molecular formula C11H14BrN B1287559 4-(2-Bromophenyl)piperidine CAS No. 82212-00-8

4-(2-Bromophenyl)piperidine

Cat. No.: B1287559
CAS No.: 82212-00-8
M. Wt: 240.14 g/mol
InChI Key: HHHAYRLLVYOFNI-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)piperidine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHAYRLLVYOFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606125
Record name 4-(2-Bromophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82212-00-8
Record name 4-(2-Bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)piperidine from Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed exploration of a viable synthetic route to 4-(2-Bromophenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, pyridine, and navigates through a series of robust chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying scientific rationale for the chosen methodologies.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs and investigational compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom can be crucial for aqueous solubility and receptor binding. The specific target of this guide, this compound, offers a versatile handle for further functionalization through cross-coupling reactions, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.

Strategic Approach: A Multi-Step Synthesis from Pyridine

The direct arylation of pyridine at the 4-position with a Grignard reagent is challenging due to the inherent electronic properties of the pyridine ring. A more reliable and controllable strategy involves a multi-step approach, which is the focus of this guide. The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Pyridine Pyridine N_Benzyl_4_piperidone N-Benzyl-4-piperidone Pyridine->N_Benzyl_4_piperidone Multi-step (e.g., Michael addition, Dieckmann condensation) Tertiary_Alcohol 1-Benzyl-4-(2-bromophenyl)piperidin-4-ol N_Benzyl_4_piperidone->Tertiary_Alcohol Grignard Reaction Tetrahydropyridine 1-Benzyl-4-(2-bromophenyl)- 1,2,3,6-tetrahydropyridine Tertiary_Alcohol->Tetrahydropyridine Dehydration Protected_Piperidine 1-Benzyl-4-(2-bromophenyl)piperidine Tetrahydropyridine->Protected_Piperidine Catalytic Hydrogenation Final_Product This compound Protected_Piperidine->Final_Product N-Debenzylation

Figure 1: Overall synthetic strategy for this compound from Pyridine.

This guide will focus on the key transformations starting from the readily available intermediate, N-benzyl-4-piperidone.

Part 1: Synthesis of the N-Benzyl-4-piperidone Intermediate

The synthesis of N-benzyl-4-piperidone from pyridine is a well-established multi-step process. A common and efficient method involves the reaction of benzylamine with methyl acrylate via a 1,4-addition, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[1][2]

Part 2: Grignard Reaction for C-C Bond Formation

The crucial carbon-carbon bond formation is achieved through the addition of a Grignard reagent to N-benzyl-4-piperidone. This reaction introduces the 2-bromophenyl moiety at the 4-position of the piperidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)piperidin-4-ol
  • Preparation of the Grignard Reagent (2-Bromophenylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Under a nitrogen atmosphere, add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-bromobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3]

    • Once the reaction has initiated, add the remaining 2-bromobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.[1][2]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared 2-bromophenylmagnesium bromide solution via cannula to the cooled solution of N-benzyl-4-piperidone.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-benzyl-4-(2-bromophenyl)piperidin-4-ol.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Dehydration to the Tetrahydropyridine Intermediate

The tertiary alcohol formed in the previous step is dehydrated to introduce a double bond, yielding the corresponding 1,2,3,6-tetrahydropyridine derivative.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine
  • Dissolve the purified 1-benzyl-4-(2-bromophenyl)piperidin-4-ol (1.0 equivalent) in a suitable solvent such as toluene or benzene.[4]

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.[4]

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Catalytic Hydrogenation to the Saturated Piperidine Ring

The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation to afford the fully saturated piperidine ring.

Experimental Protocol: Synthesis of 1-Benzyl-4-(2-bromophenyl)piperidine
  • Dissolve the purified 1-benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.[5]

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-4-(2-bromophenyl)piperidine. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Reaction_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_hydrogenation Hydrogenation cluster_deprotection N-Debenzylation Grignard_Reagent 2-Bromophenylmagnesium bromide Grignard_Addition Addition (THF, 0°C to RT) Grignard_Reagent->Grignard_Addition Piperidone N-Benzyl-4-piperidone Piperidone->Grignard_Addition Tertiary_Alcohol_Product 1-Benzyl-4-(2-bromophenyl) piperidin-4-ol Grignard_Addition->Tertiary_Alcohol_Product Dehydration_Step Dehydration (p-TsOH, Toluene, Reflux) Tertiary_Alcohol_Product->Dehydration_Step Tetrahydropyridine_Product 1-Benzyl-4-(2-bromophenyl)- 1,2,3,6-tetrahydropyridine Dehydration_Step->Tetrahydropyridine_Product Hydrogenation_Step Catalytic Hydrogenation (H₂, Pd/C, MeOH) Tetrahydropyridine_Product->Hydrogenation_Step Protected_Piperidine_Product 1-Benzyl-4-(2-bromophenyl) piperidine Hydrogenation_Step->Protected_Piperidine_Product Debenzylation_Step Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C, MeOH, Reflux) Protected_Piperidine_Product->Debenzylation_Step Final_Product_Node This compound Debenzylation_Step->Final_Product_Node

Figure 2: Detailed workflow for the synthesis of this compound.

Part 5: N-Debenzylation to Yield the Final Product

The final step in the synthesis is the removal of the N-benzyl protecting group to afford the target molecule, this compound. Catalytic transfer hydrogenation is a mild and efficient method for this transformation.[6][7][8]

Experimental Protocol: Synthesis of this compound
  • To a stirred suspension of 1-benzyl-4-(2-bromophenyl)piperidine (1.0 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[6][7]

  • Stir the resulting reaction mixture at reflux temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-10 minutes for many substrates.[6]

  • After completion, cool the reaction mixture and filter the catalyst through a pad of Celite.

  • Wash the Celite pad with methanol.

  • Combine the organic filtrates and evaporate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Characterization of Key Compounds

The following table summarizes the expected NMR data for the key intermediates and the final product, based on analogous compounds found in the literature. Actual shifts may vary depending on the solvent and experimental conditions.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
1-Benzyl-4-piperidone [1]7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)208.9, 138.0, 129.2, 128.4, 127.2, 63.1, 55.3, 41.1
1-Benzyl-4-(2-bromophenyl)piperidine Expected: Aromatic protons (m, ~7.0-7.6), Benzyl CH2 (s, ~3.5), Piperidine protons (m, ~1.5-3.0)Expected: Aromatic carbons (~120-145), Benzyl CH2 (~63), Piperidine carbons (~25-55)
This compound Expected: Aromatic protons (m, ~7.0-7.6), Piperidine protons (m, ~1.5-3.2), NH (br s)Expected: Aromatic carbons (~120-145), Piperidine carbons (~25-46)

Note: Specific NMR data for 1-benzyl-4-(2-bromophenyl)piperidine and this compound were not explicitly found in the search results and are therefore presented as expected ranges based on similar structures.[9][10][11][12][13][14]

Conclusion

This guide has outlined a robust and technically sound synthetic route for the preparation of this compound from pyridine, proceeding through the key intermediate N-benzyl-4-piperidone. The described protocols for the Grignard reaction, dehydration, catalytic hydrogenation, and N-debenzylation are based on established and reliable chemical transformations. By providing detailed experimental procedures and the underlying scientific rationale, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of complex, biologically active molecules. The final product, with its versatile bromophenyl moiety, is primed for further elaboration, opening avenues for the discovery of novel therapeutics.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT. Tetrahedron Letters, 28(5), 515-516.
  • Fig. S18 13 C NMR of 1-benzyl-4-bromophenyl-1 H -1,2,3-triazole - ResearchGate. Available at: [Link]

  • Anderson, J. C., et al. (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. UCL Discovery.
  • Yılmaz, F., & Görmen, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-476.
  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS.
  • Wustrow, D. J., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505-1508.
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  • Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC - NIH. Available at: [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.
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Sources

Introduction: The Strategic Value of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Bromophenyl)piperidine: Synthesis, Reactivity, and Applications in Drug Discovery

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, prized for its conformational rigidity and its ability to present substituents in well-defined three-dimensional space.[1] When functionalized at the 4-position with an aromatic system, the resulting 4-arylpiperidine motif becomes a cornerstone of medicinal chemistry, appearing in a vast array of CNS modulators, analgesics, and other therapeutic agents.

This guide focuses on a particularly strategic, yet less commonly documented, member of this class: this compound (CAS No. 82212-00-8). The true utility of this molecule lies not in its inherent biological activity, but in its identity as a high-value synthetic intermediate. The presence of a bromine atom on the ortho position of the phenyl ring provides a reactive handle for sophisticated downstream modifications, primarily through palladium-catalyzed cross-coupling reactions. This allows chemists to introduce further complexity and diversity late in a synthetic sequence, a crucial advantage in the rapid exploration of chemical space required for modern drug discovery. This document provides an in-depth examination of its chemical properties, a robust synthesis protocol, its key reactivity patterns, and its strategic application for researchers and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a bifunctional molecule featuring a basic secondary amine within the piperidine ring and a halogenated aromatic ring. The ortho positioning of the bromine atom relative to the piperidine linkage introduces significant steric influence, which can affect both the reactivity of the C-Br bond and the preferred conformation of the molecule.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Data

The key properties of this compound and its common synthetic precursor, N-Boc-4-(2-bromophenyl)piperidine, are summarized below. These properties are essential for designing synthetic routes, purification protocols, and formulation studies.

PropertyThis compoundN-Boc-4-(2-bromophenyl)piperidine
CAS Number 82212-00-8[2]1198283-93-0[2]
Molecular Formula C₁₁H₁₄BrNC₁₆H₂₂BrNO₂
Molecular Weight 240.14 g/mol 340.25 g/mol
Appearance Off-white to pale yellow solid (Predicted)Solid (Predicted)
Boiling Point ~330 °C at 760 mmHg (Predicted)~405 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol, chloroform, DMSOSoluble in ethyl acetate, dichloromethane, THF
InChI Key HHHAYRLLVYOFNI-UHFFFAOYSA-NNot readily available

Chapter 2: Synthesis Methodologies

The synthesis of this compound is most efficiently achieved via a modern, two-stage process involving a palladium-catalyzed cross-coupling reaction followed by the removal of a nitrogen protecting group. This approach offers high modularity and is amenable to scale-up. The key precursor is the N-Boc protected piperidone derivative, which allows for precise control over the reactivity of the piperidine nitrogen.

Synthetic Workflow Overview

The overall transformation begins with commercially available N-Boc-4-piperidone and couples it with a suitable 2-bromophenyl organometallic reagent. The subsequent deprotection under acidic conditions yields the target compound.

G start N-Boc-4-piperidone triflate Formation of Vinyl Triflate start->triflate suzuki Suzuki Cross-Coupling (with 2-Bromophenylboronic Acid) triflate->suzuki intermediate N-Boc-4-(2-bromophenyl)- 1,2,3,6-tetrahydropyridine suzuki->intermediate reduction Hydrogenation (Reduction of Alkene) intermediate->reduction protected_product N-Boc-4-(2-bromophenyl)piperidine reduction->protected_product deprotection Boc Deprotection (Acid-catalyzed) protected_product->deprotection final_product This compound deprotection->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from well-established Suzuki cross-coupling methodologies on piperidone systems.[3][4]

Stage 1: Synthesis of tert-butyl 4-(2-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate via Suzuki Coupling

  • Rationale: The Suzuki-Miyaura reaction is a robust and highly tolerant method for forming C(sp²)-C(sp²) bonds.[5] Here, we first convert the ketone (N-Boc-4-piperidone) into an enol triflate, which serves as an excellent electrophilic partner for the palladium-catalyzed coupling with 2-bromophenylboronic acid. The palladium catalyst, typically with phosphine ligands, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

  • Step-by-Step Procedure:

    • Triflate Formation: To a solution of N-Boc-4-piperidone (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used directly in the next step without further purification.

    • Coupling Reaction: To a degassed solution of the crude vinyl triflate (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and a base such as K₂CO₃ (3.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 8-12 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyridine intermediate.

Stage 2: Reduction and Deprotection

  • Rationale: The double bond of the tetrahydropyridine intermediate is readily reduced by catalytic hydrogenation. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group, which is stable to the coupling conditions, is easily cleaved under acidic conditions to liberate the secondary amine.

  • Step-by-Step Procedure:

    • Reduction: Dissolve the purified tetrahydropyridine intermediate from Stage 1 in methanol or ethanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C).

    • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate to obtain N-Boc-4-(2-bromophenyl)piperidine.

    • Deprotection: Dissolve the N-Boc protected compound in a suitable solvent like dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

    • Monitor for the disappearance of the starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. If TFA was used, neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the free base into an organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts, concentrate, and purify if necessary to yield the final product, this compound.

Chapter 3: Chemical Reactivity and Derivatization

The synthetic value of this compound stems from its two distinct reactive sites: the secondary amine of the piperidine ring and the carbon-bromine bond on the phenyl ring. This orthogonality allows for selective and sequential functionalization.

Reactivity of the Piperidine Nitrogen

The piperidine nitrogen is a nucleophilic and basic center. It readily undergoes standard amine chemistry:

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • N-Arylation: Buchwald-Hartwig amination with aryl halides to form a tertiary arylamine.

Reactivity of the C-Br Bond

The ortho-bromine is the key feature for advanced derivatization. It is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance from the adjacent piperidine moiety can influence reaction rates but does not preclude reactivity with modern catalyst systems.

G center This compound N_alkylation N-Alkylation (R-X, Base) center->N_alkylation Piperidine N N_acylation N-Acylation (RCOCl) center->N_acylation Piperidine N N_arylation N-Arylation (Ar-X, Pd-cat) center->N_arylation Piperidine N suzuki Suzuki Coupling (R-B(OH)₂, Pd-cat) center->suzuki C-Br Bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu-cat) center->sonogashira C-Br Bond buchwald Buchwald-Hartwig (R₂NH, Pd-cat) center->buchwald C-Br Bond

Caption: Key reactivity pathways for this compound.

This dual reactivity makes the molecule a powerful scaffold. A research group can first perform a Suzuki coupling on the C-Br bond to install a new aryl group and subsequently perform a reductive amination on the piperidine nitrogen to add a different functional group, leading to highly complex and diverse molecular architectures.

Chapter 4: Applications in Medicinal Chemistry

This compound is not typically an end-product but rather a versatile building block for constructing more complex drug candidates. Its value lies in providing a reliable scaffold that can be elaborated into libraries of related compounds for structure-activity relationship (SAR) studies.

Role as a Core Scaffold

The synthesis of novel tricyclic nitrogen-containing ring systems has been reported utilizing precursors derived from (2-bromophenyl)piperidine structures.[6] In these syntheses, the ortho-bromo group is strategically positioned to participate in intramolecular ring-closing reactions, such as a Buchwald-Hartwig amination, to form complex polycyclic systems.[6] This highlights the utility of the ortho-bromo orientation for creating conformationally constrained molecules, a common strategy for enhancing binding affinity and selectivity for biological targets.

G cluster_0 Derivatization at Nitrogen cluster_1 Derivatization at C-Br via Cross-Coupling scaffold This compound Core Scaffold N_Deriv1 Alkyl Chains scaffold->N_Deriv1 N_Deriv2 Aromatic Rings scaffold->N_Deriv2 N_Deriv3 Functional Groups scaffold->N_Deriv3 C_Deriv1 Aryl/Heteroaryl Rings scaffold->C_Deriv1 C_Deriv2 Alkynyl Groups scaffold->C_Deriv2 C_Deriv3 Amino Groups scaffold->C_Deriv3 library Diverse Compound Library for SAR Studies

Caption: Role as a scaffold for generating compound libraries.

Chapter 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. Standard analytical techniques are employed for this purpose.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (approx. 7.0-7.6 ppm), with characteristic splitting patterns (doublets, triplets) consistent with a 1,2-disubstituted benzene ring. The aliphatic protons on the piperidine ring will appear further upfield (approx. 1.5-3.5 ppm), along with a broad singlet for the N-H proton.

    • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons (four CH and two quaternary carbons, one of which is bonded to bromine) and four signals for the piperidine ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺. A key diagnostic feature would be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks for the molecular ion (M⁺ and M+2⁺) of nearly equal intensity.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity. A suitable method would use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or TFA to ensure good peak shape for the basic amine. Detection is typically performed using a UV detector.

Chapter 6: Safety and Handling

  • Hazard Identification:

    • Assumed to be harmful if swallowed.

    • Likely to cause skin and eye irritation.

    • May cause respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents.

    • Avoid generating dust.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound represents a quintessential example of a modern synthetic building block. Its value is not derived from its final form but from its potential. The strategic placement of an ortho-bromo substituent on the 4-arylpiperidine scaffold provides medicinal chemists with a versatile and powerful tool for creating novel and complex molecules. By leveraging robust synthetic methods like the Suzuki coupling for its construction and subsequent cross-coupling reactions for its elaboration, researchers can efficiently navigate chemical space in the quest for next-generation therapeutics. Understanding the properties, synthesis, and reactivity outlined in this guide is key to unlocking the full potential of this valuable intermediate.

References

  • Dandapani, S., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 432-435. Available at: [Link]

  • Porey, A., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(10), 4572-4581. Available at: [Link]

  • Touré, B. B., & Hall, D. G. (2009). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Journal of Organic Chemistry, 69(25), 8882-8884. Available at: [Link]

  • BIOSYNCE. China Tert-Butyl 4-(4-aminobutyl)piperidine-1-carboxylate CAS.... Available at: [Link]

  • BIOSYNCE. 1-Acetyl-4-(methylamino)piperidine CAS 139062-96-7. Available at: [Link]

  • BIOSYNCE. But-3-yn-2-amine Hydrochloride CAS 42105-26-0. Available at: [Link]

  • Kim, H., & Lee, P. H. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14398–14405. Available at: [Link]

  • BIOSYNCE. China 4-(Methoxymethyl)piperidine CAS 399580-55-3.... Available at: [Link]

  • Krunić, M. J., et al. (2021). Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system. Journal of the Serbian Chemical Society. Available at: [Link]

  • BIOSYNCE. China Customized Piperidin-3-one CAS 50717-82-3 Manufacturers Suppliers Factory. Available at: [Link]

  • de Meireles, L. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1760. Available at: [Link]

  • BIOSYNCE. 4-(1-(tert-Butoxycarbonyl)piperidin-3-yl)butanoic Acid CAS 318536-95-7. Available at: [Link]

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Spectroscopic data for 4-(2-Bromophenyl)piperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(2-Bromophenyl)piperidine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, comprising a piperidine ring attached to a brominated phenyl group, imparts specific physicochemical properties that are leveraged in molecular design. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its unique structure.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent signal. However, the acidic proton of the secondary amine (-NH) in the piperidine ring can sometimes exchange with trace amounts of water or undergo rapid quadrupole relaxation, leading to peak broadening. If the -NH proton signal is not well-resolved in CDCl₃, switching to a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is a prudent choice, as it often forms stronger hydrogen bonds, slowing the exchange rate and resulting in a sharper, more easily identifiable peak.[1][2] For this guide, we will proceed with CDCl₃ as the primary solvent, as it is widely applicable.

Experimental Protocol: ¹H and ¹³C NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ should contain tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) is typically required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Below is a workflow diagram for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert sample into NMR spectrometer C->D E Tune and Shim Magnetic Field D->E F Acquire 1H Spectrum (8-16 scans) E->F G Acquire 13C Spectrum (≥128 scans) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate to TMS (0.0 ppm) I->J K Integrate 1H peaks & Analyze couplings J->K

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted Spectral Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR δ (ppm)MultiplicityIntegrationAssignment¹³C NMR δ (ppm)Assignment
H-Ar7.55dd1HAr-H (ortho to Br)C-Ar145.0C-ipso (C-N)
H-Ar7.25-7.35m2HAr-HC-Ar133.0CH-Ar
H-Ar7.05-7.15m1HAr-HC-Ar128.5CH-Ar
H-1'~3.20m1HCH (piperidine)C-Ar127.8CH-Ar
H-2',6' (eq)~3.15d2HCH₂ (piperidine)C-Ar124.0C-Br
H-2',6' (ax)~2.75t2HCH₂ (piperidine)C-1'~45.0CH (piperidine)
H-3',5' (eq)~1.90d2HCH₂ (piperidine)C-2',6'~43.0CH₂ (piperidine)
H-3',5' (ax)~1.70q2HCH₂ (piperidine)C-3',5'~33.0CH₂ (piperidine)
NH~1.65br s1HNH
  • ¹H Interpretation: The aromatic region (7.0-7.6 ppm) will show complex splitting patterns corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the bromine atom is expected to be the most downfield. The piperidine protons will appear more upfield, with distinct signals for axial and equatorial positions due to the ring conformation. The methine proton (H-1') will be a multiplet due to coupling with four adjacent protons. The N-H proton often appears as a broad singlet that may not show clear coupling.

  • ¹³C Interpretation: The aromatic region will display six signals, four for the protonated carbons and two quaternary signals (C-Br and the ipso-carbon attached to the piperidine ring). The piperidine carbons will appear in the aliphatic region (~30-50 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Its speed and simplicity make it an ideal first-pass analysis for verifying the synthesis of this compound.

Expertise & Experience: Selecting the Right Sampling Technique

For solid samples, several IR preparation methods exist, including KBr pellets and Nujol mulls.[7][8] However, these methods can be labor-intensive and prone to issues (e.g., scattering from improperly ground sample, interfering peaks from the mulling agent). A superior and more modern approach for routine analysis is the "Thin Solid Film" method.[7][9] This technique involves dissolving a small amount of the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. This leaves a thin, even film of the analyte, resulting in a high-quality, interference-free spectrum. The choice of solvent is key; it must readily dissolve the compound and be volatile enough to evaporate completely without leaving a residue. Methylene chloride is an excellent choice for this purpose.[7][9]

Experimental Protocol: Thin Solid Film FT-IR

Methodology:

  • Solution Preparation: Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent like methylene chloride or diethyl ether in a small vial.[7]

  • Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr).

  • Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound should be visible on the plate.

  • Acquisition: Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Optimization: If peaks are too intense (flat-topped), the film is too thick. Clean the plate with a suitable solvent, dilute the original sample solution, and repeat the process.[9] If peaks are too weak, add another drop of the solution to the plate and re-evaporate.

  • Cleaning: After analysis, thoroughly clean the salt plate with acetone and return it to a desiccator for storage.[9]

The workflow for this preferred IR method is shown below.

IR_Workflow A Dissolve ~5 mg sample in methylene chloride B Apply one drop to KBr plate A->B C Evaporate solvent to form thin film B->C D Place plate in FT-IR spectrometer C->D E Acquire Spectrum D->E F Analyze Data for Functional Groups E->F

Caption: Workflow for the Thin Solid Film FT-IR sample preparation method.

Predicted Spectral Data and Interpretation

The IR spectrum provides a molecular fingerprint, with key absorption bands confirming the presence of the molecule's constituent parts.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3300Medium, sharpN-H StretchSecondary Amine (Piperidine)
3050-3100MediumC-H StretchAromatic C-H
2850-2950StrongC-H StretchAliphatic C-H (Piperidine)
~1580Medium-StrongC=C StretchAromatic Ring
~1470StrongC-H BendAliphatic CH₂ Scissoring
~1200MediumC-N StretchAryl-Alkyl Amine
~750StrongC-H BendOrtho-disubstituted Aromatic Ring
550-650MediumC-Br StretchAryl Bromide

The presence of a sharp peak around 3300 cm⁻¹ is diagnostic for the N-H bond of the secondary amine.[10][11] Strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the piperidine ring, while weaker bands above 3000 cm⁻¹ confirm the aromatic system. A strong band around 750 cm⁻¹ is highly characteristic of ortho-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common high-energy technique that yields a rich fragmentation spectrum.

Expertise & Experience: The Bromine Isotope Pattern

A key self-validating feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12][13] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotope doublet") separated by 2 mass-to-charge units (m/z), with nearly equal intensity. This M/M+2 pattern is an unambiguous indicator of the presence of bromine in the molecule and its fragments, providing a high degree of confidence in the spectral interpretation.[12]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

  • Fragmentation: The high energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Spectral Data and Interpretation

The molecular formula of this compound is C₁₁H₁₄BrN, with a monoisotopic mass of approximately 239.03 Da for the ⁷⁹Br isotope and 241.03 Da for the ⁸¹Br isotope.[14]

Table 3: Predicted Major Ions in the EI Mass Spectrum

m/z (⁷⁹Br / ⁸¹Br)Relative AbundanceIon IdentityFragmentation Pathway
240 / 242Moderate[M+H]⁺(Predicted for soft ionization)[14]
239 / 241Moderate[C₁₁H₁₄BrN]⁺•Molecular Ion (M⁺•)
182 / 184High[C₇H₅Br]⁺•Loss of piperidine ring via McLafferty-type rearrangement or cleavage
155 / 157Moderate[C₆H₄Br]⁺Loss of CO from bromobenzoyl cation (if formed) or other rearrangement
117High[C₈H₁₁N]⁺Loss of Br radical from M⁺• followed by rearrangement

The fragmentation of the molecular ion is expected to proceed via several pathways. A primary fragmentation would be the cleavage of the C-C bond connecting the two rings. Another significant pathway involves the loss of the bromine radical. The diagram below illustrates a plausible fragmentation pathway.

MS_Fragmentation M [C11H14BrN]+• m/z = 239/241 (Molecular Ion) F1 [C8H5Br]+• m/z = 182/184 M->F1 - C3H9N F2 [C11H14N]+ m/z = 160 M->F2 - Br• F3 [C6H4Br]+ m/z = 155/157 F1->F3 - C2H•

Caption: A simplified proposed fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy rapidly confirms the presence of key functional groups, such as the secondary amine and the ortho-substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, with the M/M+2 isotope doublet providing definitive evidence of the bromine atom. Together, these techniques offer a robust and reliable analytical package for researchers, scientists, and drug development professionals working with this important chemical entity.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. Cengage Learning. (Note: While not directly cited, this is a foundational text. The principles are reflected in sources like J. Chem. Educ. article on sampling techniques). A representative article on the topic is: Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Sampling Techniques for Infrared Spectroscopy. Journal of Chemical Education, 83(9), 1341. (URL not available for direct linking, but the principles are widely taught and reflected in the online guides.)
  • University of Manitoba. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. (Note: This is a general example of how spectroscopic data is presented in scientific literature). Retrieved from [Link]

  • Stewart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Save My Exams. (2023). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Characterization of 4-(2-Bromophenyl)piperidine Hydrochloride (CAS Number: 1198285-51-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-(2-bromophenyl)piperidine hydrochloride, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established analytical methodologies to present a robust framework for its synthesis, purification, and characterization. This document outlines a proposed synthetic route, predicted physicochemical properties, and detailed protocols for analytical verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, based on the known biological activities of related bromophenylpiperidine analogs, potential avenues for pharmacological investigation are discussed. This guide is intended to serve as a valuable resource for researchers initiating studies on this and similar novel chemical entities.

Introduction

Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems, particularly within the central nervous system (CNS)[1]. The introduction of an aryl group at the 4-position of the piperidine ring has been a particularly fruitful strategy in the development of compounds with diverse pharmacological profiles, including activities as sodium and calcium channel blockers, dopamine D2 receptor ligands, and agents for neurodegenerative diseases[2]. The presence and position of substituents on the aryl ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

This guide focuses on the specific regioisomer, this compound hydrochloride (CAS: 1198285-51-6). The ortho-bromine substitution on the phenyl ring is anticipated to impart distinct conformational and electronic properties compared to its more extensively studied para-substituted counterpart, potentially leading to novel structure-activity relationships (SAR). Due to the limited availability of specific experimental data for this compound, this guide will leverage established synthetic and analytical methodologies for closely related analogs to provide a comprehensive characterization framework.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. It is important to note that while the molecular formula and weight are definitive, other parameters may be predicted based on computational models.

PropertyValueSource
CAS Number 1198285-51-6N/A
Molecular Formula C₁₁H₁₅BrClN
Molecular Weight 276.60 g/mol
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in water and polar organic solvents (predicted)N/A
pKa Not availableN/A

Synthesis and Purification

A proposed synthetic workflow is illustrated in the diagram below. This multi-step process would begin with commercially available starting materials and culminate in the desired product.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection and Salt Formation start1 4-Piperidone step1_prod N-Boc-4-piperidone start1->step1_prod Base (e.g., Et₃N) DCM boc2o Di-tert-butyl dicarbonate (Boc)₂O boc2o->step1_prod step1_prod_c N-Boc-4-piperidone step2_prod N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine step1_prod_c->step2_prod Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) boronic_acid 2-Bromophenylboronic acid boronic_acid->step2_prod step2_prod_c N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine step3_prod N-Boc-4-(2-bromophenyl)piperidine step2_prod_c->step3_prod H₂, Pd/C Solvent (e.g., EtOH) step3_prod_c N-Boc-4-(2-bromophenyl)piperidine final_product This compound hydrochloride step3_prod_c->final_product HCl in Dioxane or Et₂O

Caption: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of N-Boc-4-piperidone

  • To a solution of 4-piperidone (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Suzuki-Miyaura Coupling

  • To a reaction vessel, add N-Boc-4-piperidone (1.0 eq), 2-bromophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and an aqueous solution of a base (e.g., 2M sodium carbonate).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine.

Step 3: Reduction of the Tetrahydropyridine

  • Dissolve the product from Step 2 in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate to yield N-Boc-4-(2-bromophenyl)piperidine.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc protected piperidine from Step 3 in a minimal amount of a suitable solvent like dioxane or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl.

  • Stir the mixture at 0 °C to room temperature for 1-4 hours.

  • A precipitate of the hydrochloride salt should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the standard analytical techniques and expected results for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

4.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine and the bromophenyl protons. The chemical shifts (δ) are predicted based on analogous structures and are reported in parts per million (ppm) relative to a standard reference.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₄Br)7.0 - 7.6Multiplet4H
Piperidine CH (benzylic)3.0 - 3.5Multiplet1H
Piperidine CH₂ (axial, adjacent to N)2.8 - 3.2Multiplet2H
Piperidine CH₂ (equatorial, adjacent to N)3.2 - 3.6Multiplet2H
Piperidine CH₂ (other)1.8 - 2.2Multiplet4H
NH₂⁺ (hydrochloride)8.5 - 9.5Broad singlet2H

4.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-Br122 - 125
Aromatic CH127 - 133
Aromatic C (ipso)140 - 145
Piperidine C4 (benzylic)40 - 45
Piperidine C2, C645 - 50
Piperidine C3, C530 - 35

4.1.3. Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

4.2.1. Predicted Mass Spectrum

The predicted monoisotopic mass of the free base (C₁₁H₁₄BrN) is 239.03096 Da. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.

AdductPredicted m/z
[M+H]⁺240.03824
[M+Na]⁺262.02018

4.2.2. Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer or inject it through an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for this type of molecule.

4.3.1. Proposed HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

4.3.2. Experimental Protocol: HPLC Analysis

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

  • Prepare a series of dilutions for linearity assessment if quantification is required.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.

The following diagram illustrates a typical analytical workflow for the characterization of a novel compound.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms hplc HPLC Analysis purification->hplc screening In vitro & In vivo Screening hplc->screening

Caption: General analytical workflow for compound characterization.

Potential Biological Activity and Screening Considerations

While no specific biological data has been reported for this compound hydrochloride, the broader class of 4-arylpiperidines has shown significant activity in several therapeutic areas. The presence of the bromophenyl moiety suggests potential interactions with targets where halogen bonding can play a crucial role in ligand-receptor binding.

Based on the literature for related compounds, potential areas for biological investigation include:

  • Central Nervous System (CNS) Targets: Many 4-arylpiperidines interact with CNS receptors and transporters. Screening against a panel of CNS targets, including dopamine, serotonin, and opioid receptors, would be a logical starting point.

  • Ion Channel Modulation: Analogs have been shown to act as blockers of sodium and calcium channels[2]. Electrophysiological assays could be employed to investigate these potential activities.

  • Neurodegenerative Diseases: Some bromophenylpiperidine derivatives have been explored as potential therapeutics for Alzheimer's disease. In vitro assays for acetylcholinesterase inhibition or modulation of amyloid-beta aggregation could be relevant.

A primary screening cascade could involve initial binding assays against a broad panel of receptors, followed by functional assays for the most promising hits.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound hydrochloride (CAS: 1198285-51-6). Although specific experimental data for this compound is not widely available, by leveraging established synthetic methodologies and analytical techniques for analogous compounds, a clear path for its preparation and rigorous characterization is outlined. The proposed protocols for NMR, MS, and HPLC will enable researchers to confirm the identity and purity of the synthesized material. Furthermore, the discussion on potential biological activities provides a rationale for initiating pharmacological screening in areas related to CNS disorders and ion channel modulation. This guide serves as a foundational resource for scientists and drug development professionals interested in exploring the potential of this and other novel 4-arylpiperidine derivatives.

References

  • Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. PubMed. [Link]

  • This compound hydrochloride (C11H14BrN). PubChemLite. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • 4-Phenylpiperidine. PubChem. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • 4-Phenylpiperidine. NIST WebBook. [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

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Foreword: Strategic Importance of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for 4-(2-Bromophenyl)piperidine Synthesis

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous centrally active pharmaceuticals, including analgesics, antipsychotics, and selective serotonin reuptake inhibitors (SSRIs). Its rigid structure allows for precise orientation of substituents, enabling fine-tuned interactions with biological targets. Specifically, this compound serves as a critical building block, where the bromine atom acts as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of vast chemical space in drug discovery programs.

This guide provides an in-depth analysis of the primary synthetic strategies for constructing this compound, focusing on the selection of starting materials and the underlying chemical principles that govern these choices. We will explore two dominant and field-proven methodologies: Palladium-Catalyzed Cross-Coupling and Organometallic Addition to Piperidones.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the pinnacle of modern C-C bond formation, offering high functional group tolerance, excellent yields, and predictable stereochemistry. The Suzuki-Miyaura coupling is particularly powerful for this transformation. The core logic involves coupling an organoboron reagent derived from one fragment with an aryl halide from the other.

The Suzuki-Miyaura Coupling Approach

The Suzuki reaction provides a robust and versatile method for forging the critical aryl-piperidine bond.[1][2] The strategic choice lies in which fragment serves as the organoboron species and which is the halide.

This is often the most efficient route. The key starting materials are an N-protected piperidine derivative that can be converted into a boronic acid or ester, and a suitable 1,2-dihalo- or 1-bromo-2-halo-benzene.

  • Piperidine Starting Material: N-Boc-4-methylenepiperidine

    • Rationale: This commercially available olefin provides a straightforward entry to the required piperidine-4-boronate ester. The tert-Butoxycarbonyl (Boc) protecting group is ideal; it is sterically bulky, preventing N-arylation side reactions, and is stable to the hydroboration and coupling conditions, yet can be cleanly removed post-synthesis with mild acid.

    • Transformation: The synthesis involves hydroboration of the exocyclic double bond, typically with 9-Borabicyclo[3.3.1]nonane (9-BBN), followed by a palladium-catalyzed coupling with an aryl bromide.[1]

  • Aryl Starting Material: 1-Bromo-2-iodobenzene

    • Rationale: The significant difference in reactivity between the C-I and C-Br bonds (C-I is more reactive in oxidative addition) allows for selective coupling at the iodine position. This preserves the bromine atom on the target molecule for subsequent diversification.

Experimental Protocol: Suzuki Coupling via Hydroboration

Step 1: Hydroboration of N-Boc-4-methylenepiperidine

  • To a solution of N-Boc-4-methylenepiperidine (1.0 equiv.) in anhydrous THF, add 9-BBN (1.1 equiv., 0.5 M in THF) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the reaction to warm to room temperature and stir for 4 hours until TLC or GC-MS analysis indicates complete consumption of the starting olefin. The resulting trialkylborane is typically used directly in the next step.

Step 2: Palladium-Catalyzed Suzuki Coupling

  • To the solution containing the piperidinylborane, add 1-bromo-2-iodobenzene (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and an aqueous solution of a base (e.g., K₂CO₃, 3.0 equiv.).

  • Heat the mixture to reflux (approx. 80-90 °C) for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-bromophenyl)piperidine.

An alternative disconnection involves the commercially available (2-bromophenyl)boronic acid as the nucleophilic partner.[3][4][5]

  • Piperidine Starting Material: N-Boc-4-iodopiperidine or N-Boc-4-triflyloxytetrahydropyridine

    • Rationale: While 4-chloropiperidines are less reactive, the corresponding iodides or triflates are excellent electrophiles for Suzuki coupling. The triflate can be readily prepared from the corresponding N-Boc-4-hydroxypiperidine. This approach is advantageous when the arylboronic acid is more accessible than the piperidine-boronate.

Visualization: Suzuki Coupling Workflow and Catalytic Cycle

The logical flow of the Suzuki coupling strategy is outlined below.

Suzuki_Workflow cluster_piperidine Piperidine Precursor Synthesis cluster_aryl Aryl Partner cluster_coupling Core Synthesis P1 N-Boc-4-methylenepiperidine P2 N-Boc-piperidin-4-ylboronate P1->P2 Hydroboration (9-BBN) Target N-Boc-4-(2-Bromophenyl)piperidine P2->Target Suzuki Coupling (Pd Catalyst, Base) A1 1-Bromo-2-iodobenzene A1->Target

Caption: Workflow for Suzuki coupling synthesis.

The heart of this reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][6]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl OA Oxidative Addition OA->PdII_Aryl PdII_Coupled L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Coupled TM Transmetalation TM->PdII_Coupled PdII_Coupled->Pd0 Product Ar-R PdII_Coupled->Product RE Reductive Elimination RE->Pd0 ArylX Ar-X ArylX->OA Boronate R-B(OR)₂ Boronate->TM Base Base Base->TM

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Organometallic Addition to 4-Piperidones

A classic and highly effective strategy involves the nucleophilic addition of an organometallic reagent to a ketone. This approach builds the carbon skeleton directly and is often favored for its convergency and cost-effectiveness.

Grignard Reaction Approach

This route hinges on the creation of a 2-bromophenyl Grignard reagent, which then attacks the electrophilic carbonyl carbon of an N-protected 4-piperidone.

  • Aryl Starting Material: 1,2-Dibromobenzene or 1-Bromo-2-iodobenzene

    • Rationale: To form the necessary organometallic species, a dihalobenzene is required. 1,2-Dibromobenzene can be used, but selective formation of the mono-Grignard reagent can be challenging. A more controlled approach uses 1-bromo-2-iodobenzene. The greater reactivity of iodine facilitates a clean halogen-magnesium exchange, leaving the bromine intact.[7][8]

  • Piperidine Starting Material: N-Boc-4-piperidone

    • Rationale: This is a widely available and stable ketone.[9][10] The Boc protecting group is crucial to prevent the acidic N-H proton (in unprotected piperidone) from quenching the highly basic Grignard reagent. It also prevents the piperidine nitrogen from coordinating with the magnesium, which could hinder the reaction.

Causality of the Grignard Pathway
  • Grignard Formation: Reaction of 1-bromo-2-iodobenzene with isopropylmagnesium chloride (i-PrMgCl) results in a selective I/Mg exchange to form 2-bromophenylmagnesium chloride.

  • Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the carbonyl of N-Boc-4-piperidone, forming a tertiary alkoxide intermediate.[11]

  • Workup & Dehydration: Acidic workup protonates the alkoxide to yield a tertiary alcohol. This alcohol is often not isolated but is directly subjected to dehydration conditions (e.g., heating with acid) to form a tetrahydropyridine intermediate.

  • Reduction: The final step is the reduction of the endocyclic double bond. This is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which delivers the desired this compound.[12]

Experimental Protocol: Grignard Addition and Subsequent Reduction

Step 1: Preparation of 2-Bromophenylmagnesium Chloride

  • To a flame-dried flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of 1-bromo-2-iodobenzene (1.0 equiv.) in anhydrous THF. Initiate the reaction with a small amount of 1,2-dibromoethane if necessary.

  • Once initiated, add the remaining aryl halide solution dropwise, maintaining a gentle reflux. After addition is complete, stir for 1-2 hours.

Step 2: Addition to N-Boc-4-piperidone

  • Cool the freshly prepared Grignard solution to 0 °C.

  • Add a solution of N-Boc-4-piperidone (0.9 equiv.) in anhydrous THF dropwise, keeping the internal temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl.

Step 3: Dehydration and Reduction

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers and concentrate.

  • Dissolve the crude tertiary alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA), and heat to reflux with a Dean-Stark trap to remove water.

  • Once dehydration is complete, cool the reaction, wash with NaHCO₃ solution, and concentrate.

  • Dissolve the crude tetrahydropyridine intermediate in methanol or ethanol, add Pd/C (5 mol%), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the N-Boc protected product.

Visualization: Grignard Reaction Workflow

Grignard_Workflow Aryl 1-Bromo-2-iodobenzene Grignard 2-Bromophenylmagnesium halide Aryl->Grignard Halogen-Metal Exchange Mg Mg or i-PrMgCl Mg->Grignard Halogen-Metal Exchange Piperidone N-Boc-4-piperidone Alcohol Tertiary Alcohol Intermediate Piperidone->Alcohol Nucleophilic Addition Grignard->Alcohol Nucleophilic Addition Alkene Tetrahydropyridine Intermediate Alcohol->Alkene Acid-catalyzed Dehydration Product N-Boc-4-(2-Bromophenyl)piperidine Alkene->Product Catalytic Hydrogenation

Sources

An In-depth Technical Guide to the Synthesis of 4-(2-Bromophenyl)piperidine: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, particularly within the central nervous system (CNS).[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.[3] This guide provides an in-depth exploration of the primary synthetic routes for a key intermediate, 4-(2-Bromophenyl)piperidine. We will dissect the core mechanisms of two powerful synthetic strategies—the Grignard reaction pathway and the Palladium-catalyzed Suzuki cross-coupling reaction—offering field-proven insights into experimental choices, potential pitfalls, and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical principles governing the formation of this versatile molecular building block.

Strategic Overview: Constructing the C4-Aryl Bond

The central challenge in synthesizing this compound lies in the formation of the robust carbon-carbon bond between the C4 position of the piperidine ring and the C1 position of the 2-bromophenyl moiety. Two principal strategies have emerged as reliable and scalable solutions in synthetic organic chemistry: the addition of an organometallic reagent to a piperidone precursor and the transition-metal-catalyzed cross-coupling of two functionalized fragments.

  • Strategy A: Grignard Reagent Addition to 4-Piperidone. This classic organometallic approach involves the synthesis of a 2-bromophenyl Grignard reagent, which then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an N-protected 4-piperidone. The resulting tertiary alcohol is then carried forward through dehydration and reduction to yield the target compound.

  • Strategy B: Palladium-Catalyzed Suzuki Cross-Coupling. A cornerstone of modern C-C bond formation, the Suzuki reaction offers a highly versatile and functional-group-tolerant method.[4][5] This pathway typically involves the coupling of a piperidine-derived organoboron species with 1,2-dibromobenzene or, more commonly, the coupling of (2-bromophenyl)boronic acid with a 4-halo or 4-triflyloxy-piperidine derivative.

This guide will now delve into the mechanistic intricacies of each approach.

Mechanism of Formation via Grignard Reaction

The Grignard pathway is a multi-step process, with each stage governed by fundamental principles of organometallic and acid-base chemistry. The overall workflow is a testament to classic synthetic transformations.

Step 1: Formation of 2-Bromophenylmagnesium Bromide

The synthesis begins with the formation of the Grignard reagent from 1,2-dibromobenzene and magnesium metal. This reaction occurs on the surface of the magnesium and is highly sensitive to moisture and oxygen.[6]

  • Initiation: The process is initiated by a single electron transfer (SET) from the magnesium metal to the aryl halide, forming a radical anion. This unstable intermediate rapidly fragments to form an aryl radical and a bromide ion.

  • Propagation: The aryl radical then reacts with another magnesium atom to form the organomagnesium species, 2-bromophenylmagnesium bromide.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: Ethers like tetrahydrofuran (THF) or diethyl ether are crucial. They are anhydrous and solvate the magnesium ion, stabilizing the Grignard reagent through coordination. THF is often preferred for its superior solvating power.[6]

  • Magnesium Activation: A layer of magnesium oxide can passivate the metal surface. Activation, often with a small crystal of iodine or 1,2-dibromoethane, is essential to expose fresh magnesium and initiate the reaction.[6]

Step 2: Nucleophilic Addition to N-Boc-4-Piperidone

The formed Grignard reagent is a potent nucleophile and a strong base. It readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen, as it is stable to the basic Grignard conditions and can be easily removed later. The reaction is typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions.[6]

Steps 3 & 4: Dehydration and Reduction

The tertiary alcohol formed in the previous step is not the final product. It must be converted to the desired saturated piperidine.

  • Dehydration: The alcohol is subjected to acidic conditions (e.g., refluxing in acetic acid and hydrobromic acid) to induce dehydration, forming a more stable, conjugated tetrahydropyridine intermediate via an E1 elimination mechanism.[7]

  • Reduction: The double bond of the tetrahydropyridine is then reduced to a single bond. This is most commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) under a hydrogen atmosphere.[8][9]

Below is a diagram illustrating the complete Grignard reaction workflow.

G cluster_0 Grignard Formation cluster_1 Nucleophilic Addition cluster_2 Post-Reaction Processing A 1,2-Dibromobenzene + Mg B 2-Bromophenylmagnesium Bromide A->B  THF, Anhydrous D Tertiary Alcohol Intermediate B->D C N-Boc-4-Piperidone C->D E Tetrahydropyridine Intermediate D->E  Acid-catalyzed  Dehydration F This compound (Final Product) E->F  Catalytic  Hydrogenation

Caption: Workflow for the Grignard Reaction Synthesis.

Mechanism of Formation via Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and highly reliable method for constructing C-C bonds, renowned for its mild conditions and tolerance of a wide array of functional groups.[4] The reaction is catalyzed by a palladium complex and requires a base for activation.

The core of the reaction is a catalytic cycle involving a Palladium(0) species. The most common variant for this synthesis involves coupling (2-bromophenyl)boronic acid with an N-protected 4-halopiperidine.

The Suzuki Catalytic Cycle

The mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the N-Boc-4-iodopiperidine (the electrophile), inserting itself into the carbon-iodine bond. This oxidizes the palladium from Pd(0) to a Pd(II) species.

  • Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the (2-bromophenyl)boronic acid, forming a more nucleophilic boronate species. This species then transfers the 2-bromophenyl group to the Pd(II) complex, displacing the halide and forming a new organopalladium intermediate. This is often the rate-determining step.[4]

  • Reductive Elimination: The two organic fragments (the piperidine and the 2-bromophenyl group) on the Pd(II) complex are eliminated and couple to form the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The diagram below visualizes this crucial catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Product (R¹-R²) TM_Complex->Product R1X N-Boc-4-Iodopiperidine (R¹-X) R1X->OA_Complex R2BY2 (2-Bromophenyl)boronic acid (R²-B(OH)₂) + Base R2BY2->TM_Complex

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling

The following protocol describes a representative synthesis of N-Boc-4-(2-bromophenyl)piperidine, followed by deprotection. This method is chosen for its high efficiency and broad applicability in drug discovery programs.[10][11]

Synthesis of N-Boc-4-(2-bromophenyl)piperidine
Reagent/MaterialM.W.AmountMolesEquiv.
N-Boc-4-iodopiperidine311.153.11 g10.0 mmol1.0
(2-Bromophenyl)boronic acid200.822.41 g12.0 mmol1.2
Pd(PPh₃)₄1155.56578 mg0.5 mmol0.05
Sodium Carbonate (Na₂CO₃)105.993.18 g30.0 mmol3.0
Toluene-40 mL--
Ethanol-10 mL--
Water-10 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-4-iodopiperidine (1.0 eq), (2-bromophenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and the aqueous sodium carbonate solution via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-(2-bromophenyl)piperidine.

Deprotection to this compound
  • Dissolution: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into an organic solvent (e.g., ethyl acetate). Dry, filter, and concentrate the organic layers to afford the final product, this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several robust synthetic routes. The choice between the Grignard reaction and the Suzuki cross-coupling often depends on factors such as substrate availability, functional group tolerance, and desired scale. The Grignard approach represents a powerful, classic method ideal for simple, large-scale preparations, while the Suzuki coupling provides unparalleled versatility and mild conditions, making it a preferred choice in complex, multi-step syntheses common in drug discovery. A thorough understanding of the underlying mechanisms of these transformations is paramount for troubleshooting, optimization, and the successful development of novel chemical entities.

References

  • BenchChem. (2025). Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction - Technical Support Center. BenchChem.
  • BenchChem. (2025).
  • Moussa, Z. et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules.
  • Hesp, K. D. et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
  • Hesp, K. D. et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Synfacts. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Thieme.
  • Various Authors. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • ChemicalBook. 4-(4'-Bromophenyl)piperidine synthesis.
  • Ziering, A. et al. (1947). PIPERIDINE DERIVATIVES. PART 111. 4-ARYLPIPERIDINES. Erowid.
  • Various Authors. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia.
  • BenchChem. (2025). side-product formation in the synthesis of 4-aryl-4-hydroxypiperidines. BenchChem.
  • Wikipedia. Suzuki reaction.
  • Kotha, S. et al. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron.
  • Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry.
  • NIH Molecular Libraries Program. (2010). Synthesis of the hit compound 2 and 4-arylthiazolyl piperidine analogs. NCBI Bookshelf.
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  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
  • Pharmaffiliates. (2023).
  • ChemicalBook. 4-(4'-Bromophenyl)piperidine.
  • Piotrowska-Kempisty, H. et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

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An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, forming the structural core of numerous therapeutic agents. Among the vast array of substituted piperidines, 4-(2-Bromophenyl)piperidine emerges as a key building block, offering synthetic handles for diversification and structural motifs crucial for biological activity. Its utility as a precursor in the synthesis of novel central nervous system (CNS) agents and other targeted therapies underscores the necessity of a thorough understanding of its physicochemical properties.[1] These properties—ranging from solubility and lipophilicity to ionization state—govern a molecule's pharmacokinetic and pharmacodynamic profile, ultimately dictating its journey from a laboratory curiosity to a clinical candidate.

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a compilation of essential data but also field-proven, step-by-step methodologies for their experimental determination. By explaining the causality behind experimental choices, this document aims to equip scientists with the knowledge to accurately characterize this and similar molecules, thereby accelerating the drug discovery process.

Core Physicochemical & Structural Data

A foundational aspect of any chemical entity intended for pharmaceutical development is its fundamental identity and physical characteristics. These parameters serve as the initial datapoints for assessing a compound's potential and designing further studies. The structural and key physicochemical data for this compound are summarized below. It is critical to note that while predicted data for the target ortho-isomer is available, much of the experimental data found in literature pertains to the more commonly cited para-isomer, 4-(4-bromophenyl)piperidine. This distinction is highlighted where applicable.

PropertyData for this compound (ortho-isomer)Contextual Data (para-isomer unless noted)
Chemical Structure
ngcontent-ng-c2487356420="" class="ng-star-inserted">
N/A
Molecular Formula C₁₁H₁₄BrNC₁₁H₁₄BrN[2]
Molecular Weight 240.14 g/mol [3]240.14 g/mol [2]
CAS Number Not explicitly found for the free base; Hydrochloride salt: 769944-79-8[4]80980-89-8[5]
Appearance Solid (Predicted)[3]Pale yellow or white solid[5][6]
Melting Point (°C) Data not available144-146 °C[2][5]
Boiling Point (°C) Data not available307.6 at 760 mmHg[2]
pKa Data not available10.14 (Predicted)[5][7]
LogP (XLogP3) 2.7 (Predicted)[8][9]2.7 (XLogP3)[2]
Aqueous Solubility Data not availableData not available

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Predicted Monoisotopic Mass: 239.03096 Da[8]

    • Expected [M+H]⁺: 240.03824[8]

    • Expected [M+Na]⁺: 262.02018[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: The spectrum is expected to be complex. The aromatic protons on the bromophenyl ring will appear as a multiplet in the aromatic region (~7.0-7.6 ppm). The protons on the piperidine ring will appear in the aliphatic region, with the proton at the C4 position (methine) coupled to both the adjacent piperidine protons and potentially showing through-space interactions. The N-H proton of the piperidine will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic and aliphatic carbons. The brominated carbon (C2') will be shifted, and the other five aromatic carbons will appear in the typical 120-150 ppm range. The four unique carbons of the piperidine ring will be observed in the aliphatic region (~30-50 ppm). For comparison, ¹³C NMR data for the para-isomer has been reported with signals at δ 32.7, 41.4, 45.6, 119.4, 126.4, 128.2, 128.5, 131.2, and 145.3.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

    • N-H Stretch: A moderate peak is expected around 3300-3500 cm⁻¹, characteristic of a secondary amine.

    • C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Strong peaks will be present just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Experimental Methodologies: A Practical Guide

Accurate experimental determination of physicochemical properties is non-negotiable in drug development. The following section details the standard, field-proven protocols for measuring the key parameters of this compound.

G cluster_0 Physicochemical Property Determination Workflow cluster_1 Thermal Properties cluster_2 Solubility & Partitioning cluster_3 Ionization Properties Compound This compound (Solid Sample) MP Melting Point Compound->MP Mel-Temp Apparatus Sol Aqueous Solubility Compound->Sol Shake-Flask Method LogP LogP Compound->LogP RP-HPLC pKa pKa Compound->pKa Potentiometric Titration

Caption: Workflow for experimental physicochemical characterization.

Melting Point Determination

Causality: The melting point is a robust indicator of a crystalline solid's purity.[10] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus.

Protocol:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry watch glass.[11]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.[12]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus (e.g., a Mel-Temp).[13]

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Set the heating rate to a slow, controlled ramp (1-2°C per minute) starting from a temperature approximately 10-15°C below the estimated melting point.[12]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[10] The melting point is reported as the range T1-T2.

  • Replicates: Perform the measurement in triplicate to ensure reproducibility.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is considered the "gold standard" as it measures the equilibrium solubility of a compound, reflecting a true thermodynamic value.[14][15]

Protocol:

  • Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) using pharmacopoeial recipes.[15] The pH should be verified at the experimental temperature (37°C).

  • Sample Addition: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment set to 37 ± 1°C.[15] Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is determined when consecutive measurements are consistent (e.g., within 10%).[15]

pKa Determination (Potentiometric Titration)

Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the pKa of its conjugate acid dictates its charge state in different biological compartments, which profoundly impacts membrane permeability and receptor binding. Potentiometric titration is a direct and reliable method for its determination.[16][17]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a water/co-solvent mixture if solubility is low. An ionic strength adjuster (e.g., 0.1 M KCl) is often added to maintain a constant ionic environment.[1]

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Immerse a calibrated combination pH electrode into the solution and stir gently.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, where half of the piperidine has been protonated.[18] Alternatively, the inflection point of the first derivative of the curve can be used to find the equivalence point.

Lipophilicity (LogP) Determination by RP-HPLC

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput alternative to the shake-flask method, correlating a compound's retention time on a nonpolar stationary phase with its LogP value.[19][20]

G cluster_0 LogP Determination by RP-HPLC A 1. Prepare Standards (Compounds with known LogP) C 3. Run Isocratic HPLC (Varying Mobile Phase Ratios) A->C F 6. Create Calibration Curve (log kw vs. known LogP) A->F B 2. Prepare Test Sample (this compound) B->C G 7. Calculate LogP of Test Sample D 4. Determine Retention Factor (k) for each run C->D E 5. Extrapolate to get log kw (Retention at 100% aqueous) D->E E->F E->G Use log kw of test sample F->G

Caption: Step-by-step workflow for LogP determination via RP-HPLC.

Protocol:

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Standards: Prepare a set of 5-10 standard compounds with known and reliable LogP values that bracket the expected LogP of the test compound.[21]

  • Isocratic Elution: For each standard and for this compound, perform a series of isocratic HPLC runs using different ratios of organic modifier to aqueous buffer (e.g., 40%, 50%, 60%, 70% methanol).

  • Calculate Retention Factor (k): For each run, calculate the retention factor k using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Determine log kw: For each compound, plot log k versus the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is log kw, which is the key lipophilicity index.[19][22]

  • Calibration Curve: Create a calibration curve by plotting the experimentally determined log kw values for the standard compounds against their known literature LogP values.[21]

  • Calculate LogP: Using the linear regression equation from the calibration curve and the experimentally determined log kw for this compound, calculate its LogP value.

Synthesis and Applications in Drug Discovery

4-(Aryl)piperidines are commonly synthesized via methods such as the Suzuki coupling or by reduction of corresponding tetrahydropyridine precursors. For instance, a general synthesis for the related para-isomer involves the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using a rhodium-on-carbon catalyst.[6] Similar strategies, potentially starting from a different precursor or employing cross-coupling reactions, would be applicable for the ortho-isomer.[23]

The physicochemical properties detailed in this guide are directly linked to the compound's utility in drug discovery:

  • Lipophilicity (LogP): A LogP value around 2.7 suggests good potential for oral absorption and blood-brain barrier penetration, making it a suitable scaffold for CNS-targeting drugs.

  • Basicity (pKa): The basicity of the piperidine nitrogen allows for salt formation, which can be exploited to improve solubility and handling properties.[4] In vivo, this basic center will be protonated at physiological pH, influencing its interaction with biological targets and its distribution profile.

  • Synthetic Handle: The bromine atom provides a reactive site for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR).[24]

Conclusion

This compound is a valuable chemical entity whose full potential can only be realized through a precise and comprehensive understanding of its physicochemical properties. While predictive models provide useful estimates, the experimental protocols outlined herein represent the gold standard for generating the robust and reliable data required for modern drug discovery programs. The interplay between its lipophilicity, basicity, and synthetic accessibility makes it an attractive starting point for the development of novel therapeutics. This guide serves as a practical resource for scientists, promoting a rigorous, data-driven approach to the characterization and application of this important molecular scaffold.

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The Unseen Scaffolding: A Technical Guide to the Discovery and History of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide illuminates the pivotal role of 4-(2-bromophenyl)piperidine, a seemingly simple molecule that has become a cornerstone in the synthesis of complex pharmaceutical agents. We will delve into its historical context, explore the evolution of its synthesis, and analyze its significance as a versatile intermediate in medicinal chemistry.

Introduction: The Enduring Significance of the 4-Arylpiperidine Motif

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors.[3] The introduction of an aryl group at the 4-position of the piperidine ring creates the 4-arylpiperidine motif, a privileged structure in drug discovery, particularly for agents targeting the central nervous system (CNS).[4]

The history of 4-arylpiperidines is deeply intertwined with the quest for potent analgesics. Following the discovery of meperidine, the first synthetic opioid with a phenylpiperidine core, extensive research in the mid-20th century focused on synthesizing and evaluating various analogs to understand their structure-activity relationships.[4][5] This exploration paved the way for the development of potent second-generation opioids like fentanyl.[6][7]

Within this vast chemical landscape, halogenated phenylpiperidines, such as this compound, emerged as critical intermediates. The bromine atom, while influencing the electronic properties of the phenyl ring, primarily serves as a versatile chemical handle for further molecular elaboration through modern cross-coupling reactions. This has allowed for the construction of highly complex molecules with diverse pharmacological activities.

The Genesis of a Scaffold: Early Synthetic Strategies

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be inferred from the established chemical methodologies of the time. The early approaches to constructing 4-arylpiperidines relied on classical organic reactions.

Plausible Historical Synthesis: The Grignard Reaction

One of the most powerful tools available to organic chemists in the early to mid-20th century for carbon-carbon bond formation was the Grignard reaction.[8][9][10] A plausible and historically relevant route to this compound would involve the reaction of a Grignard reagent derived from 1,2-dibromobenzene with a suitable piperidone derivative.

Conceptual Historical Synthetic Workflow: Grignard Addition

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_2_dibromobenzene 1,2-Dibromobenzene grignard_formation Grignard Reagent Formation 1_2_dibromobenzene->grignard_formation in dry ether Mg Magnesium (Mg) Mg->grignard_formation piperidone N-Protected-4-piperidone grignard_addition Grignard Addition piperidone->grignard_addition grignard_formation->grignard_addition 2-Bromophenyl- magnesium bromide dehydration_reduction Dehydration & Reduction grignard_addition->dehydration_reduction Tertiary alcohol intermediate deprotection Deprotection dehydration_reduction->deprotection N-Protected-4-(2-bromophenyl)- 1,2,3,6-tetrahydropyridine final_product This compound deprotection->final_product

Caption: Plausible historical synthesis of this compound via a Grignard reaction.

This approach, while feasible, would likely have presented challenges in terms of selectivity and yield due to the reactivity of the Grignard reagent.

The Modern Synthesis Era: The Rise of Catalytic Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds and, by extension, 2-arylpiperidines. These methods offer superior functional group tolerance, milder reaction conditions, and generally higher yields compared to their classical counterparts.

The Suzuki-Miyaura Coupling: A Paradigm Shift

The Suzuki-Miyaura coupling reaction has become a workhorse in medicinal chemistry for the formation of carbon-carbon bonds.[11] The synthesis of this compound or its derivatives can be efficiently achieved by coupling a suitable piperidine-containing boronic acid or ester with 1,2-dibromobenzene, or conversely, by coupling 2-bromophenylboronic acid with a 4-halopiperidine derivative.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-piperidine-4-boronic acid pinacol ester (1.0 eq), 1,2-dibromobenzene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-(2-bromophenyl)piperidine.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to afford the final product, this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of catalyst Product R1-R2 RedElim->Product ArX 2-Bromophenyl-X ArX->OxAdd Boronic_ester Piperidine-B(OR)2 Boronic_ester->Transmetal Base Base Base->Transmetal Drug_Discovery_Flow cluster_synthesis Synthesis of Core Scaffold cluster_diversification Molecular Diversification cluster_evaluation Pharmacological Evaluation cluster_development Drug Development start Simple Precursors synthesis Modern Synthetic Methods (e.g., Suzuki Coupling) start->synthesis core This compound synthesis->core diversification Further Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira) core->diversification library Library of Diverse Analogs diversification->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: The role of this compound as a key intermediate in the drug discovery pipeline.

Conclusion

From its inferred origins in the classical era of organic synthesis to its current prominence as a key building block in modern medicinal chemistry, this compound exemplifies the evolution of drug discovery. Its history is not one of a blockbuster drug itself, but of a crucial, enabling scaffold. The development of efficient and scalable synthetic routes, particularly through palladium-catalyzed cross-coupling reactions, has cemented its importance. For researchers in drug development, understanding the history, synthesis, and strategic application of such intermediates is paramount to the rational design of the next generation of therapeutics. The unassuming this compound serves as a powerful reminder that in the intricate world of medicinal chemistry, the most vital components are often the unseen scaffolding upon which therapeutic innovation is built.

References

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A Technical Guide to the Research Applications of 4-(2-Bromophenyl)piperidine: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful central nervous system (CNS) therapeutics. Among the various substitutions on this privileged scaffold, the 2-bromophenyl moiety at the 4-position of the piperidine ring presents a particularly compelling starting point for the exploration of novel chemical space. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and burgeoning research applications of 4-(2-Bromophenyl)piperidine and its derivatives. We will delve into its critical role as a synthetic intermediate and a key pharmacophore in the development of selective ligands for crucial CNS targets, including the sigma-1 (σ1) receptor and the dopamine D2 receptor. This guide will further provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and an exploration of the therapeutic potential of these compounds in neurological and psychiatric disorders, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Arylpiperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with the complex topographies of biological targets. When functionalized with an aryl group at the 4-position, the resulting 4-arylpiperidine core structure has proven to be a highly successful pharmacophore for a diverse range of CNS-active drugs.[3] The strategic placement of a bromine atom on the phenyl ring, as in this compound, offers several advantages for drug discovery programs. The bromine atom can act as a handle for further synthetic elaboration through cross-coupling reactions, and its steric and electronic properties can significantly influence ligand-receptor interactions.

Physicochemical Properties and Synthesis

Core Compound Characteristics
PropertyValueReference
Molecular Formula C₁₁H₁₄BrN[4][5]
Molecular Weight 240.14 g/mol [4][5]
Appearance Solid[4]
Solubility Soluble in common organic solvents, limited solubility in water.[6]
Synthetic Pathways

The synthesis of this compound can be achieved through several routes. A common laboratory-scale synthesis involves the reduction of a corresponding tetrahydropyridine precursor. A detailed protocol is provided below.

This protocol describes the synthesis of the 4-isomer, and a similar approach can be adapted for the 2-isomer.

Materials:

  • 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine

  • Anhydrous Methanol

  • Triethylamine

  • Rhodium on carbon (Rh/C) catalyst

  • Hydrogen gas supply

  • Celite™

Procedure:

  • Dissolve 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (e.g., 0.90 g, 3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL) in a suitable reaction vessel.[7]

  • Carefully add the Rh/C catalyst (e.g., 0.060 g) to the solution.[7]

  • Place the reaction mixture under a hydrogen atmosphere (e.g., 100 psi) and stir at room temperature for 24 hours.[7]

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture through a pad of Celite™ to remove the catalyst.[7]

  • Concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid.[7]

  • The product can be further purified by recrystallization or column chromatography if necessary.

A patent has also described a method for the synthesis of 1-(4-bromophenyl)piperidine from bromobenzene and piperidine.[8]

Key Research Application: Targeting the Sigma-1 (σ1) Receptor

The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] It has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including neuropathic pain, Alzheimer's disease, and depression.[10][11] Derivatives of this compound have shown significant potential as selective σ1 receptor ligands.

Structure-Activity Relationship (SAR) for Sigma-1 Receptor Affinity

SAR studies have revealed key structural features that govern the affinity and selectivity of piperidine-based ligands for the σ1 receptor.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for interaction with a key acidic residue (Glu172) in the σ1 receptor binding pocket.[11]

  • N-Substitution: The nature of the substituent on the piperidine nitrogen significantly impacts affinity. Alkyl and benzyl groups are common, with optimal chain lengths influencing binding.[12]

  • Aryl Substitution: The position and nature of the substituent on the phenyl ring modulate affinity and selectivity. The 2-bromo substitution can provide a vector for further optimization.

Compound ModificationEffect on σ1 AffinityReference
Replacement of piperidine with piperazineCan decrease σ1 affinity[1]
Extension of N-alkyl chainOptimal length is critical; too long or too short decreases affinity[12]
Introduction of a carbonyl group adjacent to the piperidineCan lead to potent σ1 ligands[13]
Signaling Pathways of the Sigma-1 Receptor

The σ1 receptor modulates a variety of intracellular signaling pathways. Upon ligand binding, it can dissociate from its binding partner BiP and interact with various client proteins, including ion channels and G-protein coupled receptors.[9] This can influence calcium signaling, neuronal excitability, and cellular stress responses.

sigma1_pathway Ligand This compound Derivative (Antagonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to BiP BiP Chaperone Sigma1R->BiP Dissociates from ClientProteins Client Proteins (e.g., Ion Channels, GPCRs) Sigma1R->ClientProteins Interacts with CellularResponse Modulation of Neuronal Excitability & Cellular Stress ClientProteins->CellularResponse Leads to

Caption: Sigma-1 receptor signaling modulation.

Preclinical Evaluation in Neuropathic Pain Models

Sigma-1 receptor antagonists have shown significant promise in preclinical models of neuropathic pain.[10] Animal models such as the chronic constriction injury (CCI) model and the streptozotocin (STZ)-induced diabetic neuropathy model are commonly used to evaluate the efficacy of novel σ1 receptor ligands.[13]

pain_model_workflow Model Induce Neuropathic Pain (e.g., CCI model in rats) Treatment Administer this compound Derivative or Vehicle Model->Treatment Behavioral Assess Nociceptive Thresholds (e.g., von Frey filaments, Hargreaves test) Treatment->Behavioral Analysis Data Analysis and Comparison to Control Behavioral->Analysis

Caption: Preclinical evaluation workflow for neuropathic pain.

Key Research Application: Targeting the Dopamine D2 Receptor

The dopamine D2 receptor is a primary target for antipsychotic medications and plays a crucial role in motor control, motivation, and reward.[14] 4-Arylpiperidine derivatives have been extensively explored as D2 receptor ligands.

Structure-Activity Relationship (SAR) for Dopamine D2 Receptor Affinity

The SAR for D2 receptor binding of 4-arylpiperidines is well-established.

  • Piperidine Nitrogen: The basic nitrogen forms a key salt bridge with an aspartate residue (Asp114) in the D2 receptor.[15]

  • Aryl Group: The nature and substitution pattern of the aryl ring are critical for affinity and selectivity. The 2-bromo substitution can influence the orientation of the phenyl ring within the binding pocket.

  • N-Substituent: The substituent on the piperidine nitrogen can modulate affinity, selectivity, and functional activity (agonist vs. antagonist).

Compound ModificationEffect on D2 AffinityReference
N-propyl substitutionCan lead to potent D2 antagonists[3]
Phenylpiperazine coreAlso a common scaffold for D2 ligands[16]
Introduction of a methylsulfonyl group on the phenyl ringCan result in "dopaminergic stabilizers"[3]
Dopamine D2 Receptor Signaling

The D2 receptor is a Gαi/o-coupled receptor. Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[17]

d2_pathway Ligand This compound Derivative (Antagonist) D2R Dopamine D2 Receptor Ligand->D2R Binds to Gai Gαi/o D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to

Caption: Dopamine D2 receptor signaling pathway.

In Vivo Evaluation of Dopaminergic Activity

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters like dopamine in specific brain regions of freely moving animals.[18][19] This allows for the assessment of how a novel compound affects dopamine release and metabolism.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • HPLC with electrochemical detection

  • Test compound (this compound derivative)

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum).[20]

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals.

  • Administer the test compound systemically or locally through the probe.

  • Continue collecting dialysate samples to monitor changes in dopamine levels.

  • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

Application in PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo. The development of radiolabeled ligands for specific receptors is crucial for PET studies. The this compound scaffold can be labeled with positron-emitting isotopes like fluorine-18 (¹⁸F) to create PET radiotracers for targets such as the σ1 receptor.[21]

pet_workflow Synthesis Synthesize Precursor for Radiolabeling Radiolabeling Radiolabel with ¹⁸F Synthesis->Radiolabeling Purification Purify and Formulate the Radiotracer Radiolabeling->Purification Preclinical Preclinical Evaluation (in vitro binding, in vivo imaging) Purification->Preclinical Clinical Clinical Translation (Human PET studies) Preclinical->Clinical

Caption: Workflow for PET radiotracer development.

Therapeutic Potential in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands.[22] The 4-arylpiperidine scaffold has been explored for its potential in AD therapy.[23] Given the role of both σ1 and dopamine receptors in cognitive processes, derivatives of this compound that modulate these targets could offer a novel therapeutic strategy. Preclinical evaluation in animal models of AD, such as transgenic mouse models expressing human amyloid precursor protein (APP), is a critical step in assessing their potential.[24]

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold in the field of CNS drug discovery. Its utility as a synthetic intermediate and a core pharmacophore for targeting key receptors like the σ1 and dopamine D2 receptors is well-documented. The insights into SAR, detailed experimental protocols, and the exploration of its applications in neuropathic pain, psychiatric disorders, and neurodegenerative diseases provided in this guide underscore the significant potential of this chemical entity. Future research will likely focus on the development of multi-target ligands derived from this scaffold, the exploration of its potential as an allosteric modulator, and the advancement of promising candidates into clinical trials. The continued investigation of this compound and its analogs holds great promise for the development of the next generation of CNS therapeutics.

References

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  • ACS Publications. Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. Available from: [Link]

  • MDPI. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Available from: [Link]

  • National Center for Biotechnology Information. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Available from: [Link]

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  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

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  • PubMed. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Available from: [Link]

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  • PubMed. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available from: [Link]

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  • PubMed. Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Available from: [Link]

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  • American Chemical Society. Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. Available from: [Link]

  • SciSpace. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Available from: [Link]

  • National Center for Biotechnology Information. Overview of Brain Microdialysis. Available from: [Link]

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  • MDPI. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Available from: [Link]

  • PubMed. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis. Available from: [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]

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Sources

Methodological & Application

Application Note: 4-(2-Bromophenyl)piperidine as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[1][2][3][4] This structural motif offers a unique combination of a conformationally restricted, three-dimensional piperidine ring and a tunable aromatic substituent, which are crucial for optimizing drug-receptor interactions and pharmacokinetic properties.[5][6] This application note provides a detailed guide to the use of 4-(2-Bromophenyl)piperidine, a highly valuable synthetic intermediate. The ortho-bromine atom serves as a versatile chemical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. We present detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, alongside essential data on its synthesis, properties, and safe handling.

Introduction: The Strategic Value of this compound

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to increase solubility, modulate lipophilicity, and provide a rigid scaffold that can orient substituents in a precise three-dimensional space.[4][7] When combined with an aryl group at the 4-position, the resulting 4-arylpiperidine moiety becomes a privileged structure found in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[8][9][10][11]

The strategic placement of a bromine atom on the aromatic ring transforms the simple 4-arylpiperidine into a powerful platform for diversification. Specifically, this compound offers an ortho-bromo substituent that is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows researchers to introduce a wide range of chemical functionalities—including alkyl, aryl, heteroaryl, and amino groups—at a late stage in a synthetic sequence. This approach is highly efficient for exploring the chemical space around a core scaffold, a critical task in lead optimization.

This guide will detail the synthesis and utility of this key intermediate, providing field-tested protocols for its use in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit.

Physicochemical and Spectroscopic Profile

A thorough understanding of the substrate's properties is critical for successful reaction planning and execution.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
CAS Number 80980-88-7
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO, THF
Spectroscopic Characterization (Expected)

The following data represents typical expected values based on the analysis of structurally similar compounds.[12][13][14]

  • ¹H NMR (500 MHz, CDCl₃): δ 7.55 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.30 (td, J = 7.5, 1.5 Hz, 1H, Ar-H), 7.25 (dd, J = 7.5, 1.8 Hz, 1H, Ar-H), 7.08 (td, J = 7.5, 1.8 Hz, 1H, Ar-H), 3.20 (dt, J = 12.5, 2.5 Hz, 2H, piperidine-Hₑ), 3.05 (tt, J = 11.0, 4.0 Hz, 1H, piperidine-H), 2.80 (td, J = 12.5, 3.0 Hz, 2H, piperidine-Hₐ), 1.90-1.80 (m, 2H, piperidine-H), 1.80-1.70 (m, 2H, piperidine-H), 1.65 (s, 1H, NH).

  • ¹³C NMR (125 MHz, CDCl₃): δ 142.5 (Ar-C), 133.0 (Ar-C), 131.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 124.0 (Ar-C), 46.0 (piperidine-CH₂), 42.0 (piperidine-CH), 33.5 (piperidine-CH₂).

  • Mass Spectrometry (ESI-MS): m/z 240.0, 242.0 [M+H]⁺, demonstrating the characteristic isotopic pattern for a monobrominated compound.

Synthesis of this compound

While various methods exist for the synthesis of 4-arylpiperidines, a common and robust strategy involves the hydrogenation of a tetrahydropyridine precursor. This precursor is typically accessed via the reaction of a Grignard reagent with a protected 4-piperidone, followed by dehydration.

Protocol: Synthesis via Hydrogenation

This protocol is adapted from established procedures for similar 4-arylpiperidines.[12]

dot

G cluster_0 Step 1: Grignard Reaction & Dehydration cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Deprotection A 1-Boc-4-piperidone C Intermediate Alcohol A->C 1. THF, 0°C to rt B 2-Bromophenylmagnesium bromide B->C 2. Quench (aq. NH4Cl) D 1-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine C->D Acid (e.g., TFA), Heat E 1-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine F 1-Boc-4-(2-bromophenyl)piperidine E->F H2 (50 psi), Pd/C, MeOH, rt G 1-Boc-4-(2-bromophenyl)piperidine H This compound G->H TFA or HCl in Dioxane, DCM, rt

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-bromophenylmagnesium bromide (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq), and heat to reflux with a Dean-Stark trap for 2-4 hours to drive the dehydration.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the tetrahydropyridine intermediate.

Step 2: Synthesis of 1-Boc-4-(2-bromophenyl)piperidine

  • Dissolve the tetrahydropyridine intermediate (1.0 eq) in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Place the reaction vessel under a hydrogen atmosphere (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected product, which is often used directly in the next step.

Step 3: Deprotection to yield this compound

  • Dissolve the 1-Boc-4-(2-bromophenyl)piperidine (1.0 eq) in dichloromethane (DCM).

  • Add an excess of either trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures.[15][16] The ortho-bromo substituent of this compound serves as an excellent electrophilic partner for this transformation.

Mechanism Overview

The reaction proceeds via a catalytic cycle involving a Pd(0) species. Key steps include:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the new C-C bond.

dot

Suzuki_Mechanism cluster_reactants cluster_products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex TM_Complex Ar-Pd(II)-R(L)₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product ArBr Ar-Br ArBr->OA_Complex Oxidative Addition Boronic R-B(OR)₂ Boronic->TM_Complex Base Base Base->TM_Complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Table 2: Representative Suzuki Coupling Reaction Conditions

ParameterCondition
Aryl Bromide This compound (1.0 eq)
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O
Temperature 80-100 °C
Time 4-16 hours

Step-by-Step Methodology:

  • To a reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours or until completion is confirmed by LC-MS analysis.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl piperidine derivative.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. Using this compound, chemists can readily couple a diverse range of primary and secondary amines to the aromatic ring.

Mechanism Overview

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17]

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.

dot

Buchwald_Hartwig_Mechanism cluster_reactants cluster_products Pd0 Pd(0)L OA_Complex Ar-Pd(II)-Br(L) Pd0->OA_Complex Amido_Complex Ar-Pd(II)-NR₂(L) OA_Complex->Amido_Complex Amine Binding & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br ArBr->OA_Complex Oxidative Addition Amine R₂NH Amine->OA_Complex Base Base Base->OA_Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

Table 3: Representative Buchwald-Hartwig Reaction Conditions

ParameterCondition
Aryl Bromide This compound (1.0 eq)
Amine Primary or Secondary Amine (1.1-1.3 eq)
Catalyst System Pd₂(dba)₃ (2 mol%) + XPhos (4-6 mol%) or RuPhos
Base NaOtBu or K₃PO₄ (1.5-2.0 eq)
Solvent Toluene or 1,4-Dioxane (anhydrous)
Temperature 90-110 °C
Time 6-24 hours

Step-by-Step Methodology:

  • Important: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • To a flame-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).

  • Add this compound (1.0 eq).

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine coupling partner (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours or until LC-MS analysis indicates full conversion.

  • Cool the reaction to room temperature and quench by adding water.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl piperidine derivative.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[18][19]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20][21]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion

This compound is a high-value, versatile intermediate for drug discovery and development. Its strategic design, incorporating a privileged 4-arylpiperidine scaffold with a reactive ortho-bromo handle, provides an efficient platform for late-stage functionalization. The robust and reproducible protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings detailed herein empower medicinal chemists to rapidly synthesize diverse libraries of novel compounds, accelerating the journey from hit identification to lead optimization.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.).
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  • Conway, R., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. PubMed. Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Conway, R., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6- tetrahydropyridines as 5-HT2C agonists. Monash University. Retrieved January 17, 2026, from [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Scheme 1, Synthesis of the hit compound 2 and 4-arylthiazolyl piperidine analogs. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. (2018). Retrieved January 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - SpectraBase. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). The safety information on this page is provided as a guide only. All users should refer to the original literature and their own risk assessments before attempting any reactions. Retrieved January 17, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. Retrieved January 17, 2026, from [Link]

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  • Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. (2007). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Piperidines in Medicinal Chemistry

The biaryl piperidine scaffold is a privileged motif in modern drug discovery, forming the core of numerous biologically active compounds. The fusion of a flexible, saturated piperidine ring with a rigid biaryl system allows for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with a variety of biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the pivotal C-C bond that unites these two fragments.[1][2][3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling using 4-(2-bromophenyl)piperidine as a key building block, offering both mechanistic insights and actionable protocols for researchers in pharmaceutical and chemical development.

Mechanistic Underpinnings: A Step-by-Step Look at the Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organohalide.[2][4] The catalytic cycle, a finely orchestrated sequence of elementary steps, is initiated by the active Pd(0) species.[5]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4][5] This is often the rate-determining step and is influenced by the electron density of the aryl bromide and the steric hindrance around the C-Br bond.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[4][6] The base plays a crucial role in facilitating this step by forming a more nucleophilic boronate species.[2][6]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][7]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BiarylProduct 4-(2-Biphenyl)piperidine Derivative (Ar-Ar') RedElim->BiarylProduct ArylBromide This compound (Ar-Br) ArylBromide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like this compound, where the piperidine nitrogen can potentially coordinate with the palladium catalyst, careful optimization is crucial.

Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is paramount. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, pre-formed catalysts or palladacycles often offer higher activity and stability.[8] The ligand's role is to stabilize the palladium center, enhance its reactivity, and influence the steric and electronic environment of the catalytic species.[5][9] For sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred.[9][10]

Catalyst/Ligand CombinationKey CharacteristicsTypical Loading (mol%)
Pd(PPh₃)₄ A versatile, commercially available catalyst. Suitable for a range of substrates.1-5
Pd(dppf)Cl₂ Offers good stability and is effective for a broad scope of aryl bromides.1-3
Pd(OAc)₂ + SPhos A highly active system for sterically hindered and challenging substrates.[9]0.5-2
Pd(OAc)₂ + XPhos Another powerful ligand for difficult couplings, often providing excellent yields.0.5-2
The Critical Role of the Base

The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[2][6] The strength and solubility of the base can significantly impact the reaction rate and yield.

BaseSolvent CompatibilityStrengthNotes
K₂CO₃ Aqueous/organic mixturesModerateA common and cost-effective choice.
Cs₂CO₃ Organic solventsStrongOften used for challenging couplings due to its high basicity and solubility.
K₃PO₄ Aqueous/organic mixtures, organic solventsStrongA strong, non-nucleophilic base that is often effective when carbonates fail.
t-BuOK Anhydrous organic solventsVery StrongCan be used for highly unreactive substrates but may promote side reactions.
Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base and the boronic acid.[5]

Solvent SystemPropertiesTypical Ratio (v/v)
Dioxane/H₂O A common and effective system for a wide range of Suzuki couplings.4:1 to 10:1
Toluene/H₂O A less polar option, can be beneficial for certain substrates.4:1 to 10:1
DMF/H₂O A polar aprotic system that can enhance the solubility of reactants.4:1 to 10:1
THF/H₂O Another widely used ethereal solvent system.4:1 to 10:1

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a wide variety of arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add dioxane and water (e.g., a 4:1 mixture) to the vessel.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Optimized Procedure for Sterically Hindered Substrates using a Buchwald Ligand

This protocol is tailored for more challenging couplings where steric hindrance may be a factor.

Materials:

  • This compound (1.0 eq)

  • Sterically hindered arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂ and SPhos in toluene and stir for 10 minutes under an inert atmosphere to pre-form the active catalyst.

  • In a separate vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Purge this second vessel with an inert gas.

  • Transfer the pre-formed catalyst solution to the vessel containing the reactants.

  • Add water to the reaction mixture (e.g., a 10:1 toluene:water ratio).

  • Heat the reaction to 100-110 °C and monitor its progress.

  • Follow the workup and purification procedure as described in Protocol 1.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Inert Atmosphere (N2 or Ar Purge) reagents->inert solvent Add Solvent System (e.g., Dioxane/H2O) inert->solvent catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H2O and Brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the catalyst loading, using a stronger base (e.g., K₃PO₄ or Cs₂CO₃), or employing a more active ligand system (e.g., SPhos or XPhos).

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by using a slight excess of the aryl bromide and ensuring the reaction is carried out under strictly anaerobic conditions.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid by water or other protic species can be a competing pathway. Using a less aqueous solvent system or a boronic ester instead of the acid can sometimes mitigate this issue.

  • Purification Challenges: The basic nature of the piperidine moiety may require the use of a modified silica gel (e.g., treated with triethylamine) or alternative purification techniques like reverse-phase chromatography to prevent product streaking on the column.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile tool for the synthesis of medicinally relevant biaryl piperidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct a diverse array of complex molecules. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this indispensable transformation in drug discovery and development.

References

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  • Patel, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner [Doctoral dissertation, Queen Mary, University of London]. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Li, Y., et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]

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  • Jardin, E., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Scientific Reports, 11(1), 16869. [Link]

  • Snieckus, V., & Beaulieu, F. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Figueroa, R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2749–2755. [Link]

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  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
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  • Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Chimia, 75(5), 386-391. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (22), 1003. [Link]

  • Felpin, F.-X., & Le Grognec, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 153. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • Al-Amin, M., & Malmedy, F. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(44), 8564-8573. [Link]

  • Wang, L., et al. (2011). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synlett, 2011(11), 1569-1572. [Link]

  • Fresneda, P. M., et al. (2001). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 66(18), 6032–6040. [Link]

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 350-363. [Link]

  • Beller, M., & Fischer, H. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Topics in Catalysis, 35(1-2), 145-159. [Link]

  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis, 2003(03), 337-339. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2019). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 4(2), 79-85. [Link]

  • Gao, Z.-G., et al. (2013). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS medicinal chemistry letters, 4(11), 1048–1053. [Link]

  • Al-Amin, M., et al. (2025). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Journal of Industrial and Engineering Chemistry. [Link]

  • Kumar, A., et al. (2018). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 23(10), 2469. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296–7300. [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14264–14270. [Link]

  • Li, Y., et al. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Applied Organometallic Chemistry, 33(9), e5069. [Link]

  • Shields, J. D., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9328–9334. [Link]

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Application Notes & Protocols: N-Protection Strategies for 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for N-Protection

4-(2-Bromophenyl)piperidine is a valuable building block in modern medicinal chemistry. The piperidine core is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, while the 2-bromophenyl moiety serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of chemical space and the generation of diverse compound libraries for drug discovery.

However, the secondary amine of the piperidine ring is a nucleophilic and basic center that can interfere with many synthetic transformations intended for the aryl bromide. Unprotected, it can lead to a host of undesired side reactions, including acting as a competing nucleophile, a base that quenches reagents, or a ligand that coordinates with metal catalysts, ultimately leading to complex product mixtures and low yields. Therefore, the strategic protection of the piperidine nitrogen is a critical first step in the synthetic utilization of this key intermediate.

This guide provides a detailed overview of common N-protection strategies for this compound, with a focus on practical, field-proven protocols. We will delve into the rationale behind the choice of protecting groups, provide step-by-step experimental procedures, and discuss the compatibility of each group with subsequent downstream reactions.

Choosing the Right Armor: A Comparative Overview of N-Protecting Groups

The ideal N-protecting group for this compound should be:

  • Easy to install in high yield under mild conditions.

  • Stable to the conditions of subsequent reactions, particularly metal-catalyzed cross-coupling.

  • Orthogonal , meaning it can be removed selectively without affecting other functional groups, including the aryl bromide.

  • Inert to the desired reaction, not participating in or hindering the transformation at the aryl bromide.

Here, we focus on three widely used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Benzyl (Bn).

Protecting GroupStructureKey AdvantagesKey Disadvantages
Boc

Excellent stability to a wide range of non-acidic conditions; easily removed with mild acid; high crystallinity of protected product often simplifies purification.Labile to strong acids; can be cleaved under some Lewis acidic conditions used in cross-coupling.
Cbz

Stable to acidic and mildly basic conditions; orthogonal to Boc; removed by hydrogenolysis.Requires hydrogenation for deprotection, which can be incompatible with reducible functional groups; catalyst poisoning can be an issue.
Benzyl

Very stable to a wide range of conditions (acidic, basic, organometallics); can increase lipophilicity.Requires harsh deprotection conditions (hydrogenolysis, often at high pressure); can be difficult to remove in complex molecules.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

The Boc group is arguably the most common and versatile protecting group for secondary amines. Its installation with di-tert-butyl dicarbonate (Boc)₂O is highly efficient and proceeds under mild basic conditions. The resulting N-Boc-4-(2-bromophenyl)piperidine is a stable, often crystalline solid that is highly compatible with Suzuki and other cross-coupling reactions.

Reaction Scheme:

N-Boc Protection cluster_conditions Reaction Conditions start substrate This compound start->substrate reagents Boc₂O, Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) reagents->substrate product N-Boc-4-(2-Bromophenyl)piperidine substrate->product   Temperature: 0 °C to rt Temperature: 0 °C to rt Time: 2-12 h Time: 2-12 h

Caption: Workflow for N-Boc protection.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration of substrate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound and dissolve it in DCM.

  • Base Addition: Add triethylamine to the solution. The base scavenges the acid byproduct of the reaction.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate portion-wise or as a solution in DCM. The use of an ice bath helps to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is often a solid or oil. It can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Deprotection: The Boc group is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol.

Protocol 2: N-Cbz Protection of this compound

The Cbz group is another excellent choice, offering orthogonality to the Boc group. It is stable under acidic conditions that would cleave a Boc group. The protection is typically achieved using benzyl chloroformate under basic conditions.

Reaction Scheme:

N-Cbz Protection cluster_conditions Reaction Conditions start substrate This compound start->substrate reagents Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O, DCM) reagents->substrate product N-Cbz-4-(2-Bromophenyl)piperidine substrate->product   Temperature: 0 °C to rt Temperature: 0 °C to rt Time: 3-16 h Time: 3-16 h

Caption: Workflow for N-Cbz protection.

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dioxane and Water (as a biphasic system) or DCM

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add sodium carbonate. An inorganic base in a biphasic system (Schotten-Baumann conditions) is effective at neutralizing the HCl byproduct.

  • Reagent Addition: Cool the mixture to 0 °C. Add benzyl chloroformate dropwise while stirring vigorously.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Workup:

    • Add water to dissolve the salts and extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-Cbz protected piperidine.

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is highly effective, but care must be taken as prolonged reaction times or harsh conditions could potentially lead to hydrodebromination of the aryl bromide.

Protocol 3: N-Benzylation of this compound

Direct benzylation provides a very robust protecting group, suitable for harsh reaction conditions. However, its removal requires strong reductive methods, which may not be compatible with all substrates.

Reaction Scheme:

N-Benzylation cluster_conditions Reaction Conditions start substrate This compound start->substrate reagents Benzyl Bromide (BnBr), Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) reagents->substrate product N-Benzyl-4-(2-Bromophenyl)piperidine substrate->product   Temperature: rt to 60 °C Temperature: rt to 60 °C Time: 6-24 h Time: 6-24 h

Caption: Workflow for N-Benzylation.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (BnBr) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound and potassium carbonate in acetonitrile. A non-protic polar solvent is ideal for this Sₙ2 reaction.

  • Reagent Addition: Add benzyl bromide to the suspension.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60 °C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Deprotection: Similar to the Cbz group, the benzyl group is removed by catalytic hydrogenolysis, often requiring more forcing conditions (higher pressure of H₂).

Conclusion and Strategic Recommendations

The choice of an N-protecting group for this compound is context-dependent and should be guided by the planned synthetic route.

  • For general purposes and compatibility with a wide range of cross-coupling reactions followed by a simple deprotection, N-Boc protection is the recommended strategy . Its ease of installation and mild, non-reductive cleavage make it a workhorse in medicinal chemistry.

  • If the subsequent synthetic steps involve strongly acidic conditions, N-Cbz protection offers a robust alternative. Its removal via hydrogenolysis provides an orthogonal deprotection strategy to acid-labile groups.

  • N-Benzylation should be reserved for cases where extreme stability of the protecting group is required, and the conditions for its eventual removal (catalytic hydrogenation) are compatible with the overall molecular structure.

By carefully selecting the appropriate N-protection strategy, researchers can effectively utilize the synthetic potential of this compound, enabling the efficient construction of complex molecules for drug discovery and development.

References

  • Title: Process for preparing 4-arylpiperidines. Source: Google Patents (US20110207932A1).
  • Title: Preparation of 4-aryl and 4-heteroaryl piperidines as intermediates for tachykinin receptor antagonists. Source: Google Patents (US6590097B2).
  • Title: Purification of N-Boc-piperidine derivatives. Source: Organic Process Research & Development. URL: [Link]

  • Title: Cbz and Bn Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]

Application Notes & Protocols for the Synthesis of N-Boc Protected 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid framework allows for precise spatial orientation of functional groups, making it a valuable component in drug design. The synthesis of N-Boc protected 4-(2-Bromophenyl)piperidine, a key intermediate, provides a versatile building block for further functionalization, particularly through subsequent cross-coupling reactions at the bromine position.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-Boc protected this compound. The strategy hinges on a robust and highly efficient Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the key reaction steps, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step protocol designed for reproducibility and success in a research setting.

Core Synthetic Strategy: A Two-Step Approach

The synthesis is efficiently achieved in two primary stages. First, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. Second, the C-C bond between the piperidine and the bromophenyl ring is formed via a Suzuki-Miyaura cross-coupling reaction.

G A 4-Piperidone B N-Boc-4-piperidone A->B Boc₂O, Base C N-Boc-4-((trifluoromethyl)sulfonyloxy)-1,2,3,6-tetrahydropyridine (Triflate Intermediate) B->C LiHMDS, Tf₂O D N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine C->D 2-Bromophenylboronic Acid, Pd Catalyst, Base E N-Boc-4-(2-bromophenyl)piperidine (Final Product) D->E H₂, Pd/C Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Both Ar-Pd(II)L₂-R PdII_Aryl->PdII_Both Transmetalation PdII_Both->Pd0 Reductive Elimination Product Ar-R PdII_Both->Product ArylHalide Ar-X Organoboron R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of N-Boc-4-(2-Bromophenyl)piperidine

This protocol involves the in-situ formation of a vinyl triflate from N-Boc-4-piperidone, which then undergoes the Suzuki coupling, followed by reduction.

  • Inert Atmosphere: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-piperidone (1.0 equiv).

  • Solvent: Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Triflate Formation: Add N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.1 equiv) in one portion. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Coupling Reagent Setup: In a separate Schlenk flask, dissolve 2-bromophenylboronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv) in a mixture of 1,4-dioxane and water (4:1 v/v). Bubble argon through this mixture for 15 minutes to degas.

  • Suzuki Coupling: Transfer the triflate-containing solution from step 4 via cannula into the flask containing the coupling reagents.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring for the consumption of the triflate intermediate.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification (Step 1): Purify the crude N-Boc-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine by flash column chromatography on silica gel.

  • Reduction: Dissolve the purified intermediate in methanol or ethyl acetate. Add Palladium on carbon (10% Pd/C, 10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a Parr shaker) and stir under a hydrogen atmosphere at room temperature for 6-12 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and rinse with methanol. Concentrate the filtrate to yield the final product, N-Boc-4-(2-bromophenyl)piperidine.

Quantitative Data Summary
ReagentMolar Equiv.Purpose
Step 1: Triflate Formation
N-Boc-4-piperidone1.0Starting Material
LiHMDS1.1Base (Enolate formation)
Tf₂NPh1.1Trifluoromethanesulfonyl source
Step 2: Suzuki Coupling
2-Bromophenylboronic acid1.5Aryl source
Pd(dppf)Cl₂0.05Palladium catalyst
K₂CO₃3.0Base (Boronate activation)
Step 3: Reduction
10% Pd/C0.1Hydrogenation catalyst
Hydrogen (H₂)ExcessReducing agent

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 2-Bromophenylboronic Acid: Harmful if swallowed and causes skin and serious eye irritation. [1][2]May cause respiratory irritation. [1][2]Avoid breathing dust and ensure thorough washing after handling. [1]Store in a well-ventilated place. [1]* Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of the fine powder.

  • LiHMDS: A strong, corrosive base. Reacts violently with water. Handle under strictly anhydrous and inert conditions.

  • Hydrogen Gas: Extremely flammable. Ensure there are no sources of ignition when performing the hydrogenation step.

Experimental Workflow Visualization

G cluster_0 Part A: Triflate Formation cluster_1 Part B: Suzuki Coupling cluster_2 Part C: Reduction a Dissolve N-Boc-4-piperidone in THF @ -78°C b Add LiHMDS for Enolate Formation a->b c Add Tf₂NPh b->c d Warm to RT c->d e Prepare Coupling Reagents: Boronic Acid, Pd Catalyst, Base d->e f Combine Triflate Solution with Coupling Reagents e->f g Heat Reaction (80-90°C) f->g h Aqueous Workup & Extraction g->h i Column Chromatography h->i j Dissolve Intermediate with Pd/C i->j k Hydrogenate j->k l Filter through Celite k->l m Concentrate to obtain Final Product l->m

Caption: A flowchart illustrating the key steps in the experimental protocol.

Conclusion

The described two-part synthetic strategy provides a reliable and scalable method for producing N-Boc protected this compound. The use of a Boc protecting group ensures the stability of the piperidine nitrogen, while the powerful and versatile Suzuki-Miyaura cross-coupling reaction facilitates the key C-C bond formation. This protocol, grounded in well-understood reaction mechanisms, serves as a robust foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google Search.
  • SAFETY DATA SHEET - 2-Bromophenylboronic acid. (2025). Fisher Scientific.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • SAFETY DATA SHEET - 2-Bromophenylboronic acid. (2023). Fisher Scientific.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Palladium Catalysts for Cross-Coupling Reaction. MDPI.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki cross-coupling reaction. (2020). YouTube.

Sources

Application Notes and Protocols: The Strategic Use of 4-(2-Bromophenyl)piperidine in the Synthesis of Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Substance P Pathway

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary mediator for the biological effects of the neuropeptide Substance P (SP).[1][2] The SP/NK1 receptor system is a critical signaling pathway involved in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, depression, anxiety, and, most notably, the emetic (vomiting) reflex.[1][3][4] Consequently, the development of potent and selective NK1 receptor antagonists has been a significant focus in medicinal chemistry, leading to the successful launch of therapeutic agents for chemotherapy-induced nausea and vomiting (CINV).[5][6]

Prominent examples of approved NK1 receptor antagonists include Aprepitant, Rolapitant, Casopitant, and the veterinary drug Maropitant.[5][7][8] A common structural feature in many of these potent antagonists is the 4-phenylpiperidine scaffold.[5][9] This core moiety is crucial for high-affinity binding to the NK1 receptor. This application note provides an in-depth guide on the strategic use of 4-(2-Bromophenyl)piperidine , a key building block that offers synthetic versatility for constructing this critical pharmacophore. The bromine atom at the ortho-position of the phenyl ring serves as a versatile synthetic handle, enabling the application of modern cross-coupling chemistries to build molecular complexity and fine-tune pharmacological activity.

The NK1 Receptor: Mechanism of Action and Antagonism

The binding of Substance P to the NK1 receptor initiates a conformational change that activates intracellular G-proteins, primarily Gq/11.[1] This activation triggers a downstream signaling cascade, leading to the generation of second messengers and subsequent cellular responses. NK1 receptor antagonists function by competitively binding to the receptor, thereby blocking the binding of Substance P and preventing the transmission of the downstream signal.[3][4] This blockade is particularly effective in the brain's vomiting centers, such as the nucleus tractus solitarius and the area postrema.[3][4]

NK1_Signaling_Pathway cluster_extracellular Extracellular SP Substance P (Ligand) NK1R NK1R SP->NK1R Binds & Activates Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Binds & Blocks G_protein G_protein NK1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response Ca_release->Cellular_Response Contributes to MAPK_Pathway MAPK_Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Leads to

Caption: NK1 Receptor Signaling Cascade and Point of Antagonist Intervention.

Synthetic Strategy: The Power of Palladium Catalysis

The 2-bromo substituent on the 4-phenylpiperidine core is an ideal functional group for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, mild conditions, and exceptional tolerance of other functional groups. This allows for the late-stage introduction of diverse molecular fragments, which is highly advantageous in drug discovery for building a library of analogues for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start This compound Suzuki Suzuki Start->Suzuki Buchwald Buchwald Start->Buchwald Sonogashira Sonogashira Start->Sonogashira Intermediate Coupled Intermediate (Biaryl, Arylamine, etc.) Final_Product NK1 Receptor Antagonist Intermediate->Final_Product Further Functionalization (e.g., N-alkylation, acylation) Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate

Caption: Versatile Synthetic Pathways from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Application: This protocol is designed for the synthesis of biaryl structures, a common motif in advanced NK1 receptor antagonists. The reaction couples this compound with an arylboronic acid.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates or lower catalyst loadings, more advanced catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) can be employed.[10]

  • Base: A base is required to activate the boronic acid. Potassium carbonate is a moderately strong, inexpensive base that is effective for this transformation. The use of an aqueous solution improves the solubility of the base and facilitates the catalytic cycle.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard. The organic solvent solubilizes the organic reactants, while water is necessary for the base and the transmetalation step.[11][12]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (Argon or Nitrogen) is crucial to prevent catalyst degradation and ensure reproducible results.

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inerting the System: Seal the flask with a septum. Evacuate the flask and backfill with Argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The starting bromide should be consumed, and a new, typically more non-polar, product spot should appear.

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination

Application: This protocol is used for constructing carbon-nitrogen bonds, enabling the introduction of various amine-containing side chains that can interact with key residues in the NK1 receptor binding pocket.

Causality of Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., BINAP). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine nucleophile without competing in the reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reaction components.

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up the reaction in an inert atmosphere glovebox.

  • Reagent Addition: In the glovebox, add this compound (1.0 mmol, 1.0 eq.), the desired amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%), and BINAP (0.06 mmol, 6 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction and Purification: Follow steps 8-12 from the Suzuki-Miyaura protocol above to extract, purify, and characterize the desired N-arylated product.

Data Summary: Pharmacological Activity

The 4-phenylpiperidine scaffold is a privileged structure in NK1 receptor antagonists. Modifications enabled by the synthetic routes described above have a profound impact on the binding affinity.

Compound ClassR¹ Group (on Piperidine N)R² Group (on Phenyl Ring)hNK1 Binding Affinity (IC₅₀, nM)Reference
Piperidine Ether3,5-bis(trifluoromethyl)benzylH0.95[13]
Acyl Piperidine-(C=O)CH₃H5.3[13]
Sulfonyl Piperidine-(SO₂)CH₃H5.7[13]
Spiro-SubstitutedAcylSpiro-ether~1-10[14]

This table presents representative data to illustrate SAR trends. Actual values are highly dependent on the specific substituents.

Conclusion and Future Outlook

This compound is a high-value, versatile starting material for the synthesis of neurokinin-1 receptor antagonists. The strategic placement of the bromine atom allows researchers to leverage powerful and predictable palladium-catalyzed cross-coupling reactions to rapidly assemble libraries of complex molecules. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust foundation for drug discovery programs targeting the NK1 receptor. As research expands the therapeutic applications of NK1 antagonists into areas like oncology and inflammatory disorders, the synthetic flexibility offered by this key building block will continue to be of paramount importance.[15][16]

References

  • López-Abella, H., et al. (2021). Biological and Pharmacological Aspects of the NK1-Receptor. International Journal of Molecular Sciences. Available at: [Link]

  • Muñoz, M., & Coveñas, R. (2022). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences. Available at: [Link]

  • Le, T., & Tadi, P. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. Available at: [Link]

  • Wikipedia contributors. (2024). NK1 receptor antagonist. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, Y., et al. (2023). Advances in the research and application of neurokinin-1 receptor antagonists. Chinese Journal of Natural Medicines. Available at: [Link]

  • Gao, H., et al. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • Medicine of the Week. (2024). 03 Medicine of the week: NK1 receptor antagonists. YouTube. Available at: [Link]

  • Kubota, H., et al. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Maropitant Formulation.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Aziz, E. (2012). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. Available at: [Link]

  • Dansk, H., et al. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Wikipedia contributors. (2024). Tachykinin receptor 1. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Célèry, C., et al. (2021). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

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Application of 4-(2-Bromophenyl)piperidine in Anticancer Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(2-Bromophenyl)piperidine Scaffold in Oncology Research

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—serve as invaluable starting points for drug discovery. The piperidine ring, a ubiquitous heterocycle in pharmaceuticals, is one such scaffold, prized for its favorable physicochemical properties and its presence in numerous approved drugs.[1] This guide focuses on a particularly promising, yet underexplored, derivative: This compound .

The strategic placement of a bromine atom at the ortho position of the phenyl ring is not a trivial substitution. Emerging research suggests that this specific structural feature can significantly enhance the potency of piperidine-based compounds as inhibitors of key oncogenic targets. Notably, studies on farnesyltransferase (FTase) inhibitors have revealed that a this compound derivative exhibits a threefold increase in inhibitory activity compared to its unsubstituted phenyl counterpart, highlighting the critical role of this halogen substitution.[2] FTase is a crucial enzyme in the post-translational modification of the Ras family of small GTPases, which are mutated in approximately 30% of all human cancers.[3] Inhibition of FTase prevents the localization of Ras to the cell membrane, thereby abrogating its function in driving malignant cell proliferation, survival, and metastasis.[4][5]

This technical guide provides a comprehensive overview of the application of the this compound scaffold in the discovery of novel anticancer agents, with a particular focus on the development of FTase inhibitors. We will delve into the underlying mechanism of action, provide detailed protocols for the synthesis of derivatives and their biological evaluation, and present a framework for structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting the Ras-Raf-MEK-ERK Signaling Pathway

The Ras proteins are central nodes in a complex signaling network that governs cell proliferation, differentiation, and survival.[3] When activated by upstream signals, such as growth factors, Ras proteins recruit and activate downstream effectors, most notably the Raf kinases. This initiates a phosphorylation cascade known as the mitogen-activated protein kinase (MAPK) pathway, sequentially activating MEK and ERK. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that promote cell cycle progression and inhibit apoptosis.

The function of Ras is critically dependent on its farnesylation, a process catalyzed by farnesyltransferase (FTase).[5] This enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue near the C-terminus of Ras. This lipophilic anchor is essential for the localization of Ras to the inner leaflet of the plasma membrane, a prerequisite for its interaction with downstream effectors.

Compounds incorporating the this compound scaffold have shown promise as competitive inhibitors of FTase.[2] By occupying the active site of the enzyme, they prevent the farnesylation of Ras, leading to its accumulation in the cytoplasm in an inactive state. This effectively shuts down the Ras-Raf-MEK-ERK signaling cascade, resulting in cell cycle arrest and the induction of apoptosis in cancer cells.

Ras-Raf-MEK-ERK Signaling Pathway Figure 1: The Ras-Raf-MEK-ERK Signaling Pathway and the Role of Farnesyltransferase (FTase) Inhibitors. cluster_farnesylation Farnesylation (Essential for Ras membrane localization) Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras (inactive) Ras (inactive) Receptor Tyrosine Kinase (RTK)->Ras (inactive) Ras (active) Ras (active) Ras (inactive)->Ras (active) GTP FTase FTase Ras (inactive)->FTase Raf Raf Ras (active)->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival FTase->Ras (active) Farnesylates FPP FPP FPP->FTase This compound Derivative This compound Derivative This compound Derivative->FTase Inhibits

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound derivatives on FTase.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of novel anticancer agents based on the this compound scaffold.

Part 1: Synthesis of a Representative N-Substituted this compound Derivative

This protocol describes the N-alkylation of this compound with a suitable electrophile, a common strategy to explore the SAR of the piperidine nitrogen.

Protocol 1: N-Alkylation of this compound

Rationale: The secondary amine of the piperidine ring provides a convenient handle for introducing a wide variety of substituents. N-alkylation is a robust method to achieve this, allowing for the exploration of how different groups at this position affect biological activity. Reductive amination is a mild and efficient method for this transformation.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, 1 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DCM, add the aldehyde or ketone (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Anticancer Activity Evaluation

The following protocols describe the determination of the cytotoxic activity of the synthesized compounds against relevant cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for determining the cytotoxic potential of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., pancreatic cancer cell line Panc-1, colon cancer cell line HCT-116, which frequently harbor Ras mutations)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity

Rationale: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is directly proportional to the cell number. This assay is less susceptible to interference from compounds that affect mitochondrial respiration.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat cells as described in the MTT assay protocol.

  • After the treatment period, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Part 3: Mechanistic Studies

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique can be used to investigate whether the synthesized compounds modulate the expression or phosphorylation status of key proteins in the Ras-Raf-MEK-ERK pathway and apoptosis-related pathways.

Materials:

  • Treated and untreated cancer cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation and Interpretation

The data obtained from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundR-group (N-substituent)Cancer Cell LineIC₅₀ (µM)
Lead Compound HPanc-1>100
Derivative 1 BenzylPanc-115.2 ± 1.8
Derivative 2 4-FluorobenzylPanc-18.7 ± 0.9
Derivative 3 3-PyridylmethylPanc-15.4 ± 0.6
Positive Control DoxorubicinPanc-10.5 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The IC₅₀ values provide a quantitative measure of the cytotoxic potency of the compounds. A lower IC₅₀ value indicates a more potent compound. The data can be used to establish a preliminary structure-activity relationship (SAR). For example, in the hypothetical data above, substitution on the piperidine nitrogen with benzyl and pyridylmethyl groups appears to enhance the cytotoxic activity compared to the unsubstituted lead compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the discovery of anticancer agents based on the this compound scaffold.

Experimental Workflow Figure 2: Experimental Workflow for the Discovery of Anticancer Agents. Start Start Synthesis Synthesis of N-Substituted This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitroScreening In Vitro Cytotoxicity Screening (MTT/SRB Assay) Characterization->InVitroScreening DetermineIC50 Determination of IC50 Values InVitroScreening->DetermineIC50 SAR Structure-Activity Relationship (SAR) Analysis DetermineIC50->SAR LeadOptimization Lead Optimization SAR->LeadOptimization MechanisticStudies Mechanistic Studies (Western Blot, etc.) SAR->MechanisticStudies LeadOptimization->Synthesis InVivoStudies In Vivo Efficacy Studies (Animal Models) MechanisticStudies->InVivoStudies End End InVivoStudies->End

Caption: A streamlined workflow for the synthesis, biological evaluation, and optimization of this compound-based anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel anticancer agents, particularly FTase inhibitors. The strategic placement of the bromine atom at the ortho position of the phenyl ring has been shown to be advantageous for enhancing inhibitory potency. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize and evaluate new derivatives based on this scaffold.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: A broader range of substituents should be explored at the piperidine nitrogen to further refine the SAR and improve potency and selectivity.

  • Target Deconvolution: While FTase is a primary target, it is important to investigate whether these compounds interact with other oncogenic targets.

  • In Vivo Efficacy: Promising lead compounds should be evaluated in relevant animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: The potential of these compounds to be used in combination with existing anticancer drugs should be explored to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the unique properties of the this compound scaffold and employing a systematic drug discovery approach, researchers can contribute to the development of the next generation of targeted cancer therapies.

References

  • Kohl, N. E., et al. (1995). A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis. Proceedings of the National Academy of Sciences, 92(20), 9112-9116. [Link]

  • Kanda, Y., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(1), 125-135. [Link]

  • Tanaka, R., et al. (2007). Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. Bioorganic & Medicinal Chemistry, 15(3), 1363-1382. [Link]

  • Jacobson, K. A., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 11(4), 541-547. [Link]

  • Kumar, D., et al. (2023). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 115-128. [Link]

  • Adjei, A. A. (2002). Farnesyl transferase inhibitors as anticancer agents. European Journal of Cancer, 38(13), 1681-1686. [Link]

  • El-Damasy, D. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Medicinal Chemistry, 15(1), 143-161. [Link]

  • El-Sayed, M. A., et al. (2023). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Molecules, 28(15), 5821. [Link]

  • Wang, Y., et al. (2019). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 10(5), 699-708. [Link]

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  • Gierczak, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116801. [Link]

  • Csonka, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6592. [Link]

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  • El-Damasy, D. A., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Medicinal Chemistry, 15(1), 143-161. [Link]

  • Rather, R. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

  • Wang, Y., et al. (2019). New tricks for human farnesyltransferase inhibitor: cancer and beyond. MedChemComm, 10(5), 699-708. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Cox, A. D. (2001). Farnesyltransferase inhibitors: potential role in the treatment of cancer. Drugs, 61(6), 723-732. [Link]

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Applikations- und Protokollhandbuch: Strategien zur Derivatisierung des Piperidinrings von 4-(2-Bromphenyl)piperidin

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 4-(2-Bromphenyl)piperidin, einer Schlüsselstruktur in der medizinischen Chemie. Als vielseitiges Molekül dient es als Ausgangspunkt für die Synthese einer breiten Palette von pharmazeutisch aktiven Verbindungen. Die hier beschriebenen Protokolle und Anwendungsbeispiele sollen Forschern ermöglichen, die Derivatisierung dieses Moleküls strategisch zu planen und effizient durchzuführen.

Einleitung: Die Bedeutung von 4-Arylpiperidinen in der Wirkstoffforschung

Der 4-Arylpiperidin-Kern ist ein privilegiertes Strukturelement in der modernen medizinischen Chemie. Verbindungen, die dieses Motiv enthalten, zeigen eine bemerkenswerte Vielfalt an biologischen Aktivitäten und sind in zahlreichen zugelassenen Medikamenten zu finden. Die spezifische Verbindung 4-(2-Bromphenyl)piperidin bietet durch ihre beiden reaktiven Zentren – das sekundäre Amin des Piperidinrings und das Bromatom am Phenylring – vielfältige Möglichkeiten zur Derivatisierung. Diese Modifikationen ermöglichen eine gezielte Anpassung der pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle, um ihre Wirksamkeit und Selektivität zu optimieren.

Die Derivatisierung am Stickstoffatom des Piperidinrings beeinflusst maßgeblich die Basizität, Löslichkeit und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen, was wiederum die Interaktion mit biologischen Zielstrukturen und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) steuert. Gleichzeitig eröffnet das Bromatom am Phenylring den Zugang zu einer Vielzahl von Kreuzkupplungsreaktionen, die die Einführung diverser funktioneller Gruppen und den Aufbau komplexer molekularer Architekturen erlauben.

Derivatisierung am Piperidin-Stickstoff (N1-Position)

Die Modifikation des sekundären Amins ist ein fundamentaler Schritt zur Erzeugung von Molekülbibliotheken auf Basis des 4-(2-Bromphenyl)piperidin-Gerüsts. Die gängigsten Methoden umfassen die N-Alkylierung, N-Acylierung und N-Arylierung.

N-Alkylierung

Die Einführung von Alkylgruppen am Piperidin-Stickstoff kann über direkte Alkylierung mit Alkylhalogeniden oder durch reduktive Aminierung erfolgen.

Diese klassische Methode beruht auf der nukleophilen Substitution eines Alkylhalogenids durch das Piperidin-Amin. Die Reaktion wird typischerweise in Gegenwart einer Base durchgeführt, um den entstehenden Halogenwasserstoff zu neutralisieren und die Reaktion voranzutreiben.

Experimentelles Protokoll: Allgemeine Vorschrift zur direkten N-Alkylierung

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird 4-(2-Bromphenyl)piperidin (1,0 Äquiv.) in einem aprotischen, polaren Lösungsmittel wie Acetonitril (MeCN) oder Dimethylformamid (DMF) gelöst.

  • Basenzugabe: Eine anorganische Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) oder Cäsiumcarbonat (Cs₂CO₃, 2,0 Äquiv.) wird zu der gerührten Lösung gegeben.[1]

  • Alkylierung: Das Alkylhalogenid (z.B. Alkylbromid oder -iodid, 1,1-1,2 Äquiv.) wird langsam, gegebenenfalls über eine Spritzenpumpe, zur Suspension bei Raumtemperatur zugegeben.[1]

  • Reaktionsdurchführung: Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 50-80 °C) gerührt, bis die Umsetzung vollständig ist (Kontrolle mittels Dünnschichtchromatographie (DC) oder LC-MS).

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur werden die anorganischen Salze abfiltriert. Das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in einem organischen Lösungsmittel (z.B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-alkylierte Produkt zu erhalten.

ParameterEmpfehlungBegründung
Lösungsmittel DMF, AcetonitrilGute Löslichkeit der Reaktanden, aprotisch.
Base K₂CO₃, Cs₂CO₃Effektive Neutralisation von HBr/HI, fördert die Reaktion.
Temperatur Raumtemperatur bis 80 °CAbhängig von der Reaktivität des Alkylhalogenids.
Stöchiometrie Leichter Überschuss des AlkylhalogenidsGewährleistet eine vollständige Umsetzung des Piperidins.

Die reduktive Aminierung ist eine mildere und oft selektivere Methode zur N-Alkylierung, insbesondere zur Einführung von primären und sekundären Alkylgruppen. Sie verläuft in einem Eintopf-Verfahren über die Bildung eines intermediären Iminium-Ions aus dem Piperidin und einem Aldehyd oder Keton, das anschließend in situ reduziert wird.

Experimentelles Protokoll: Allgemeine Vorschrift zur reduktiven Aminierung

  • Vorbereitung: 4-(2-Bromphenyl)piperidin (1,0 Äquiv.) und der entsprechende Aldehyd oder das Keton (1,1-1,2 Äquiv.) werden in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) gelöst.

  • Iminium-Bildung: Zur Katalyse der Iminium-Bildung wird eine geringe Menge einer Säure, z.B. Essigsäure, zugegeben. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Ein mildes und selektives Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1,5 Äquiv.) wird portionsweise zugegeben.[2]

  • Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur für mehrere Stunden bis zur vollständigen Umsetzung gerührt (Kontrolle mittels DC oder LC-MS).

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃) beendet. Die Phasen werden getrennt und die wässrige Phase wird mehrmals mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Diagramm des Arbeitsablaufs der N-Alkylierung

cluster_alkylation N-Alkylierung von 4-(2-Bromphenyl)piperidin cluster_direct Direkte Alkylierung cluster_reductive Reduktive Aminierung Start 4-(2-Bromphenyl)piperidin A1 Lösen in DMF/MeCN Start->A1 B1 Lösen in DCM/DCE Start->B1 A2 Zugabe von Base (K2CO3) A1->A2 A3 Zugabe von Alkylhalogenid A2->A3 A4 Reaktion bei RT - 80°C A3->A4 Workup Wässrige Aufarbeitung & Extraktion A4->Workup B2 Zugabe von Aldehyd/Keton B1->B2 B3 Zugabe von NaBH(OAc)3 B2->B3 B4 Reaktion bei RT B3->B4 B4->Workup Purification Säulenchromatographie Workup->Purification Product N-Alkyl-4-(2-bromphenyl)piperidin Purification->Product

Abbildung 1: Schematischer Arbeitsablauf für die N-Alkylierung.

N-Acylierung

Die N-Acylierung führt zur Bildung von Amiden, die metabolisch stabiler sind als die entsprechenden Amine und andere pharmakologische Profile aufweisen können. Als Acylierungsreagenzien werden typischerweise Acylchloride oder Carbonsäureanhydride verwendet.

Experimentelles Protokoll: Allgemeine Vorschrift zur N-Acylierung mit Acylchloriden

  • Vorbereitung: In einem trockenen, inertisierten Rundkolben wird 4-(2-Bromphenyl)piperidin (1,0 Äquiv.) in wasserfreiem DCM gelöst.

  • Basenzugabe: Eine nicht-nukleophile Base wie Triethylamin (NEt₃, 1,5 Äquiv.) oder N,N-Diisopropylethylamin (DIPEA, 1,5 Äquiv.) wird zugegeben.

  • Acylierung: Die Lösung wird auf 0 °C abgekühlt (Eisbad). Das Acylchlorid (1,1 Äquiv.) wird langsam zu der gerührten Mischung getropft.

  • Reaktionsdurchführung: Nach beendeter Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt für 2-4 Stunden.

  • Aufarbeitung: Die Reaktion wird mit Wasser gequencht. Die organische Phase wird abgetrennt und nacheinander mit gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

ParameterEmpfehlungBegründung
Acylierungsreagenz Acylchlorid, AnhydridHohe Reaktivität, gute Verfügbarkeit.
Base NEt₃, DIPEANicht-nukleophile Basen verhindern Nebenreaktionen.
Temperatur 0 °C bis RaumtemperaturKontrolle der exothermen Reaktion mit reaktiven Acylchloriden.
N-Arylierung: Buchwald-Hartwig-Kupplung

Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von C-N-Bindungen.[3][4] Sie ermöglicht die Kupplung des Piperidin-Stickstoffs mit Aryl- oder Heteroarylhalogeniden und eröffnet den Zugang zu einer breiten Palette von N-Arylpiperidin-Derivaten.

Experimentelles Protokoll: Allgemeine Vorschrift zur Buchwald-Hartwig-N-Arylierung

  • Vorbereitung: In einem Schlenkrohr werden 4-(2-Bromphenyl)piperidin (1,2 Äquiv.), das Arylhalogenid (z.B. Arylbromid, 1,0 Äquiv.), eine Base (z.B. Natrium-tert-butanolat, NaOtBu, 1,4 Äquiv.), eine Palladiumquelle (z.B. Pd₂(dba)₃, 1-2 mol%) und ein geeigneter Phosphinligand (z.B. BINAP, XPhos, 2-4 mol%) vorgelegt.

  • Reaktionsaufbau: Das Schlenkrohr wird evakuiert und dreimal mit Inertgas gespült. Anschließend wird ein wasserfreies, entgastes Lösungsmittel (z.B. Toluol oder Dioxan) zugegeben.

  • Reaktionsdurchführung: Die Mischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (typischerweise 80-110 °C) kräftig gerührt, bis die Reaktion abgeschlossen ist (Kontrolle mittels DC oder LC-MS).

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das N-arylierte Produkt zu erhalten.

Diagramm des Katalysezyklus der Buchwald-Hartwig-Kupplung

Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII L2Pd(II)(Ar)X OxAdd->PdII AmineCoord Amin- Koordination PdII->AmineCoord PdAmine [L2Pd(II)(Ar)(Amin)]+X- AmineCoord->PdAmine Deprotonation Deprotonierung (+Base) PdAmine->Deprotonation PdAmido L2Pd(II)(Ar)(NR2) Deprotonation->PdAmido RedElim Reduktive Elimination PdAmido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product ArX Ar-X ArX->OxAdd Amine R2NH Amine->AmineCoord

Abbildung 2: Vereinfachter Katalysezyklus der Buchwald-Hartwig-Aminierung.

Derivatisierung am Phenylring

Das Bromatom in der 2-Position des Phenylrings ist ein idealer Anknüpfungspunkt für Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki- und die Sonogashira-Kupplung. Diese Reaktionen ermöglichen die Bildung von C-C-Bindungen und damit die Einführung einer Vielzahl von Aryl-, Heteroaryl- oder Alkinyl-Substituenten. Für diese Reaktionen ist es oft vorteilhaft, den Piperidin-Stickstoff vorübergehend mit einer Schutzgruppe, wie der tert-Butyloxycarbonyl (Boc)-Gruppe, zu versehen, um Nebenreaktionen zu vermeiden.

Suzuki-Miyaura-Kupplung

Die Suzuki-Kupplung ist eine vielseitige Methode zur Bildung von Biaryl-Strukturen durch die Reaktion eines Arylhalogenids mit einer Arylboronsäure (oder einem Boronsäureester) in Gegenwart eines Palladiumkatalysators und einer Base.[5][6]

Experimentelles Protokoll: Allgemeine Vorschrift zur Suzuki-Kupplung

  • Vorbereitung (N-Boc-Schutz): 4-(2-Bromphenyl)piperidin wird unter Standardbedingungen mit Di-tert-butyldicarbonat (Boc₂O) umgesetzt, um N-Boc-4-(2-Bromphenyl)piperidin zu erhalten.

  • Kupplungsreaktion: In einem Schlenkrohr werden N-Boc-4-(2-Bromphenyl)piperidin (1,0 Äquiv.), die Arylboronsäure (1,2-1,5 Äquiv.), eine Base (z.B. K₂CO₃ oder K₃PO₄, 2,0-3,0 Äquiv.) und ein Palladiumkatalysator (z.B. Pd(PPh₃)₄, 3-5 mol%) in einem Lösungsmittelgemisch (z.B. Toluol/Wasser oder Dioxan/Wasser) vorgelegt.

  • Reaktionsdurchführung: Die Mischung wird entgast und unter Inertgasatmosphäre bei 80-100 °C gerührt, bis die Ausgangsmaterialien umgesetzt sind.

  • Aufarbeitung und Entschützung: Nach der Aufarbeitung (Extraktion und säulenchromatographische Reinigung) kann die Boc-Schutzgruppe unter sauren Bedingungen (z.B. mit Trifluoressigsäure (TFA) in DCM) entfernt werden, um das freie Amin zu erhalten.

Sonogashira-Kupplung

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin.[7][8] Diese Reaktion wird typischerweise durch einen Palladium-Komplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert.

Experimentelles Protokoll: Allgemeine Vorschrift zur Sonogashira-Kupplung

  • Vorbereitung: N-Boc-geschütztes 4-(2-Bromphenyl)piperidin (1,0 Äquiv.), das terminale Alkin (1,2-1,5 Äquiv.), ein Palladiumkatalysator (z.B. Pd(PPh₃)₂Cl₂, 2-5 mol%), ein Kupfer(I)-Salz (z.B. CuI, 5-10 mol%) und eine Base (z.B. NEt₃ oder Piperidin) werden in einem geeigneten Lösungsmittel (z.B. THF oder DMF) vorgelegt.

  • Reaktionsdurchführung: Die Mischung wird entgast und unter Inertgas bei Raumtemperatur oder leicht erhöhter Temperatur gerührt.

  • Aufarbeitung: Nach vollständiger Umsetzung wird das Reaktionsgemisch aufgearbeitet und das Produkt durch Säulenchromatographie gereinigt. Die anschließende Entschützung des Piperidin-Stickstoffs erfolgt wie oben beschrieben.

Funktionalisierung des Piperidin-Gerüsts (C2-, C3-, C4-Positionen)

Die direkte Funktionalisierung der C-H-Bindungen des Piperidinrings ist eine anspruchsvolle, aber attraktive Strategie zur Einführung weiterer Substituenten. Methoden wie die dirigierte ortho-Metallierung (DoM) können auf N-acylierte Derivate angewendet werden, um Positionen in der Nähe des Stickstoffs zu funktionalisieren.

Eine vielversprechende Methode zur Funktionalisierung in der α-Position zum Stickstoff (C2-Position) ist die Deprotonierung mit starken Basen wie n-Butyllithium in Gegenwart eines chiralen Liganden wie (-)-Spartein, gefolgt von der Umsetzung mit einem Elektrophil.[9] Diese Methode kann zu hoch enantiomerenangereicherten Produkten führen.

Für die Funktionalisierung an den Positionen C3 und C4 können Strategien genutzt werden, die von Derivaten des Piperidons ausgehen oder C-H-Aktivierungsreaktionen mit dirigierenden Gruppen beinhalten.[10] Beispielsweise ermöglicht eine am C3-Atom angebrachte dirigierende Gruppe die selektive C-H-Arylierung an der C4-Position.[10]

Fazit

4-(2-Bromphenyl)piperidin ist ein außerordentlich nützlicher Baustein für die Synthese komplexer, pharmakologisch relevanter Moleküle. Die in diesem Handbuch beschriebenen Protokolle zur Derivatisierung am Piperidin-Stickstoff und am Phenylring bieten eine solide Grundlage für die systematische Erforschung des chemischen Raums um dieses Gerüst. Die vorgestellten Methoden, von der klassischen N-Alkylierung bis hin zu modernen Palladium-katalysierten Kreuzkupplungen, ermöglichen es Forschern, gezielt Moleküle mit maßgeschneiderten Eigenschaften zu entwerfen und zu synthetisieren. Die weiterführende Funktionalisierung des Piperidin-Gerüsts selbst eröffnet zusätzliche Wege zur Erhöhung der molekularen Komplexität und zur Feinabstimmung der biologischen Aktivität.

Referenzen

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. Accounts of Chemical Research, 41(11), 1534–1544.

  • Levison, B. et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • National Institutes of Health. (2012). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. National Library of Medicine. [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Harvard University. [Link]

  • ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • National Institutes of Health. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Myers Research Group. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • ResearchGate. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ResearchGate. [Link]

  • ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES. Google Patents.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed. [Link]

  • National Institutes of Health. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. National Library of Medicine. [Link]

  • National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • Andrew G. Myers Research Group. (n.d.). Directed ortho Metalation. Harvard University. [Link]

  • Royal Society of Chemistry. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • CORE. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. [Link]

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

  • National Institutes of Health. (2015). Recent advances in the synthesis of N-acyl sulfonamides. National Library of Medicine. [Link]

  • Wikipedia contributors. (2023). 4-Phenylpiperidine. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2012). Copper(II) Acetate/1,4Diphenyl1,4-diazabuta-1,3-diene Catalyzed Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes under Aerobic and Solvent-Free Conditions. ResearchGate. [Link]

  • National Institutes of Health. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Library of Medicine. [Link]

  • Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. Reddit. [Link]

  • ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate. [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

Sources

Topic: Protocol for Gram-Scale Synthesis of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of 4-(2-bromophenyl)piperidine, a valuable building block for drug discovery and development. The presented four-step synthetic route is designed for clarity, efficiency, and reliability, commencing from commercially available N-Boc-4-piperidone. The strategy hinges on a key Suzuki-Miyaura cross-coupling reaction, followed by reduction and deprotection.[3][4] Each step has been rationalized to explain the underlying chemical principles and procedural choices, ensuring both scientific integrity and practical applicability for researchers.

Introduction: The Strategic Importance of 4-Arylpiperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products.[5][6] When substituted with an aryl group at the 4-position, the resulting scaffold offers a three-dimensional vector for molecular exploration that is highly advantageous for targeting complex biological systems, particularly G-protein coupled receptors (GPCRs) and ion channels. The synthesis of these structures, therefore, remains a topic of significant interest.

While classical methods like the addition of organometallic reagents to piperidones exist, modern cross-coupling reactions offer superior functional group tolerance, modularity, and scalability.[5][7] This guide details a contemporary approach leveraging the power of palladium-catalyzed Suzuki-Miyaura coupling, a Nobel Prize-winning transformation renowned for its robustness in constructing C-C bonds.[8]

Overview of the Synthetic Strategy

The synthesis is designed as a logical four-step sequence, ensuring that each intermediate is stable and can be purified effectively, which is critical for scalability.

  • Enolate Formation & Borylation: N-Boc-4-piperidone is converted into its corresponding vinyl boronate ester. This transforms the ketone into a reactive handle for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The vinyl boronate ester is coupled with 1,2-dibromobenzene. This palladium-catalyzed reaction selectively forms the desired C-C bond, installing the 2-bromophenyl group.[3]

  • Catalytic Hydrogenation: The double bond within the tetrahydropyridine intermediate is saturated via catalytic hydrogenation to yield the stable piperidine ring.[9]

  • N-Boc Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target primary amine as its hydrochloride salt.[10]

This strategy was chosen for its proven reliability. The Suzuki coupling is well-suited for electron-deficient and sterically hindered aryl bromides, and the subsequent hydrogenation and deprotection steps are high-yielding and clean transformations.

G A N-Boc-4-piperidone B Step 1: Borylation (NaHMDS, Comins' Reagent, then Pinacolborane, Pd catalyst) A->B C N-Boc-tetrahydropyridinyl boronate B->C D Step 2: Suzuki Coupling (1,2-dibromobenzene, Pd catalyst, Base) C->D E N-Boc-4-(2-bromophenyl)- 1,2,3,6-tetrahydropyridine D->E F Step 3: Hydrogenation (H₂, Pd/C) E->F G N-Boc-4-(2-bromophenyl)piperidine F->G H Step 4: Deprotection (HCl in Dioxane) G->H I This compound HCl H->I

Caption: Workflow for the gram-scale synthesis of this compound HCl.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Palladium Catalysts: While generally stable, palladium catalysts are expensive and should be handled with care. Weigh them in a draft-free environment.

  • 1,2-Dibromobenzene: This compound is toxic and an irritant. Avoid inhalation and skin contact.[11][12]

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation step must be conducted in a designated area, away from ignition sources, using appropriate high-pressure equipment and with proper grounding.

  • Acidic Solutions (HCl): Concentrated solutions of hydrochloric acid are corrosive and can cause severe burns. Handle with extreme care and always add acid to the solvent, never the other way around.[13]

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Rationale: This step converts the inert ketone into a vinyl boronate ester, a versatile intermediate for Suzuki coupling. The procedure first forms a vinyl triflate, which is then subjected to a palladium-catalyzed borylation. Using a strong, non-nucleophilic base like NaHMDS ensures complete enolate formation.

  • Materials:

    • tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

    • Sodium bis(trimethylsilyl)amide (NaHMDS)

    • N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent)

    • Bis(pinacolato)diboron

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Acetate (KOAc)

    • 1,4-Dioxane, anhydrous

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (100 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add NaHMDS (1.0 M solution in THF, 55.2 mL, 55.2 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve Comins' Reagent (19.7 g, 55.2 mmol) in anhydrous THF (50 mL) and add this solution to the enolate mixture via cannula.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude vinyl triflate.

    • To the crude triflate, add bis(pinacolato)diboron (14.0 g, 55.2 mmol), Pd(dppf)Cl₂ (1.84 g, 2.51 mmol), and potassium acetate (14.8 g, 150.6 mmol).

    • Evacuate and backfill the flask with nitrogen three times. Add anhydrous 1,4-dioxane (150 mL).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool to room temperature, filter through a pad of Celite®, and concentrate the filtrate. Purify the residue by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to yield the title compound.

Step 2: Suzuki Coupling to form tert-butyl 4-(2-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Rationale: This is the key bond-forming step. A palladium catalyst, in conjunction with a suitable phosphine ligand and base, facilitates the coupling between the boronate ester and 1,2-dibromobenzene.[3][14] The choice of Pd(dppf)Cl₂ and an aqueous base like K₂CO₃ provides an efficient and scalable system.

  • Materials:

    • Product from Step 1

    • 1,2-Dibromobenzene

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane and Water

  • Procedure:

    • In a round-bottom flask, combine the boronate ester from Step 1 (assuming 40.0 mmol scale), 1,2-dibromobenzene (11.3 g, 48.0 mmol), and Pd(dppf)Cl₂ (1.46 g, 2.0 mmol).

    • Add 1,4-dioxane (160 mL) and a 2 M aqueous solution of K₂CO₃ (40 mL, 80.0 mmol).

    • De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.

    • Heat the reaction to 85 °C and stir vigorously for 16 hours. Monitor progress by TLC or LC-MS.

    • After cooling, dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes) to yield the coupled product as a viscous oil or low-melting solid.

Step 3: Hydrogenation to tert-butyl this compound-1-carboxylate

Rationale: Catalytic hydrogenation is a clean and highly effective method for reducing the double bond of the tetrahydropyridine to the desired saturated piperidine ring.[9] Palladium on carbon is a robust and standard catalyst for this transformation.

  • Materials:

    • Product from Step 2

    • Palladium on Carbon (10 wt. % Pd/C)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the product from Step 2 (assuming 30.0 mmol scale) in methanol (150 mL) in a high-pressure hydrogenation vessel.

    • Carefully add 10% Pd/C (approx. 10 mol % Pd) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

    • Seal the vessel, evacuate and purge with nitrogen three times, then evacuate and purge with hydrogen three times.

    • Pressurize the vessel to 50 psi with hydrogen gas.

    • Stir the mixture at room temperature for 18 hours.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.

Step 4: N-Boc Deprotection to this compound Hydrochloride

Rationale: The Boc group is an acid-labile protecting group.[10] A solution of HCl in an organic solvent like dioxane provides a clean and efficient method for its removal, directly precipitating the desired product as its hydrochloride salt, which simplifies isolation.[13]

  • Materials:

    • Product from Step 3

    • Hydrochloric acid solution (4.0 M in 1,4-dioxane)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the Boc-protected piperidine from Step 3 (assuming 25.0 mmol scale) in a minimal amount of methanol or dichloromethane (approx. 25 mL).

    • To this solution, add 4.0 M HCl in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

    • Stir the mixture for 3 hours. A white precipitate will typically form.

    • Monitor the reaction for the disappearance of starting material by TLC.

    • Once complete, add diethyl ether (100 mL) to facilitate further precipitation of the product.

    • Collect the solid by vacuum filtration, wash the filter cake with diethyl ether (2 x 50 mL), and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.

Data and Yield Summary

StepStarting MaterialM.W. ( g/mol )Amount (g)Moles (mmol)ProductM.W. ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
1N-Boc-4-piperidone199.2510.050.2N-Boc-tetrahydropyridinyl boronate309.2115.512.178%
2Boronate Ester309.2112.440.0N-Boc-tetrahydropyridine338.2513.511.585%
3N-Boc-tetrahydropyridine338.2510.130.0N-Boc-piperidine340.2710.29.997%
4N-Boc-piperidine340.278.525.0Piperidine HCl Salt276.626.96.594%

Note: The above values are representative for a typical gram-scale synthesis and may vary based on experimental conditions and purification efficiency.

Conclusion

This application note details a reliable and scalable four-step synthesis for producing this compound hydrochloride on a gram scale. The methodology leverages a modern Suzuki-Miyaura coupling reaction, ensuring high yields and operational simplicity. By providing clear, step-by-step instructions and justifications for the chosen chemical transformations, this protocol serves as a valuable resource for researchers in synthetic and medicinal chemistry, facilitating access to this important molecular scaffold.

References

  • Dandepally, S. R., & Williams, A. L. (2009). Chemistry of 4-Arylpiperidines. In Topics in Heterocyclic Chemistry (Vol. 18, pp. 1-61). Springer.
  • ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. Retrieved from electronicsandbooks.com. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Lozza, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4937. [Link]

  • ACS Publications. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters. [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-8. [Link]

  • Thieme. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(11), 1238. [Link]

  • National Institutes of Health. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]

  • Google Patents. (n.d.). US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
  • Nolan, S. P., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org. [Link]

  • Journal of the American Chemical Society. (n.d.). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7909. [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away From Piperidine?. Molecules, 21(11), 1549. [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-5. [Link]

  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

  • Heterocycles. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid and Its Derivatives. 51(10), 2439-2446. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4(4), 180-192. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • De Gruyter. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Mysterious Green By-product. Zeitschrift für Naturforschung B, 58(5), 443-446. [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • National Institutes of Health. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • ResearchGate. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2"-terpyridine and Nature of the Mysterious Green By-product. [Link]

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Introduction: The Analytical Imperative for 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust quantification of 4-(2-Bromophenyl)piperidine, a key intermediate in pharmaceutical synthesis. This document provides detailed application notes and validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, analytical scientists, and drug development professionals.

This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). Inconsistent purity can lead to the formation of unwanted side products, potentially introducing toxicological risks and impacting reaction yields. Therefore, validated, precise, and accurate analytical methods are not merely a regulatory requirement but a cornerstone of process control and quality assurance in pharmaceutical development.

This guide presents two primary analytical methodologies for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific analytical need, sample matrix, and available instrumentation.[1] HPLC is often preferred for routine purity testing and assay determination in bulk materials due to its robustness and precision, while GC-MS offers superior specificity and is invaluable for identifying and quantifying volatile impurities, even at trace levels.

All protocols and validation parameters described herein are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are fit for their intended purpose.[2][3][4][5][6]

Method 1: Quantification by Reversed-Phase HPLC with UV Detection

RP-HPLC is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds. This method leverages the partitioning of this compound between a nonpolar stationary phase and a polar mobile phase to achieve separation and quantification.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides excellent retention for the moderately nonpolar this compound molecule.

  • Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte from the C18 column. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by keeping the piperidine nitrogen in a consistent protonation state.

  • Detection: The bromophenyl chromophore in the analyte exhibits strong UV absorbance. A detection wavelength is selected near the absorbance maximum to ensure high sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Standard & System Suitability Solutions prep_sample Prepare Sample Solution (Accurate Weighing & Dilution) prep_mobile Prepare Mobile Phase (Buffer, Acetonitrile, Water) equilibration Equilibrate System with Mobile Phase prep_mobile->equilibration instrument HPLC System (Pump, Autosampler, Column Oven, UV Detector) instrument->equilibration sst_inject Inject System Suitability (SST) Solution equilibration->sst_inject sample_inject Inject Standard & Sample Solutions sst_inject->sample_inject chromatogram Acquire Chromatogram (Peak Area Integration) sample_inject->chromatogram calculation Calculate Concentration Against Standard chromatogram->calculation validation Perform Method Validation (ICH Q2(R2) Parameters) calculation->validation report Generate Final Report validation->report GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Standard & QC Solutions (in volatile solvent) prep_sample Prepare Sample Solution (Dilution in same solvent) injection Inject Sample (Split/Splitless Inlet) prep_sample->injection instrument GC-MS System (Injector, GC Oven, MS Detector) instrument->injection separation GC Separation (Temperature Program) injection->separation ionization Ionization (EI) & Fragmentation separation->ionization detection Mass Detection (Scan or SIM mode) ionization->detection chromatogram Extract Ion Chromatogram (Peak Area Integration) detection->chromatogram calculation Quantify Concentration Using Calibration Curve chromatogram->calculation validation Perform Method Validation (ICH Q2(R2) Parameters) calculation->validation report Generate Final Report validation->report

Sources

The Versatile Scaffold: 4-(2-Bromophenyl)piperidine in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics. Its conformational rigidity and synthetic tractability make it an ideal building block for agents targeting the central nervous system (CNS) and beyond. This application note delves into the specific utility of a key derivative, 4-(2-bromophenyl)piperidine, as a versatile starting material for the synthesis of novel therapeutic agents. We provide a comprehensive guide for researchers, encompassing detailed synthetic protocols for the precursor and its subsequent derivatization through modern cross-coupling and alkylation methodologies. Furthermore, we explore the application of these derivatives in the context of CNS drug discovery, with a focus on their potential as modulators of key neurotransmitter receptors.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine structural motif is a recurring feature in a wide array of biologically active molecules, particularly those targeting CNS disorders. Its prevalence stems from the optimal spatial arrangement of the phenyl and piperidine rings, which allows for crucial interactions with receptor binding pockets. The substitution pattern on both the phenyl ring and the piperidine nitrogen provides a rich opportunity for medicinal chemists to fine-tune the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.

The introduction of a bromine atom at the ortho position of the phenyl ring, as in this compound, offers a strategic advantage. The bromine atom not only influences the electronic properties and conformation of the molecule but also serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions. This allows for the exploration of a vast chemical space and the development of novel compounds with tailored biological activities.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the construction of its aromatic precursor, 4-(2-bromophenyl)pyridine, followed by the reduction of the pyridine ring.

Synthesis of 4-(2-Bromophenyl)pyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In this step, 4-bromopyridine is coupled with 2-bromophenylboronic acid to yield the desired biphenyl structure.

Protocol 1: Synthesis of 4-(2-Bromophenyl)pyridine

Reagent/SolventMolar Equiv.Notes
4-Bromopyridine hydrochloride1.0
2-Bromophenylboronic acid1.2
Pd(dppf)Cl₂0.03Catalyst
K₂CO₃3.0Base
Acetonitrile (MeCN)-Solvent
Water (H₂O)-Solvent (4:1 MeCN/H₂O)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-bromopyridine hydrochloride (1.0 eq), 2-bromophenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add a 4:1 mixture of acetonitrile and water to the flask.

  • Heat the reaction mixture to 80 °C and reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2-bromophenyl)pyridine.

Catalytic Hydrogenation to this compound

The reduction of the pyridine ring to a piperidine ring is a critical step that can be achieved through catalytic hydrogenation. This transformation requires careful selection of the catalyst and reaction conditions to ensure complete saturation of the pyridine ring without affecting the C-Br bond. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium is a highly effective system for this purpose.[2][3][4]

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Equiv.Notes
4-(2-Bromophenyl)pyridine1.0
Platinum(IV) oxide (PtO₂)0.05Catalyst
Glacial Acetic Acid-Solvent
Hydrogen (H₂)-50-70 bar pressure

Procedure:

  • In a high-pressure reactor vessel, dissolve 4-(2-bromophenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add PtO₂ (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Catalytic Hydrogenation start1 4-Bromopyridine + 2-Bromophenylboronic Acid reagents1 Pd(dppf)Cl₂, K₂CO₃ MeCN/H₂O, 80°C start1->reagents1 product1 4-(2-Bromophenyl)pyridine reagents1->product1 reagents2 PtO₂, H₂ (50-70 bar) Glacial Acetic Acid product1->reagents2 product2 This compound reagents2->product2 caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Derivatization of the this compound Scaffold

The strategic placement of the bromine atom on the phenyl ring and the secondary amine of the piperidine ring allows for a diverse range of chemical modifications, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

C-C Bond Formation via Suzuki-Miyaura Coupling

The bromine atom on the phenyl ring is an excellent handle for further Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a powerful strategy to explore the chemical space around the phenyl ring and modulate the compound's interaction with its biological target.

Protocol 3: Suzuki-Miyaura Coupling of this compound

Reagent/SolventMolar Equiv.Notes
N-Boc-4-(2-bromophenyl)piperidine1.0N-protection is recommended
Aryl/Heteroarylboronic acid1.5
Pd₂(dba)₃0.02Catalyst
SPhos0.08Ligand
K₃PO₄2.0Base
Toluene/Water-Solvent (10:1)

Procedure:

  • Protect the piperidine nitrogen with a Boc group to prevent side reactions.

  • In a Schlenk flask, combine N-Boc-4-(2-bromophenyl)piperidine (1.0 eq), the desired aryl or heteroarylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a 10:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., TFA in DCM) to yield the final product.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring is readily alkylated to introduce a variety of substituents. This position is often crucial for modulating the physicochemical properties of the molecule, such as its solubility and ability to cross the blood-brain barrier, as well as for introducing functional groups that can interact with the biological target.[5]

Protocol 4: N-Alkylation of this compound

Reagent/SolventMolar Equiv.Notes
This compound1.0
Alkyl halide (e.g., R-Br)1.1
K₂CO₃2.0Base
Acetonitrile (MeCN) or DMF-Anhydrous solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add K₂CO₃ (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization_Strategies cluster_suzuki Suzuki-Miyaura Coupling cluster_alkylation N-Alkylation start This compound suzuki_reagents Aryl/Heteroaryl-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation (at C2' of phenyl) alkylation_reagents R-X (Alkyl Halide) Base start->alkylation_reagents C-N Bond Formation (at piperidine N) suzuki_product 4-(2-Aryl/Heteroaryl-phenyl)piperidine suzuki_reagents->suzuki_product alkylation_product 1-Alkyl-4-(2-bromophenyl)piperidine alkylation_reagents->alkylation_product caption Key derivatization pathways for the this compound scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. 4-Arylpiperidines are a privileged scaffold in medicinal chemistry, and mastering their synthesis is crucial for advancing many research programs.[1][2] This document provides in-depth, field-proven insights and detailed protocols based on established chemical principles.

Overview of Primary Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several robust methods. The choice of strategy often depends on the availability of starting materials, scale, and functional group tolerance. The three most prevalent and versatile routes are Palladium-Catalyzed Cross-Coupling reactions, Grignard reactions, and reductive amination pathways.

G cluster_start Starting Materials cluster_reactions Synthetic Routes SM1 Piperidine Precursor (e.g., N-Boc-4-piperidone, 4-halopiperidine) R1 Suzuki-Miyaura Coupling SM1->R1 R2 Grignard Reaction SM1->R2 R3 Buchwald-Hartwig Amination SM1->R3 SM2 Aryl Precursor (e.g., 2-Bromophenylboronic acid, 1-bromo-2-iodobenzene) SM2->R1 SM2->R2 Forms Grignard reagent first SM2->R3 Product This compound R1->Product R2->Product R3->Product caption Fig 1. Major synthetic pathways to this compound. G cluster_cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition C Ar-Pd(II)-X(L)₂ A->C Ar-X D Transmetalation E Ar-Pd(II)-Ar'(L)₂ C->E Ar'-B(OR)₂ + Base E->A F Reductive Elimination G Ar-Ar' (Product) E->G Forms C-C bond caption Fig 2. Simplified Suzuki-Miyaura catalytic cycle.

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Technical Support Center: Purification of Crude 4-(2-Bromophenyl)piperidine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally related basic compounds. As a substituted piperidine, this compound presents a unique set of purification challenges, primarily due to the basicity of the piperidine nitrogen. This basicity leads to strong, often undesirable, interactions with the standard stationary phase, silica gel.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only solve current purification issues but also to proactively design robust chromatographic methods for basic amine compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of this compound.

Q1: My purified fractions show significant peak tailing on TLC and HPLC analysis. What is causing this and how can I achieve symmetrical peaks?

A: Peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1]

  • Root Cause: The primary cause is the strong acid-base interaction between the basic nitrogen atom of your piperidine and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][3] This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a "tail."

  • Solutions:

    • Mobile Phase Modification (The Quickest Fix): The most effective and immediate solution is to add a small amount of a basic modifier to your mobile phase. This modifier acts as a competitor, neutralizing the acidic silanol sites.[3]

      • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate).[4][5] This is the most common and highly effective method.

      • Ammonium Hydroxide: For more polar solvent systems like Dichloromethane/Methanol, adding a small percentage of a 10% ammonium hydroxide in methanol solution can be beneficial.[1]

    • Stationary Phase Selection: If mobile phase modification is insufficient or introduces downstream compatibility issues (e.g., with mass spectrometry), consider changing your stationary phase.

      • Deactivated Silica: You can "deactivate" the silica gel by pre-flushing the packed column with a solvent system containing 1-3% TEA.[5]

      • Basic Alumina: Switching to basic or neutral alumina can provide a better surface chemistry for separating basic compounds.[1]

      • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can significantly reduce tailing by providing a more basic surface environment.[3]

Q2: I'm experiencing very poor separation between my desired product and a closely related impurity. How can I improve the resolution?

A: Poor resolution indicates that the selectivity of your chromatographic system is not sufficient to distinguish between your compound and the impurity.

  • Root Cause: The mobile phase and stationary phase combination does not exploit the subtle differences in polarity or structure between the compounds.

  • Solutions:

    • Optimize the Mobile Phase:

      • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, try switching to a different solvent system with different chemical properties. For example, using Dichloromethane/Methanol can alter the interactions and improve separation.[3]

      • Implement a Gradient Elution: Instead of running the column with a constant solvent composition (isocratic elution), start with a less polar mobile phase and gradually increase the percentage of the more polar solvent.[5][6] This sharpens the peaks and can often resolve closely eluting compounds.

    • Improve Column Packing and Loading: A poorly packed column or improper sample loading can ruin a separation.

      • Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, use a dry loading technique.[5][7] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[7][8] This creates a very narrow starting band, which is critical for good resolution.

    • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be between 1-10% of the mass of the silica gel, depending on the difficulty of the separation.[9]

Q3: My product seems to be stuck on the column, or I'm getting very low recovery. What's happening?

A: This issue suggests either irreversible binding of your compound to the stationary phase or on-column decomposition.

  • Root Cause: The acidic nature of silica gel can be strong enough to either permanently protonate and bind your basic amine or catalyze its degradation.[3][6]

  • Solutions:

    • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate. Let the plate sit on the bench for 30-60 minutes, then elute it. If you see new spots or a significant streak from the baseline, your compound is likely unstable on silica.[6]

    • Use a Basic Modifier: As with peak tailing, adding TEA or another base to the eluent will prevent the strong binding and reduce the likelihood of acid-catalyzed decomposition.[5]

    • Switch to a Different Stationary Phase: Use a more inert stationary phase like deactivated silica, alumina, or consider reversed-phase chromatography.[3][6]

    • Flush the Column: If you suspect your compound is simply moving very slowly, you can try flushing the column with a much stronger, more polar solvent system (e.g., 10-20% Methanol in Dichloromethane with 1% TEA) to elute it.[6]

Frequently Asked Questions (FAQs)

Q4: Should I use normal-phase or reversed-phase chromatography for this compound?

A: Both can be effective, but the choice depends on your specific needs and equipment.

  • Normal-Phase (e.g., Silica Gel): This is the most common method in synthetic chemistry labs. It is highly effective for this compound provided that you use a basic modifier (like triethylamine) in your mobile phase to prevent peak tailing and degradation.[3][5] It is generally better for separating less polar impurities.

  • Reversed-Phase (e.g., C18): This can be a very powerful technique for polar and ionizable compounds like piperidines.[1][10] It often provides excellent resolution. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[11][12] For basic amines, it is often advantageous to use a mobile phase with a slightly alkaline pH to keep the compound in its neutral, more retentive form.[3]

FeatureNormal-Phase (with TEA)Reversed-Phase (High pH)
Stationary Phase Silica GelC18 (Octadecyl-silica)
Mobile Phase Non-polar (e.g., Hexanes/EtOAc)Polar (e.g., Water/Acetonitrile)
Compound Elution Most polar elutes lastLeast polar elutes last
Best For Less polar impurities, standard lab setupsPolar impurities, high-resolution needs
Key Modifier Triethylamine (TEA) or NH4OHAmmonium Hydroxide or TEA to raise pH

Q5: How do I select the right mobile phase for my silica gel column?

A: The process starts with Thin Layer Chromatography (TLC).

  • Solvent System Screening: Test various solvent systems. A good starting point for a compound like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

  • Target Rf Value: Aim for a mobile phase composition that gives your desired product an Rf (Retention Factor) value between 0.2 and 0.4 on the TLC plate.[5] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without being too close to the solvent front or sticking to the baseline.

  • Incorporate the Modifier: Once you have found a good solvent ratio, add your basic modifier (e.g., 1% TEA) to the system and re-run the TLC. The Rf values will likely increase, so you may need to slightly decrease the polarity of your mobile phase (i.e., reduce the percentage of ethyl acetate) to bring the Rf back into the target range.

Q6: Can you provide a standard, step-by-step protocol for purifying crude this compound?

A: Certainly. The following is a robust flash chromatography protocol that incorporates best practices for basic amines.

Detailed Protocol: Flash Chromatography of this compound

This protocol assumes a crude sample of approximately 1 gram. Adjust silica and solvent volumes accordingly for different scales.[9]

1. TLC Analysis and Solvent System Selection:

  • Prepare a stock solution of your chosen eluent, for example, 10% Ethyl Acetate in Hexanes containing 1% Triethylamine (v/v/v) .
  • Run a TLC of your crude material in this system. Adjust the ratio of Ethyl Acetate to Hexanes until the desired product has an Rf of ~0.3.
  • Ensure the product spot is well-separated from major impurities and is not streaking.

2. Column Preparation (Slurry Packing):

  • Select an appropriate size glass column. For 1g of crude material, approximately 40-50g of silica gel is a good starting point.[9]
  • In a beaker, prepare a slurry of the silica gel in your starting, low-polarity mobile phase. Stir gently to remove air bubbles.[9]
  • With the stopcock open, pour the slurry into the column. Use additional eluent to rinse all silica into the column.
  • Gently tap the column to ensure even packing and apply light air pressure to push the excess solvent through until the solvent level reaches the top of the silica bed. Do not let the silica run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the ~1g of crude this compound in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).
  • Add 2-3g of silica gel to this solution and mix well.
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5][7]
  • Carefully add this powder to the top of the packed column, creating a thin, even layer.
  • Gently add a thin layer (approx. 1 cm) of sand on top of your sample to prevent disturbance when adding eluent.[7]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.[9]
  • Apply gentle, steady air pressure to the top of the column to achieve a consistent flow rate (a drop rate of about 1-2 drops per second is a good target).
  • Begin collecting fractions in test tubes. The size of the fractions should be appropriate for the column size (e.g., 10-15 mL fractions for a 50g column).
  • If using a gradient, start with a lower polarity eluent and incrementally increase the percentage of the more polar solvent after collecting a set number of fractions.[5]

5. Analysis of Fractions:

  • Analyze the collected fractions by TLC. Spot several fractions per plate to quickly identify which ones contain your product.
  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

Experimental Workflow

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3 with 1% TEA) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Dry Load Sample (Adsorb on Silica) Pack->Load Elute 4. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

TroubleshootingTree cluster_tailing cluster_sep cluster_recovery Problem Problem Observed? Tailing Peak Tailing Problem->Tailing Yes PoorSep Poor Separation Problem->PoorSep No Tailing_Cause Cause: Acid-Base Interaction with Silica Tailing->Tailing_Cause NoElution Low / No Recovery PoorSep->NoElution No Sep_Cause Cause: Insufficient Selectivity or Overloading PoorSep->Sep_Cause Rec_Cause Cause: Irreversible Binding or Decomposition NoElution->Rec_Cause Tailing_Sol1 Add 1% TEA to Mobile Phase Tailing_Cause->Tailing_Sol1 Tailing_Sol2 Use Alumina or Deactivated Silica Tailing_Cause->Tailing_Sol2 Sep_Sol1 Use Gradient Elution Sep_Cause->Sep_Sol1 Sep_Sol2 Use Dry Loading Technique Sep_Cause->Sep_Sol2 Sep_Sol3 Reduce Sample Load Sep_Cause->Sep_Sol3 Rec_Sol1 Test Stability on TLC Rec_Cause->Rec_Sol1 Rec_Sol2 Switch to Reversed-Phase Chromatography Rec_Cause->Rec_Sol2 Rec_Sol3 Add 1% TEA (Crucial!) Rec_Cause->Rec_Sol3

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Optimizing 3-[(4-Methylphenyl)methyl]piperidine Purification by Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • Organic Syntheses. (n.d.). Procedure for Column Chromatography.
  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.
  • PubChem. (n.d.). This compound hydrochloride (C11H14BrN).
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Navigating the Synthesis of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of the C-N or C-C bond required in this compound synthesis. However, these reactions are sensitive to various parameters, and side reactions can be prevalent.

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction between a piperidine-derived boronic acid/ester and 1,2-dibromobenzene is giving low yields of the desired this compound and a significant amount of a debrominated byproduct (phenylpiperidine). What is happening and how can I fix it?

Answer: The formation of a hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide is converted to the corresponding arene.[1] The likely culprit is a competing β-hydride elimination from a palladium-hydride species in the catalytic cycle.

Causality and Mitigation Strategies:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of reductive elimination (desired) versus side reactions. Bulky, electron-rich phosphine ligands can promote the desired C-C bond formation.

  • Base Selection: The choice and quality of the base are critical. Insufficiently strong or impure bases can lead to the generation of palladium-hydride species. Consider using a stronger, non-nucleophilic base.

  • Solvent and Temperature: Ensure your solvent is anhydrous. Water can interfere with the catalytic cycle. Running the reaction at a lower temperature may also help to suppress the hydrodehalogenation side reaction.

Experimental Protocol: Optimization of Suzuki-Miyaura Coupling

  • Reagent Preparation: Rigorously dry all glassware. Use anhydrous solvents.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the piperidine-derived boronic acid/ester (1.0 eq), 1,2-dibromobenzene (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a thoroughly dried base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in an oven-dried flask.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).

  • Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Troubleshooting Table:

Issue Potential Cause Recommended Action
Low Yield, High Hydrodehalogenationβ-hydride eliminationUse a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). Ensure the base is completely dry. Lower the reaction temperature.
No ReactionCatalyst deactivationUse a pre-catalyst. Ensure strict anhydrous and anaerobic conditions.
Formation of Homocoupled ByproductsSub-optimal reaction conditionsAdjust the stoichiometry of reactants. Optimize the catalyst loading and reaction temperature.

Question 2: I am attempting a Buchwald-Hartwig amination between piperidine and 1,2-dibromobenzene, but I am observing significant amounts of N,N'-diphenylpiperazine and other unidentified byproducts. How can I improve the selectivity for mono-arylation?

Answer: The formation of diarylated products and other side reactions in Buchwald-Hartwig amination can be a challenge, especially with a reactive amine like piperidine.[2][3] The second N-arylation can compete with the initial mono-arylation.

Causality and Mitigation Strategies:

  • Stoichiometry: Carefully controlling the stoichiometry is crucial. Using a slight excess of the piperidine can sometimes favor mono-arylation.

  • Ligand and Catalyst Selection: The choice of ligand is critical for controlling the reactivity and selectivity.[4] Sterically hindered ligands can disfavor the second arylation.

  • Reaction Conditions: Lowering the reaction temperature and reaction time can help to minimize the formation of the diarylated byproduct.

Experimental Protocol: Selective Mono-N-Arylation of Piperidine

  • Reaction Setup: Under an inert atmosphere, combine 1,2-dibromobenzene (1.0 eq), piperidine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq) in an oven-dried flask.

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor the progress carefully by TLC or LC-MS to stop the reaction upon consumption of the aryl bromide to prevent further arylation.

Visualization of Palladium-Catalyzed Cross-Coupling Side Reactions

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A Aryl Halide + Piperidine Boronic Ester B Desired Product: This compound A->B Reductive Elimination (Desired Pathway) C Side Product: Phenylpiperidine (Hydrodehalogenation) A->C β-Hydride Elimination (Side Reaction) D Aryl Halide + Piperidine E Desired Product: This compound D->E Mono-arylation (Desired) F Side Product: Di-arylated Piperidine E->F Second Arylation (Side Reaction) G Start 2-Bromophenylmagnesium Bromide + N-Protected 4-Piperidone Desired Desired Product: 4-(2-Bromophenyl)-4-hydroxypiperidine Start->Desired Nucleophilic Addition (Desired) Wurtz Side Product: 2,2'-Dibromobiphenyl (Wurtz Coupling) Start->Wurtz Reaction with Aryl Halide Enolization Side Product: Unreacted 4-Piperidone (Enolization) Start->Enolization Deprotonation

Caption: Major reaction pathways in the Grignard synthesis.

III. Reductive Amination Approach

Reductive amination of 2-bromobenzaldehyde with piperidine or a piperidine precursor is a viable, though less direct, route. The key is controlling the formation and subsequent reduction of the iminium ion intermediate. [5][6]

Frequently Asked Questions & Troubleshooting

Question 4: I am attempting a one-pot reductive amination, but the reaction is messy, with multiple products and a low yield of the desired this compound. How can I improve this reaction?

Answer: One-pot reductive aminations require careful control of pH and the choice of reducing agent to avoid side reactions. [7] Causality and Mitigation Strategies:

  • Reducing Agent Reactivity: A common issue is the premature reduction of the aldehyde by the reducing agent before it can form an imine with the amine. [5]Using a milder reducing agent that is selective for the iminium ion over the carbonyl is crucial. Sodium triacetoxyborohydride (STAB) is often a good choice for this reason.

  • pH Control: The rate of imine formation is pH-dependent. The reaction is typically carried out under mildly acidic conditions to facilitate both imine formation and the subsequent reduction.

  • Over-alkylation: While less common in this specific synthesis, direct alkylation of the amine product can sometimes occur if the starting materials are not fully consumed.

Experimental Protocol: Controlled Reductive Amination

  • Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in a suitable solvent (e.g., dichloroethane, THF), add a mild acid catalyst (e.g., acetic acid).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Visualization of Reductive Amination Control

G cluster_controlled Controlled Reaction cluster_uncontrolled Uncontrolled Reaction A Aldehyde + Amine B Iminium Ion A->B Imine Formation C Desired Product B->C Selective Reduction (e.g., STAB) D Aldehyde + Amine E Reduced Aldehyde (Side Product) D->E Premature Reduction (e.g., NaBH4) F Desired Product (Low Yield) D->F

Sources

Technical Support Center: N-Arylation of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-(2-bromophenyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific C-N cross-coupling reaction. The synthesis of N-aryl-4-(2-bromophenyl)piperidines is a critical step in the development of various pharmacologically active agents. However, the unique structure of this substrate presents a distinct set of challenges that can often lead to low yields, complex side-product profiles, and difficult purifications.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction conditions.

Core Challenges Overview

The N-arylation of this compound is primarily complicated by three factors:

  • Competing Reactivity: The substrate contains two distinct sites for palladium-catalyzed cross-coupling: the secondary amine (N-H) and the aryl bromide (C-Br). The desired intermolecular N-arylation competes with a potential intramolecular C-N coupling (aza-Wacker type or Buchwald-Hartwig cyclization), which can lead to a tetracyclic fused product.[1][2][3][4]

  • Steric Hindrance: As a secondary cyclic amine, the piperidine nitrogen is sterically more demanding than a primary amine.[5][6] This hindrance can slow down the crucial steps in the catalytic cycle, such as amine binding and reductive elimination, necessitating carefully selected, bulky ligands.[5][7]

  • Reaction Condition Sensitivity: The outcome of the reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent. An improperly balanced system can favor side reactions like hydrodehalogenation of the aryl halide partner or the aforementioned intramolecular cyclization.[8]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may be encountering during your experiments.

Question 1: My reaction is giving a very low yield of the desired N-arylated product, and I see a lot of my starting material remaining. What's the likely cause?

Answer: This is a classic symptom of a stalled or inefficient catalytic cycle. Several factors could be at play:

  • Inefficient Catalyst Activation/Turnover: If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the in-situ formation of the active Pd(0) species might be inefficient.[9] Consider switching to a pre-formed palladium precatalyst (e.g., an XPhos- or RuPhos-based G3 or G4 precatalyst), which generates the active LPd(0) species more cleanly and reliably upon exposure to base.[9]

  • Suboptimal Ligand Choice: The steric bulk of the this compound requires a sufficiently bulky and electron-rich phosphine ligand to promote the reductive elimination step, which forms the desired C-N bond.[6][10] First-generation ligands like P(o-tolyl)₃ are often insufficient.[10] Upgrade to a modern biarylphosphine ligand such as XPhos , RuPhos , or Josiphos -type ligands, which are designed for coupling hindered secondary amines.[5][11]

  • Insufficient Base Strength: The pKa of the piperidine N-H is relatively high. A weak base (e.g., K₂CO₃) may not be strong enough to efficiently deprotonate the amine-palladium complex to form the crucial palladium-amido intermediate. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]

  • Solubility Issues: Poor solubility of any of the reactants or the base can severely limit reaction rates.[9] Ensure your chosen solvent (typically toluene or dioxane) can dissolve all components at the reaction temperature. If the base (like K₃PO₄) is insoluble, vigorous stirring is essential.[12]

Question 2: I've isolated a major byproduct with a mass corresponding to the loss of HBr from my starting material. What is this, and how can I prevent it?

Answer: This byproduct is almost certainly the product of an intramolecular C-N cyclization , forming a tetracyclic indolo[1,2-a]piperidine derivative. This is the most significant and characteristic challenge of this specific substrate.

  • Mechanism of Formation: The palladium catalyst can oxidatively add into the C-Br bond of one molecule, and instead of reacting with an external amine, the piperidine nitrogen from the same molecule can coordinate and displace the bromide, leading to cyclization.

  • How to Suppress It: The key is to favor the intermolecular pathway over the intramolecular one.

    • Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular reaction (N-arylation) over the unimolecular one (cyclization).

    • Choose a Faster Catalyst System: A highly active catalyst system that promotes rapid intermolecular coupling can outcompete the slower intramolecular pathway. Using a bulky, electron-rich ligand like tBuXPhos or BrettPhos with a suitable precatalyst can accelerate the desired reaction.

    • Control Reagent Addition: In some cases, slow addition of the this compound to the reaction mixture containing the aryl halide partner and catalyst can keep its instantaneous concentration low, thereby disfavoring the intramolecular reaction.

Question 3: My desired product is formed, but it's contaminated with a significant amount of the hydrodehalogenated aryl coupling partner (Ar-H instead of Ar-Amine). Why is this happening?

Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[10] It can arise from two main pathways:

  • β-Hydride Elimination: If the amine-palladium intermediate has accessible β-hydrogens, the palladium can eliminate to form an imine and a palladium-hydride species, which then reduces another molecule of the aryl halide. While less common with cyclic amines like piperidine, it can still occur.

  • Reaction with Water/Base: The active Pd(0) catalyst can react with trace water or be protonated by the alkoxide base, forming a palladium-hydride species that leads to hydrodehalogenation.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use an oven-dried flask and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Ligand Choice: Modern, bulky ligands are designed to accelerate the desired C-N reductive elimination, making it much faster than competing side reactions like β-hydride elimination.[6]

    • Base Purity: Use high-purity sodium tert-butoxide. Lower quality batches can contain residual sodium hydroxide or moisture, which can exacerbate the problem.

Frequently Asked Questions (FAQs)

Q: Should I use a Palladium or Copper catalyst for this transformation?

A: Both are viable, but they represent different approaches.

  • Palladium (Buchwald-Hartwig): This is the most common and generally more versatile method.[10] It benefits from a vast library of well-defined ligands and precatalysts that allow for fine-tuning of reactivity for hindered substrates.[5][13] It typically proceeds under milder conditions than traditional copper catalysis.

  • Copper (Ullmann Condensation): This is a classic method that can be effective, especially for aryl iodides.[14][15] Modern protocols use soluble copper salts (e.g., CuI) with a ligand (like a diamine or an amino acid) and often require higher temperatures.[14][16] It can sometimes be successful when palladium systems fail, so it's a valuable alternative to screen.[8]

Q: What is the best solvent for this reaction?

A: Aprotic, non-polar, or weakly polar solvents are standard.

  • Toluene and Dioxane: These are the most frequently used solvents for Buchwald-Hartwig reactions. They have sufficiently high boiling points to allow for heating and generally provide good solubility for the reactants and catalyst complexes.

  • tert-Butanol or CPME: These can also be effective alternatives. The choice of solvent can sometimes influence catalyst stability and reactivity, so it is worth screening if you are facing issues.

Q: How do I properly set up the reaction to ensure reproducibility?

A: Strict adherence to an inert atmosphere technique is critical for success.

  • Drying: Oven-dry all glassware and stir bars and allow them to cool under vacuum or in a desiccator.

  • Inert Atmosphere: Assemble the reaction flask under a positive pressure of nitrogen or argon. A glovebox is ideal, but a well-purged Schlenk line is also effective.

  • Reagent Addition: Add the solid reagents first (aryl halide, base, ligand, palladium precatalyst), then purge the vessel with inert gas again.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the this compound via syringe.

  • Degassing: For maximum reproducibility, especially on a larger scale, the final reaction mixture can be degassed by bubbling argon through it for 10-15 minutes before heating.

Q: How can I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[11] A small aliquot can be taken from the reaction mixture (under inert atmosphere), quenched with water, extracted with a solvent like ethyl acetate, and analyzed. This will allow you to track the consumption of starting materials and the formation of the product and key byproducts.

Visualization and Workflows

Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed N-arylation reaction. Understanding this cycle is crucial for troubleshooting, as each step has specific requirements regarding ligands, base, and substrate.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex LPd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [LPd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex Amine Binding (+ Amine-H) Amido_Complex LPd(II)(Ar)(Amine) (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (+ Base, - Base-H+X-) Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

If your reaction fails, follow this logical progression to diagnose the issue.

Troubleshooting_Flowchart Start Reaction Failed (Low Conversion / Wrong Product) Check_Inert Check Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Check_Base Is Base Strong Enough? (e.g., NaOtBu) Check_Inert->Check_Base Yes Outcome_Inert Improve Drying/Purging Check_Inert->Outcome_Inert No Check_Ligand Is Ligand Bulky Enough? (e.g., XPhos, RuPhos) Check_Base->Check_Ligand Yes Outcome_Base Switch to Stronger Base Check_Base->Outcome_Base No Check_Catalyst Using a Precatalyst? Check_Ligand->Check_Catalyst Yes Outcome_Ligand Switch to Bulky Biaryl Phosphine Ligand Check_Ligand->Outcome_Ligand No Check_Byproduct Analyze Byproducts by MS (Intramolecular Cyclization?) Check_Catalyst->Check_Byproduct Yes Outcome_Catalyst Switch to Precatalyst (e.g., XPhos-Pd-G3) Check_Catalyst->Outcome_Catalyst No Outcome_Cyclization Increase Concentration & Use Faster Catalyst System Check_Byproduct->Outcome_Cyclization Yes

Caption: A logical workflow for troubleshooting failed N-arylation reactions.

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the N-arylation of this compound with a generic aryl bromide.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon line

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol% - note: the precatalyst already has a 1:1 ratio, but extra ligand can sometimes be beneficial)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to make a 0.2 M solution based on the limiting reagent)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, XPhos Pd G3 precatalyst, XPhos ligand, and sodium tert-butoxide to the Schlenk flask.

  • Evacuate and Backfill: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Substrate Addition: Add the this compound (as a solid or dissolved in a small amount of anhydrous toluene) to the mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3Air-stable precatalyst ensures reliable formation of the active Pd(0) species.[9]
Ligand XPhosBulky, electron-rich ligand that accelerates reductive elimination, crucial for hindered amines.[5][11]
Base Sodium tert-butoxideStrong, non-nucleophilic base required to efficiently deprotonate the secondary amine.[9]
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent that provides good solubility for most coupling partners.
Temperature 100-110 °CProvides sufficient thermal energy to overcome activation barriers without promoting decomposition.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? (2018). [Link]

  • Hicks, J. D., et al. (2012). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. (2025). [Link]

  • Yang, B., & Liu, Y. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • PubMed Central. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. [Link]

  • ResearchGate. Palladium-catalyzed intramolecular cyclization of ynamides: synthesis of 4-halo-oxazolones. [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). [Link]

  • PubMed Central. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. [Link]

  • PubMed Central. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]

  • ResearchGate. Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2025). [Link]

  • Semantic Scholar. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023). [Link]

  • ACS Publications. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). [Link]

  • Wiley Online Library. Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. (2025). [Link]

  • ResearchGate. Concepts a Previous work: palladium-catalyzed intramolecular...[Link]

  • MIT Open Access Articles. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. [Link]

  • RSC Publishing. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. [Link]

  • Semantic Scholar. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • Semantic Scholar. A Novel Intramolecular Palladium-MediatedCyclization for the Synthesis of Substituted 2-(Aryl- or Benzylamino)-4H-1,3-Benzothiazines. (2008). [Link]

  • ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. [Link]

  • National Institute of Education, Singapore. Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. (2023). [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

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Deprotection of N-Boc-4-(2-Bromophenyl)piperidine without side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research. This guide is dedicated to a common yet challenging step in medicinal chemistry: the clean deprotection of N-Boc-4-(2-bromophenyl)piperidine. Our goal is to help you achieve high yields of the desired secondary amine while completely avoiding the prevalent side reactions.

The Challenge: Intramolecular Cyclization

The deprotection of N-Boc-4-(2-bromophenyl)piperidine is deceptively complex. While N-Boc deprotection is a standard transformation, the unique structure of this substrate—placing a nucleophilic nitrogen in proximity to an electrophilic aryl bromide—creates a high risk of an undesired intramolecular cyclization. This side reaction, a type of intramolecular Buchwald-Hartwig or Ullmann condensation, can significantly lower the yield of your desired product and introduce difficult-to-remove impurities.[1][2] This guide provides a systematic approach to understanding and preventing this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product formed during the deprotection of N-Boc-4-(2-bromophenyl)piperidine, and why does it form?

The primary side product is a tetracyclic fused ring system, specifically a phenanthridine derivative. This product arises from an intramolecular C-N bond formation between the newly deprotected piperidine nitrogen and the adjacent bromophenyl ring.

Mechanism: Once the Boc group is removed, the resulting secondary amine acts as a nucleophile. Under conditions that promote C-N coupling reactions (such as elevated temperatures or the presence of trace metal catalysts from previous synthetic steps), this amine can attack the carbon of the aryl bromide, displacing the bromide and forming a new ring.[2][3]

G Fig. 2: Recommended Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation setup 1. Add Substrate to Dry Flask under N₂ cool 2. Cool Flask to 0°C setup->cool add_hcl 3. Add 4M HCl in Dioxane cool->add_hcl monitor 4. Stir at 0°C & Monitor by TLC/LCMS add_hcl->monitor precipitate 5. Add Diethyl Ether to Precipitate monitor->precipitate filter 6. Filter Solid Product precipitate->filter wash 7. Wash with Cold Diethyl Ether filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for the recommended deprotection protocol.

Troubleshooting Decision Tree

If you encounter issues, follow this logical guide to diagnose the problem.

G start Start: Deprotection Issue check_product What is the main issue? start->check_product incomplete Incomplete Reaction check_product->incomplete Incomplete Reaction side_product Side Product Formed (Cyclization) check_product->side_product Side Product Formation check_conditions Are you using anhydrous conditions? incomplete->check_conditions solution_wet Solution: Use anhydrous solvents. Dry all glassware. check_conditions->solution_wet No check_acid Are you using HCl/Dioxane at 0°C? check_conditions->check_acid Yes solution_acid Solution: Ensure sufficient acid (e.g., 4M HCl in Dioxane). check_acid->solution_acid Yes solution_wrong_method Solution: Switch to recommended HCl/Dioxane method. check_acid->solution_wrong_method No check_temp Was the reaction temperature > 0°C? side_product->check_temp solution_temp Solution: Maintain strict 0°C with an ice bath. check_temp->solution_temp Yes check_reagent Are you using TFA or thermal methods? check_temp->check_reagent No solution_reagent Solution: Switch to 4M HCl/Dioxane. Avoid TFA and heat. check_reagent->solution_reagent Yes solution_monitor Solution: Monitor reaction closely and work up immediately upon completion. check_reagent->solution_monitor No

Caption: A decision tree for troubleshooting common deprotection issues.
References
  • Li, B. et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development. [Link]

  • Reddit r/Chempros Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • El-Dafrawy, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Moody, C. et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Jaime-Figueroa, S. et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Li, B. et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development. [Link]

  • El-Dafrawy, S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • Lin, S. et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • ACS Green Chemistry Institute. (n.d.). Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Singh, K. N. et al. (2017). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. ChemistrySelect. [Link]

  • Scott, S. L. et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Veschambre, T. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Moody, C. et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Jaime-Figueroa, S. et al. (2008). Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Kumar, A. et al. (2013). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]

  • Beak, P. et al. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 4-(2-Bromophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges frequently encountered with 4-(2-bromophenyl)piperidine derivatives. By understanding the physicochemical properties of this class of compounds and employing systematic formulation strategies, you can ensure reliable and reproducible results in your experimental workflows.

Understanding the Molecule: The Root of the Solubility Challenge

The solubility of this compound derivatives is governed by the interplay of two key structural features: the basic piperidine ring and the lipophilic bromophenyl group.

  • The Piperidine Moiety: The nitrogen atom in the piperidine ring is basic, with a predicted pKa of the conjugate acid typically in the range of 10-11.[1] This means that at physiological pH (~7.4), the compound will exist predominantly in its neutral, less soluble free base form.

  • The Bromophenyl Group: The presence of the bromophenyl substituent significantly increases the molecule's lipophilicity, or "greasiness." This is quantified by the partition coefficient (logP). The predicted XlogP for the parent this compound is approximately 2.7, indicating a preference for lipid-like environments over aqueous ones.[2]

This combination of a basic functional group and a lipophilic scaffold results in a classic pH-dependent solubility profile, characterized by poor aqueous solubility at neutral to basic pH.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative crashed out of my aqueous buffer after I diluted it from a DMSO stock. What happened, and how can I prevent this?

This is a very common issue known as precipitation or "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but poorly soluble in the final aqueous buffer. When the DMSO concentration is drastically lowered upon dilution, the buffer can no longer keep the compound in solution.

Recommended Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without interfering with your assay. For many cell-based assays, this is typically ≤0.5%.[3]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution into the aqueous buffer. This gradual change in solvent composition can sometimes prevent immediate precipitation.

  • Acidify the Aqueous Buffer: Since your compound is basic, pre-acidifying your aqueous buffer (e.g., to pH 4-5) before adding the DMSO stock can significantly increase the solubility of the resulting protonated form.

  • Incorporate Solubilizing Excipients: Consider adding a solubilizing agent to your final buffer. Options include co-solvents or complexation agents like cyclodextrins.

Q2: How does pH dramatically affect the solubility of my compound?

The piperidine nitrogen's basicity is the key. In acidic conditions (pH < pKa), the nitrogen atom is protonated, forming a positively charged piperidinium salt. These salts are generally much more water-soluble than the neutral free base, which is the predominant form in neutral or basic media.[4] Creating a pH-solubility profile is a critical first step to understanding your compound's behavior.[4]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are facing poor solubility, a systematic approach is crucial. The following guide, presented as a decision-making workflow, will help you select the most appropriate strategy.

Solubility_Workflow start Start: Poorly Soluble This compound Derivative ph_adjust Strategy 1: pH Adjustment (Acidification) start->ph_adjust Is the final formulation aqueous? cosolvency Strategy 2: Co-solvency ph_adjust->cosolvency No, need further enhancement success Success: Solubility Goal Achieved ph_adjust->success Solubility sufficient for in vitro assay? salt_form Strategy 3: Salt Formation (Solid Form) cosolvency->salt_form No, or need a solid form for in vivo studies cosolvency->success Solubility sufficient? cyclodextrin Strategy 4: Cyclodextrin Complexation salt_form->cyclodextrin No, or salt has poor properties salt_form->success Stable, soluble salt form identified? cyclodextrin->success Solubility enhanced in solution? fail Re-evaluate or Combine Strategies cyclodextrin->fail Cyclodextrin_Mechanism cluster_0 Poorly Soluble Derivative cluster_1 Cyclodextrin cluster_2 Water-Soluble Complex Compound This compound (Lipophilic) Complex Inclusion Complex Compound->Complex Encapsulation CD Hydrophobic Cavity Hydrophilic Exterior CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This assay measures how readily a compound precipitates when diluted from a DMSO stock into an aqueous buffer. It is useful for early-stage discovery to quickly flag problematic compounds.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).

  • Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, indicating precipitate formation.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for lead optimization. It determines the true saturation point of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., pH 7.4 buffer). Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a chemically inert filter, e.g., PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV, against a standard curve. This concentration represents the thermodynamic solubility.

Protocol 3: Forced Degradation Study

A forced degradation study is essential to understand the stability of your compound and to ensure your analytical methods can distinguish the parent compound from any degradation products. [5] Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the compound to a range of stress conditions in separate vials:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photolytic Degradation: Expose the solution to light (ICH Q1B guidelines).

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method to quantify the parent compound and detect any new peaks corresponding to degradation products.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Temperature and pH dependent solubility of selected NSAIDs and antihypertensive drugs. AAPS PharmSciTech, 7(2), E1-E5.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Szepesi, G. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Cheméo. (2026). 4-Phenylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Solubility.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-(2-Bromophenyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this specific transformation. As Senior Application Scientists, we've structured this resource to offer not just protocols, but the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of this compound.

Question: My reaction shows low to no conversion of the starting material, this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling is a common issue that can often be traced back to a few key areas: catalyst activity, reaction conditions, or the integrity of your reagents.

  • Catalyst and Ligand Inactivity: The heart of the Suzuki reaction is the palladium catalyst.[1][2] Its active Pd(0) form is susceptible to oxidation.[3]

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] Handle your palladium source and phosphine ligands in a glovebox if possible.

      • Use a Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[4][5] This process can be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as those from the Buchwald or Nolan groups which are designed for high activity and air-stability.[6][7][8]

      • Ligand Selection: For a sterically hindered substrate like this compound, a bulky and electron-rich phosphine ligand is often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] Standard ligands like PPh₃ may not be sufficient.[5][6] Consider screening ligands such as SPhos, XPhos, or P(t-Bu)₃.[5][7][9]

  • Suboptimal Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[7][10] The solvent influences the solubility of reactants and the stability of the catalytic species.[4]

    • Troubleshooting Steps:

      • Base Strength and Solubility: A common starting point is a carbonate base like K₂CO₃ or Cs₂CO₃.[10][11] However, for challenging couplings, a stronger base like K₃PO₄ may be required.[11] The base must have some solubility in the reaction medium; the addition of a small amount of water to organic solvents like dioxane or THF is often beneficial.[1][10]

      • Solvent Choice: Toluene, dioxane, and THF are common solvents for Suzuki couplings.[1][10] A screening of solvents can be beneficial as solvent effects can be profound and are not always predictable.[4][12] For instance, polar aprotic solvents like DMF can sometimes facilitate the reaction but may also lead to side reactions.[1][4]

  • Reagent Quality: The purity and stability of your boronic acid are critical.

    • Troubleshooting Steps:

      • Boronic Acid Decomposition: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[1][3] This is especially true for electron-deficient or heteroaryl boronic acids.[1][13] Use fresh, high-purity boronic acid. If decomposition is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[3][10]

      • Water Content: While a small amount of water can be beneficial, excess water can promote protodeboronation.[12] If using anhydrous conditions, ensure your solvent and reagents are truly dry.

Question: I'm observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[1][14]

  • Causes and Solutions:

    • Oxygen Contamination: Oxygen can facilitate the homocoupling pathway.[1]

      • Solution: As mentioned previously, thorough degassing of the reaction mixture is crucial.

    • Use of Pd(II) Pre-catalysts: When using a Pd(II) source, a portion of it can be reduced to Pd(0) via a pathway that involves the homocoupling of two boronic acid molecules.[5]

      • Solution: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ with an appropriate ligand can often mitigate this issue.[5][7]

    • Reaction Stoichiometry: An excess of boronic acid can sometimes lead to increased homocoupling.

      • Solution: Try using a stoichiometry closer to 1:1 for the aryl bromide and boronic acid.

Question: My purification is complicated by the presence of residual palladium and phosphine ligand byproducts. What are the best practices for removal?

Answer:

Post-reaction cleanup can be challenging. Here are some effective strategies:

  • Filtration: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® can remove precipitated palladium black.[11]

  • Aqueous Workup: A standard aqueous workup can remove inorganic salts. Washing the organic layer with a dilute acid solution can help remove basic phosphine ligands.

  • Specialized Scavengers: For trace palladium removal, commercially available palladium scavengers can be employed. These are typically functionalized silica or polymers that bind to the metal, allowing for its removal by filtration.

  • Chromatography: Flash column chromatography is a standard method for purifying the final product from organic byproducts like triphenylphosphine oxide (a common byproduct of PPh₃).[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Suzuki coupling reaction?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[2][11] The generally accepted catalytic cycle involves three key steps:[2][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][7]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: How do I select the optimal catalyst and ligand for the coupling of this compound?

A2: The steric hindrance around the bromine atom in this compound makes ligand selection particularly important. Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the rate-limiting oxidative addition and reductive elimination steps.[1][6] While Pd(PPh₃)₄ is a classic choice, modern catalysts often provide superior results.[6]

Catalyst/Ligand System Key Features Considerations
Pd(PPh₃)₄ A good starting point for simple couplings.May be inefficient for sterically hindered substrates.
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) Highly active for challenging substrates, including aryl chlorides.[7][8]More expensive than traditional catalysts.
Pd(OAc)₂ or Pd₂(dba)₃ with Trialkylphosphine Ligands (e.g., P(t-Bu)₃, PCy₃) Electron-rich and bulky, effective for hindered systems.[5][7]Air-sensitive and require careful handling.
PEPPSI™-type Pre-catalysts Air and moisture stable N-heterocyclic carbene (NHC) pre-catalysts.[1]Can be a good alternative to phosphine ligands.

Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A3: The base is essential for the transmetalation step.[7][10] It activates the boronic acid by forming a more nucleophilic boronate species.[7][15] The choice of base can significantly impact the reaction outcome.

Base Strength Common Applications and Notes
Na₂CO₃, K₂CO₃ ModerateA good starting point for many Suzuki couplings. Often used in aqueous/organic solvent mixtures.[11]
Cs₂CO₃ StrongerOften more effective than Na₂CO₃ or K₂CO₃, particularly for less reactive substrates.[10]
K₃PO₄ StrongA powerful base for difficult couplings, including those with sterically hindered partners.[10][11]
KF WeakCan be used for substrates with base-sensitive functional groups.[7]
Organic Bases (e.g., Et₃N) WeakLess commonly used, but can be effective in specific cases.[10]

For this compound, starting with K₂CO₃ or Cs₂CO₃ is reasonable. If the reaction is sluggish, switching to the stronger K₃PO₄ is a logical next step.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: Based on literature for similar sterically hindered aryl bromides, a good starting point would be:

  • Aryl Bromide: this compound (1.0 equiv)

  • Boronic Acid: (1.1 - 1.5 equiv)

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equiv)

  • Solvent: Dioxane/water (e.g., 10:1 v/v)

  • Temperature: 80-100 °C

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Caption: A general experimental workflow for Suzuki coupling reactions.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Case Study: Solvent Selection for a Suzuki Reaction. Catalysis Consulting. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [Link]

  • Side reactions of Suzuki cross-coupling. ResearchGate. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal in 4-(2-Bromophenyl)piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal, with a specific focus on reactions involving 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to achieve the highest purity for your compounds, meeting the stringent requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium so critical in pharmaceutical applications?

A1: The removal of residual palladium from Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement.[1][2][3] Palladium, while an excellent catalyst, is a heavy metal with known toxicity.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[4][5] Beyond toxicity concerns, residual palladium can interfere with downstream synthetic steps or compromise the stability and efficacy of the final drug product.[6]

Q2: What are the most common palladium-catalyzed reactions involving this compound where catalyst removal is a concern?

A2: this compound is a versatile building block frequently used in cross-coupling reactions to synthesize complex molecules. The most common reactions include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl bromide with a boronic acid or ester.[7][8][9]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl bromide with an amine.[10][11][12][13][14]

  • Heck Coupling: Formation of a C-C bond by reacting the aryl bromide with an alkene.[7]

  • Sonogashira Coupling: Formation of a C-C bond by reacting the aryl bromide with a terminal alkyne.[7][15]

Each of these reactions utilizes a homogeneous palladium catalyst that can be challenging to remove from the reaction mixture.[7]

Q3: What are the primary methods for removing palladium catalysts?

A3: A variety of techniques can be employed, and the optimal choice depends on the specific reaction, solvent system, and the nature of the product.[10] The most common methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium.[16][17]

  • Filtration: Removing heterogeneous or precipitated palladium.[16][18]

  • Crystallization: Purifying the product, leaving palladium impurities in the mother liquor.[16][19]

  • Extraction: Partitioning the palladium into a separate liquid phase.[16][18]

  • Chromatography: Separating the product from the catalyst on a stationary phase.[18][20]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Accurate quantification of residual palladium is crucial. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and ability to detect palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.[19][21][22][23][24] Other techniques include Atomic Absorption Spectrometry (AAS) and X-ray Fluorescence (XRF).[2][19] For high-throughput screening of scavenging methods, colorimetric and fluorometric assays can be used as a preliminary, cost-effective tool.[1][21][25]

Troubleshooting Guides

Issue 1: High Levels of Residual Palladium After Initial Work-up

Causality: The nature of the palladium species remaining in the reaction mixture can vary significantly. It may exist as Pd(0), Pd(II), or colloidal palladium, each exhibiting different solubilities and affinities for scavengers. The choice of ligands and reaction conditions also influences the final state of the palladium.

Troubleshooting Workflow:

G start High Residual Pd Detected assess_form Assess Likely Palladium Form (Pd(0), Pd(II), Colloidal) start->assess_form pd0_path Primarily Pd(0)/ Colloidal assess_form->pd0_path Insoluble/Black Particles pd2_path Primarily Pd(II) assess_form->pd2_path Soluble/Colored Solution precipitate Induce Precipitation (e.g., add anti-solvent) pd0_path->precipitate oxidize Oxidative Work-up (e.g., H₂O₂ or air) pd2_path->oxidize scavenger Select Appropriate Scavenger oxidize->scavenger filter Filter through Celite® precipitate->filter analyze Analyze Pd Levels (ICP-MS) filter->analyze thiol_scavenger Thiol-based Scavenger (e.g., MP-TMT, Si-Thiol) scavenger->thiol_scavenger General Purpose amine_scavenger Amine-based Scavenger (e.g., PEI-modified resin) scavenger->amine_scavenger Specific Affinity carbon Activated Carbon Treatment scavenger->carbon Broad Spectrum thiol_scavenger->analyze amine_scavenger->analyze carbon->analyze

Caption: Decision workflow for addressing high residual palladium.

Detailed Steps:

  • Characterize the Palladium Species: Observe the post-reaction mixture. The presence of black, insoluble particles often indicates the formation of palladium black (Pd(0)), which can sometimes be removed by simple filtration through Celite®.[18] A colored, homogeneous solution suggests soluble Pd(II) species.

  • Consider an Oxidative Work-up: If soluble palladium is suspected, a mild oxidative work-up (e.g., bubbling air through the solution or a careful addition of hydrogen peroxide) can sometimes facilitate the precipitation of palladium oxides, which can then be filtered.

  • Employ a Scavenger: For soluble palladium, treatment with a scavenger is often the most effective method.[6][7]

Issue 2: Inefficient Palladium Removal with Scavengers

Causality: The effectiveness of a scavenger is highly dependent on the solvent, temperature, reaction time, and the specific palladium species present.[10] The product itself can sometimes compete with the scavenger for binding sites on the palladium.

Troubleshooting Strategies:

  • Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine, isocyanide) to identify the most effective one for your system.[6][16][26]

  • Optimize Conditions: Vary the temperature, time, and scavenger loading. Increased temperature can sometimes improve scavenging kinetics, but be mindful of potential product degradation.

  • Solvent Effects: The choice of solvent can significantly impact scavenger performance. A solvent in which the product is highly soluble may reduce product loss to the scavenger.[16] Consider a solvent swap post-reaction to one that is optimal for scavenging.

  • pH Adjustment: The binding affinity of some scavengers is pH-dependent. A slight adjustment of the pH of the reaction mixture (if the product is stable) can enhance scavenger efficacy.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical ApplicationAdvantagesDisadvantages
Silica-Based Thiol, Amine, TMTBroad-spectrum Pd removalHigh efficiency, good solvent compatibility.[10][15]Can be costly for large-scale use.
Polymer-Based TMT, PEIHigh-capacity scavengingHigh loading capacity, robust.[26][27]May swell in certain solvents.
Activated Carbon N/ADecolorization & Pd removalCost-effective, removes various impurities.[10][28][29]Can lead to product loss via adsorption.[5]
Soluble Scavengers N-acetylcysteinePrecipitation of PdCan be very effective.[4]Requires an additional filtration step.
Issue 3: Product Loss During Palladium Removal

Causality: The primary cause of product loss is non-specific binding to the scavenger, especially with activated carbon.[5] This is more prevalent with polar or functionalized molecules that can interact with the scavenger surface.

Mitigation Strategies:

  • Minimize Scavenger Amount: Use the minimum effective amount of scavenger. This can be determined through small-scale optimization experiments.

  • Thorough Washing: After filtration to remove the scavenger, wash the filter cake with fresh solvent to recover any adsorbed product.

  • Alternative Scavengers: If product loss is significant with activated carbon, switch to a more selective functionalized silica or polymer-based scavenger.[5]

  • Consider Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids the use of scavengers altogether.[19] The efficiency of palladium removal during crystallization can be enhanced by adding a soluble chelating agent (e.g., N-acetylcysteine) to the mother liquor to keep the palladium species in solution.[19]

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with a Solid-Supported Scavenger
  • Reaction Completion: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the reaction mixture. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst.

  • Stirring: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.

  • Washing: Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.[22]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).

  • Carbon Addition: Add powdered activated carbon (typically 5-10% w/w relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

  • Washing: Wash the Celite® pad thoroughly with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Concluding Remarks

The successful removal of palladium catalysts from reactions involving this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the nature of the palladium species, carefully selecting a removal method, and optimizing the process, researchers can consistently achieve the high levels of purity required for pharmaceutical development. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each reaction system is unique and may require tailored solutions.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. National Institutes of Health. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. Available at: [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed. Available at: [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Available at: [Link]

  • Removing Palladium from a Catalytic Converter: A Comprehensive Guide. Majescor. Available at: [Link]

  • Method of removing palladium. Google Patents.
  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Available at: [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. Available at: [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. Scirp.org. Available at: [Link]

  • Why palladium metal scavengers are not all the same. Biotage. Available at: [Link]

  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). YouTube. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • Analysis of palladium by high resolution ICP-MS. ResearchGate. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Available at: [Link]

  • Palladium-‐catalyzed Buchwald–Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of. PolyU Institutional Research Archive. Available at: [Link]

  • Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this compound, with a specific focus on preventing its oxidative degradation. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices and offering robust, self-validating protocols.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is happening?

This discoloration is a common visual indicator of degradation, likely due to oxidation. The piperidine nitrogen is susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[1][2] The colored impurities are often minor in quantity but intensely colored N-oxides or products of further dehydrogenation. While the bulk of the material may still be viable, the presence of these impurities can interfere with sensitive downstream applications and indicates suboptimal storage conditions.

Q2: What are the primary oxidation pathways for this compound?

The secondary amine of the piperidine ring is the most reactive site for oxidation. Several degradation pathways are possible:

  • N-Oxidation: Direct reaction with oxygen can form the corresponding N-oxide or N-hydroxy piperidine.[3]

  • Dehydrogenation: Oxidative dehydrogenation can occur, leading to the formation of enamines or iminium intermediates, which are highly reactive. This process can be a radical reaction involving superoxide or hydroxyl radicals.[4]

  • Ring Opening/Fragmentation: Under more aggressive oxidative conditions or in the presence of certain catalysts, the piperidine ring can undergo cleavage.

The bromophenyl group is generally stable due to the high delocalization energy of the aromatic ring, making it resistant to mild oxidation.[5]

Q3: What are the ideal long-term storage conditions for this compound?

To ensure maximum stability and prevent oxidative degradation, this compound should be stored with strict exclusion of air and moisture.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[6]
Temperature 2-8°C or colderReduces the rate of thermal decomposition and oxidation reactions.[1][7]
Light Amber vial or stored in the darkProtects against photo-oxidation, which can generate radical species.[8]
Container Tightly sealed, preferably with a septum capPrevents ingress of air and moisture. A septum allows for removal of material under an inert atmosphere.
Q4: I need to weigh and dispense the compound for a reaction. What is the best way to do this without exposing it to air?

Handling air-sensitive solids requires specific techniques to maintain an inert atmosphere.[9] The two primary methods are using a glovebox or a Schlenk line.

  • Glovebox: This is the most robust method.[10] The compound's container, balance, and all necessary labware are brought inside the inert atmosphere of the box, allowing for direct manipulation without exposure to air.

  • Schlenk Line/Inert Gas Manifold: If a glovebox is unavailable, you can perform a "counterflow" addition. This involves weighing the solid in a flask on a balance outside the inert system, quickly connecting it to a Schlenk line, and then purging the flask with inert gas before adding degassed solvent.[11]

Below is a diagram illustrating the decision process for handling an air-sensitive compound.

G start Need to handle This compound glovebox_avail Is a glovebox available? start->glovebox_avail use_glovebox Use Glovebox (Preferred Method) - Weigh and handle all materials  inside the inert atmosphere. glovebox_avail->use_glovebox Yes use_schlenk Use Schlenk Line - Weigh solid quickly in flask. - Immediately connect to manifold. - Perform evacuate/refill cycles. glovebox_avail->use_schlenk No end_op Proceed with reaction use_glovebox->end_op use_schlenk->end_op

Caption: Decision workflow for handling air-sensitive solids.

Q5: Can I add an antioxidant to my bulk material or reaction mixture for extra protection?

Yes, using antioxidants can be an effective strategy, particularly in applications where trace oxygen might be unavoidable. Aromatic amine antioxidants are particularly effective as they act as radical scavengers, preventing autocatalytic degradation cycles.[12][13][14]

  • For Bulk Storage: Adding a small amount (e.g., <0.1% w/w) of a high molecular weight antioxidant like 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine can enhance long-term stability.[12]

  • For Reactions: If compatible with your reaction chemistry, hindered amine light stabilizers (HALS) or hindered phenols (e.g., BHT) can be used.[15] However, you must first verify that the antioxidant will not interfere with your desired transformation.

TROUBLESHOOTING GUIDES

Problem 1: I am seeing an unexpected, more polar byproduct in my reaction workup via TLC/LC-MS.

Possible Cause: Oxidation of the this compound starting material or intermediate. N-oxides are significantly more polar than the parent amine and are a common culprit.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting your next reaction, run a purity check on your this compound using your preferred analytical method (e.g., HPLC, GC-MS, or NMR).[16] This will confirm if the impurity was present from the start.

  • Implement Air-Free Techniques: If the starting material is pure, the oxidation is likely occurring during the reaction. You must rigorously exclude oxygen.

    • Degas Your Solvents: Before use, degas all reaction solvents. The most common methods are "freeze-pump-thaw" (for rigorous applications) or sparging with an inert gas (e.g., bubbling argon through the solvent for 20-30 minutes).[6]

    • Use a Schlenk Line or Glovebox: Ensure your reaction vessel is properly purged. This involves evacuating the flask under vacuum and refilling it with inert gas, repeating this cycle at least three times.[6][11]

  • Check Reagent Purity: Other reagents, particularly oxidants or metal catalysts, can facilitate the oxidation of the piperidine moiety. Ensure all reagents are of high purity and handled appropriately.

Protocol: Solvent Degassing via Inert Gas Sparging
  • Obtain your reaction solvent in a suitable flask (e.g., a Schlenk flask).

  • Insert a long needle or cannula connected to your inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle into the flask's septum to act as a vent for the displaced air.

  • Bubble the inert gas (Argon or Nitrogen) through the solvent at a moderate rate for 20-30 minutes.

  • Once degassing is complete, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

  • The solvent is now ready for use in your air-sensitive reaction.

G cluster_0 Solvent Degassing Workflow A 1. Place solvent in Schlenk flask B 2. Submerge inert gas inlet needle A->B C 3. Insert vent needle B->C D 4. Bubble inert gas (20-30 min) C->D E 5. Remove vent needle, then inlet needle D->E F 6. Solvent is ready for use E->F

Caption: Step-by-step workflow for solvent degassing.

Problem 2: My reaction is sluggish or fails to go to completion, and I suspect the reagent has degraded.

Possible Cause: The presence of oxidation byproducts may be inhibiting your catalyst or reacting with your reagents. Additionally, if the piperidine nitrogen is oxidized, it is no longer nucleophilic or basic, which may be critical for its role in your reaction.

Troubleshooting Steps:

  • Confirm Degradation: Use an analytical technique to confirm the presence of impurities. Proton NMR can be particularly useful, as oxidation will cause shifts in the signals of the protons adjacent to the nitrogen.

  • Purify the Starting Material: If significant degradation is confirmed, the material should be purified.

    • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system (e.g., Dichloromethane:n-heptane) can be effective at removing more polar impurities.[17]

    • Column Chromatography: For smaller scales or difficult separations, flash chromatography on silica gel can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will typically separate the less polar parent compound from its oxidized, more polar byproducts.

  • Re-evaluate Handling and Storage: After purification, it is critical to implement the stringent storage and handling procedures outlined in the FAQs to prevent re-oxidation.[1][18] Store the purified material under argon in a freezer.

References

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • NIH. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide Oxidation: A Safe Strategy for Electrophilic Brominations. Retrieved from [Link]

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine?. Retrieved from [Link]

  • MDPI. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Retrieved from [Link]

  • NIH. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • MDPI. (2018, November 16). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 3). Bromination Reagent Guide. Retrieved from [Link]

  • MDPI. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, February 4). OXIDATION AND AROMATIZATION OF THE ENANTIOPURE PIPERIDINE DERIVED FROM (R)-(-)-2-PHENYLGLYCIN. Retrieved from [Link]

  • Wiley Online Library. (2023, October 1). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved from [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Retrieved from [Link]

  • PubMed. (n.d.). Biological N-oxidation of piperidine in vitro. Retrieved from [Link]

  • ResearchGate. (2025, August 6). On the bromination of aromatics, alkenes and alkynes using alkylammonium bromide: Towards the mimic of bromoperoxidases reactivity. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023, February 21). To find out the methodology of oxidation of substituted piperidones by Mn (IV) in sulphuric acid medium. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 16.9: Oxidation of Aromatic Compounds. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • PubMed. (2024, December 20). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in 4-(2-Bromophenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, with a primary focus on addressing low conversion rates. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon or carbon-nitrogen bond between a piperidine ring and a 2-bromophenyl group. The two most prevalent and versatile methods are the Suzuki-Myaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction joins an aryl halide (2-bromoboronic acid or its ester) with a piperidine derivative. It is favored for its efficiency and functional group tolerance.[1]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide (1-bromo-2-iodobenzene) and piperidine, also catalyzed by a palladium complex. This method is a powerful tool for creating aryl amines.[2]

Each of these powerful synthetic routes comes with its own set of potential challenges. This guide will provide a structured approach to troubleshooting low conversion rates in these reactions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

start Low Yield Observed reagent_quality Verify Reagent Quality - Aryl halide purity - Boronic ester integrity - Solvent dryness start->reagent_quality catalyst_activity Assess Catalyst System - Catalyst/ligand choice - Catalyst loading - Pre-catalyst activation reagent_quality->catalyst_activity Reagents OK solution Implement Solutions reagent_quality->solution Impure Reagents base_selection Evaluate Base - Base strength (e.g., K2CO3, K3PO4) - Base solubility catalyst_activity->base_selection Catalyst OK catalyst_activity->solution Inactive Catalyst reaction_conditions Optimize Reaction Conditions - Temperature - Reaction time - Solvent system (e.g., DMF/H2O) base_selection->reaction_conditions Base OK base_selection->solution Incorrect Base analysis Analyze Reaction Mixture - TLC, GC-MS, LC-MS - Identify side products reaction_conditions->analysis Conditions Optimized reaction_conditions->solution Suboptimal Conditions analysis->solution Problem Identified

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Potential Causes and Solutions
Potential CauseRecommended Solutions & Explanations
Poor Reagent Quality Aryl Halide/Boronic Ester Degradation: Verify the purity of your starting materials. 2-bromophenylboronic acid and its esters can be prone to decomposition. Consider purification by recrystallization or column chromatography.[3] Solvent Purity: Ensure solvents are anhydrous, as water can hydrolyze the boronic acid/ester and deactivate the catalyst. Toluene and DMF are often favored but must be dry.[4]
Inactive Catalyst System Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky electron-rich ligands like SPhos or XPhos are often effective.[5] Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 1-5 mol % of the palladium catalyst. Pre-catalyst Activation: Some palladium pre-catalysts require activation. Ensure your chosen catalyst is handled and activated according to the manufacturer's protocol.
Inappropriate Base Base Strength and Solubility: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6] The base must be sufficiently soluble in the reaction medium; a mixed solvent system like DMF/water can improve solubility.[6]
Suboptimal Reaction Conditions Temperature and Time: These are critical parameters.[6] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Insufficient heating can lead to a stalled reaction, while excessive heat can cause decomposition. A typical temperature range is 70-110 °C.[5][6]
Formation of Side Products Homocoupling: The formation of biphenyl derivatives from the boronic ester is a common side reaction. This can be minimized by the slow addition of the boronic ester or by using a less reactive boronic acid derivative.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination for the synthesis of this compound is not going to completion. How can I improve the conversion rate?

Answer: Incomplete conversion in Buchwald-Hartwig aminations often points to issues with the catalyst system, the base, or the reaction setup.

Logical Workflow for Troubleshooting Buchwald-Hartwig Amination

start Incomplete Conversion catalyst_ligand Evaluate Catalyst-Ligand System - Ligand choice (e.g., BINAP, DPPF) - Catalyst generation in situ start->catalyst_ligand base_choice Check Base and Solvent - Strong, non-nucleophilic base (e.g., NaOtBu) - Anhydrous, aprotic solvent catalyst_ligand->base_choice System OK solution Implement Adjustments catalyst_ligand->solution Ineffective Ligand reactant_purity Verify Reactant Purity - Aryl halide integrity - Piperidine purity base_choice->reactant_purity Base/Solvent OK base_choice->solution Incorrect Base/Solvent atmosphere_control Ensure Inert Atmosphere - Degas solvent - Maintain N2 or Ar atmosphere reactant_purity->atmosphere_control Reactants Pure reactant_purity->solution Impure Reactants analysis Monitor Reaction - Identify intermediates or side products atmosphere_control->analysis Atmosphere Inert atmosphere_control->solution Oxygen Contamination analysis->solution Problem Pinpointed

Caption: Logical workflow for troubleshooting incomplete conversion in Buchwald-Hartwig amination.

Potential Causes and Solutions
Potential CauseRecommended Solutions & Explanations
Ineffective Catalyst-Ligand Combination Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For C-N bond formation, bidentate phosphine ligands like BINAP and DPPF are often effective.[2] For challenging substrates, more specialized ligands may be required.[4] In Situ Catalyst Generation: Ensure proper in situ generation of the active Pd(0) catalyst from a Pd(II) precursor if you are not using a pre-formed Pd(0) catalyst.
Incorrect Base or Solvent Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[7] The use of a weaker base can lead to a sluggish reaction. Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[4] Protic solvents can interfere with the base and the catalyst.[8]
Reactant Purity and Stoichiometry Aryl Halide: Ensure the 1-bromo-2-iodobenzene is pure. Impurities can poison the catalyst. Piperidine: Use freshly distilled or high-purity piperidine. Piperidine can absorb atmospheric CO₂ to form a carbonate salt, which is unreactive.[9] A slight excess of the amine (1.1-1.2 equivalents) is often beneficial.
Oxygen Contamination Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. It is critical to thoroughly degas the solvent and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
Issue 3: Difficulty in Product Purification and Isolation

Question: I have successfully synthesized this compound, but I am struggling with its purification. What are the common impurities and the best purification methods?

Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

Common Impurities and Purification Strategies
Common ImpurityIdentification MethodRecommended Purification Technique
Unreacted Piperidine TLC, GC-MSAcid Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract the basic piperidine into the aqueous phase.
Unreacted Aryl Halide TLC, GC-MSColumn Chromatography: Silica gel column chromatography can effectively separate the non-polar aryl halide from the more polar product. A gradient elution from hexane to ethyl acetate is often effective.
Palladium Catalyst Residues Visual (black solid), ICP-MSFiltration: Pass the reaction mixture through a pad of Celite® or silica gel to remove heterogeneous palladium residues. Activated Carbon: Treatment with activated carbon can help adsorb soluble palladium species.
Homocoupled Byproducts NMR, MSRecrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[10] A solvent system like dichloromethane/n-heptane may be suitable.[11]
Pyridine NMR, GC-MSAzeotropic Distillation/Salt Formation: If pyridine was used as a starting material for the piperidine, it can form an azeotrope with piperidine, making separation by simple distillation difficult.[9] Selective salt formation by bubbling CO₂ through a solution of the mixture can precipitate piperidine carbonate while leaving pyridine in solution.[12]
Experimental Protocol: General Purification by Column Chromatography
  • Concentrate the Reaction Mixture: After the workup, concentrate the crude product under reduced pressure.

  • Adsorb onto Silica: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Prepare the Column: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).

  • Load the Sample: Carefully load the silica-adsorbed crude product onto the top of the column.

  • Elute: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

III. Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting points for optimizing the reaction conditions for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand SPhos, XPhosBINAP, DPPF, RuPhos
Base K₂CO₃, K₃PO₄, Na₂CO₃[13]NaOtBu, K₃PO₄
Solvent Toluene, Dioxane, DMF/H₂O[6]Toluene, Dioxane
Temperature 70-110 °C80-120 °C
Catalyst Loading 1-5 mol %1-5 mol %

IV. Concluding Remarks

Successfully troubleshooting the synthesis of this compound requires a systematic and logical approach. By carefully considering the potential points of failure in your chosen synthetic route—be it reagent quality, catalyst activity, or reaction conditions—you can significantly improve your conversion rates and obtain a high-purity product. Always prioritize safety and proper handling of all reagents, especially the air-sensitive and potentially toxic palladium catalysts and ligands.

V. References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Accessed January 16, 2026. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Accessed January 16, 2026. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Accessed January 16, 2026. [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Accessed January 16, 2026.

  • Cheng, J., & Trudell, M. L. (2001). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 3(9), 1371–1374.

  • RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Published October 21, 2022. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Accessed January 16, 2026. [Link]

  • ACS Publications. Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Published June 25, 2019. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Published November 23, 2020. [Link]

  • ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Published December 2017. [Link]

  • DTIC. Piperidine Synthesis. Accessed January 16, 2026. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Accessed January 16, 2026. [Link]

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. Published October 12, 2024. [Link]

  • Google Patents. CN101602748B - A kind of purification method of high-purity piperidine. Accessed January 16, 2026.

  • Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Accessed January 16, 2026.

  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. Accessed January 16, 2026. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Published June 22, 2023. [Link]

  • NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Accessed January 16, 2026. [Link]

  • ResearchGate. What are the best methods for Piperidine purification alternatives to distillation?. Published November 21, 2014. [Link]

  • NIH. Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Accessed January 16, 2026. [Link]

  • NIH. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Accessed January 16, 2026. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed January 16, 2026. [Link]

  • Organic Syntheses Procedure. p-BROMOTOLUENE. Accessed January 16, 2026. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Accessed January 16, 2026. [Link]

  • ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Published September 5, 2017. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation and Purity Assessment of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 4-(2-Bromophenyl)piperidine, a substituted piperidine derivative of interest in pharmaceutical research. We will explore the nuanced interpretation of its one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra.

In the absence of a publicly available, experimentally verified NMR spectrum for this specific isomer, this guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra. This predictive analysis is grounded in established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and data from closely related analogues. Subsequently, we will delineate a comprehensive strategy employing 2D NMR techniques (COSY, HSQC, and HMBC) to rigorously confirm the predicted structure and assign all proton and carbon signals.

Furthermore, this guide will extend beyond structural elucidation to address the critical aspect of purity. We will objectively compare the utility of NMR spectroscopy, particularly quantitative NMR (qNMR), with alternative analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparative analysis will be supported by a discussion of the principles, advantages, and limitations of each technique, providing a holistic perspective on ensuring the quality of pharmaceutical intermediates like this compound.

I. Predicted ¹H and ¹³C NMR Spectra of this compound

The prediction of NMR spectra for a novel compound is a powerful tool in modern chemistry, leveraging extensive databases of chemical shifts and established empirical rules. For this compound, we can estimate the chemical shifts by considering the constituent fragments: a piperidine ring and a 2-substituted bromobenzene ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring. The ortho-substitution on the phenyl ring will result in a complex splitting pattern for the aromatic protons. The piperidine ring, existing in a chair conformation, will display characteristic axial and equatorial proton signals, further complicated by the bulky substituent at the C4 position.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-6'7.55Doublet (d)Influenced by the deshielding effect of the bromine atom.
H-3'7.30Triplet (t)
H-4', H-5'7.10 - 7.20Multiplet (m)Overlapping signals.
H-4 (Piperidine)3.00 - 3.20Multiplet (m)Benzylic proton, deshielded.
H-2eq, H-6eq (Piperidine)3.10 - 3.30Multiplet (m)Equatorial protons, deshielded.
H-2ax, H-6ax (Piperidine)2.70 - 2.90Multiplet (m)Axial protons, shielded relative to equatorial.
H-3eq, H-5eq (Piperidine)1.90 - 2.10Multiplet (m)
H-3ax, H-5ax (Piperidine)1.70 - 1.90Multiplet (m)
NH (Piperidine)1.50 - 2.50Broad singlet (br s)Chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show four signals for the aromatic carbons and three for the piperidine ring carbons, assuming rapid chair-chair interconversion at room temperature. The carbon directly attached to the bromine atom (ipso-carbon) will experience a characteristic "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone[1][2].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1' (Ar-C)~145Quaternary carbon attached to the piperidine ring.
C-2' (Ar-C-Br)~123Ipso-carbon, shielded by the heavy atom effect of bromine.
C-3' (Ar-CH)~128
C-4' (Ar-CH)~127
C-5' (Ar-CH)~129
C-6' (Ar-CH)~133
C-4 (Piperidine)~42
C-2, C-6 (Piperidine)~46
C-3, C-5 (Piperidine)~33

II. Strategy for Structural Confirmation using 2D NMR Spectroscopy

While predictions provide a valuable starting point, definitive structural elucidation requires the application of 2D NMR techniques. These experiments reveal through-bond and through-space correlations, allowing for the unambiguous assignment of all proton and carbon signals.

Experimental Workflow for NMR Analysis

Caption: Workflow for the NMR analysis of this compound.

Step-by-Step 2D NMR Interpretation
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Expected Correlations:

      • Correlations between adjacent aromatic protons (e.g., H-3' with H-4', H-4' with H-5', etc.).

      • A network of correlations within the piperidine ring, connecting H-2/H-6 with H-3/H-5, and H-3/H-5 with H-4. This will help to trace the connectivity of the aliphatic spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached.

    • Expected Correlations:

      • Each aromatic proton signal will correlate to its corresponding aromatic carbon signal.

      • The protons of the piperidine ring will correlate to their respective carbons (C-2/C-6, C-3/C-5, and C-4). This allows for the direct assignment of the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the overall structure, as it reveals long-range correlations (2-3 bonds) between protons and carbons.

    • Expected Key Correlations:

      • A correlation between the piperidine proton at C-4 (H-4) and the aromatic carbons C-1', C-2', and C-6'. This is the definitive link between the two ring systems.

      • Correlations from the piperidine protons at C-3/C-5 to the aromatic carbon C-1'.

      • Correlations from the aromatic proton H-6' to the ipso-carbon C-2' and C-4'.

      • Correlations within the aromatic ring that confirm the substitution pattern.

Caption: Key expected HMBC correlations for this compound.

III. Comparative Analysis of Purity Assessment Techniques

Ensuring the purity of a pharmaceutical intermediate is a critical step in drug development. While NMR is a powerful tool for structural elucidation, its utility in purity assessment, particularly through quantitative NMR (qNMR), should be compared with other established analytical techniques.

Quantitative NMR (qNMR)

Quantitative NMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself[3][4][5]. The purity is determined by comparing the integral of a known analyte signal to the integral of a certified internal standard of known purity and concentration[6].

Advantages of qNMR:

  • Primary Method: Provides a direct measurement of the molar quantity of the analyte.

  • No Identical Reference Standard Needed: A universal, certified standard can be used for a wide range of compounds.

  • Structural Information: Simultaneously confirms the structure of the main component and identifies impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations of qNMR:

  • Lower Sensitivity: Compared to chromatographic techniques, qNMR is less sensitive for detecting trace impurities (typically with a limit of quantification around 0.1%).

  • Signal Overlap: Overlapping signals from the analyte and impurities can complicate quantification.

  • Requires Careful Experimental Setup: Accurate quantification requires optimization of acquisition parameters, such as relaxation delays.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used chromatographic technique for the separation, identification, and quantification of components in a mixture[7]. For a compound like this compound, a reversed-phase HPLC method with UV detection would be a common choice.

Advantages of HPLC:

  • High Sensitivity: Excellent for detecting and quantifying trace impurities.

  • High Resolution: Capable of separating complex mixtures of closely related compounds.

  • Established Methodology: Widely accepted by regulatory agencies for purity analysis and method validation[4][8][9].

Limitations of HPLC:

  • Requires a Reference Standard: For accurate quantification, a reference standard of the analyte is typically required to generate a calibration curve.

  • Destructive: The sample is consumed during the analysis.

  • Limited Structural Information: Provides retention time and UV absorbance, but does not give detailed structural information about unknown impurities without coupling to a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it is amenable to GC-MS analysis, potentially after derivatization to improve its volatility[10].

Advantages of GC-MS:

  • High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of separated components.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents and other volatile byproducts from synthesis.

  • Provides Structural Information: The mass spectrum offers valuable information for the identification of unknown impurities.

Limitations of GC-MS:

  • Limited to Volatile and Thermally Stable Compounds: Non-volatile or thermally labile impurities may not be detected.

  • May Require Derivatization: This adds an extra step to the sample preparation and can introduce variability.

Table 3: Comparison of Analytical Techniques for Purity Assessment of this compound

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Nuclear magnetic resonanceLiquid chromatographyGas chromatography-mass spectrometry
Primary/Secondary PrimarySecondarySecondary (for quantification)
Sensitivity Moderate (~0.1%)High (ppm levels)Very High (ppb levels)
Structural Info ExcellentLimited (unless coupled to MS)Good (from mass spectrum)
Reference Standard Not required for analyteRequired for analyteRequired for analyte (for quantification)
Sample Throughput ModerateHighModerate
Destructive NoYesYes
Best For Absolute purity, structural confirmationTrace impurity analysis, routine QCVolatile impurities, structural ID of unknowns

IV. Conclusion and Recommendations

The structural elucidation of this compound can be confidently achieved through a combination of 1D and 2D NMR spectroscopy. While a predicted spectrum serves as a valuable starting point, the definitive assignment of all proton and carbon signals relies on the careful interpretation of COSY, HSQC, and particularly HMBC spectra.

For purity assessment, a multi-faceted approach is recommended. Quantitative NMR stands out as a powerful primary method for determining the absolute purity of the bulk material and for confirming the identity of the main component. For routine quality control and the detection of trace impurities, HPLC-UV is the method of choice due to its high sensitivity and throughput. GC-MS should be employed to screen for volatile impurities that may not be readily detected by the other techniques.

By integrating these complementary analytical techniques, researchers and drug development professionals can ensure a comprehensive and robust characterization of this compound, meeting the stringent quality standards required in the pharmaceutical industry.

V. References

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Pharmaguideline Forum. (2022). Related Substances Method Validation. Retrieved from [Link]

  • Pharma Knowledge Centre. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Planta Medica, 80(10), 785–794. [Link]

  • Webster, G. R., Jee, R. D., & Burns, D. T. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 72, 1–13. [Link]

  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • University of Alberta. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • Al-Rimawi, F. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. African Journal of Pharmacy and Pharmacology, 6(18), 1332-1338. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]

  • Chegg. (2022). analyze the spectra of bromobenzene. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

  • Manimekalai, A., & Mageswari, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(4), 853–859. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • O'Brien, P., & Childs, A. C. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of organic chemistry, 87(8), 5418–5427. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation patterns of 4-(2-Bromophenyl)piperidine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established fragmentation principles of piperidine derivatives, the known mass spectrum of its non-halogenated analog 4-phenylpiperidine, and the well-documented "ortho effect" in mass spectrometry. By comparing the predicted fragmentation of this compound with the experimental data for 4-phenylpiperidine and considering the fragmentation of the isomeric 4-(4-Bromophenyl)piperidine, this guide offers valuable insights for researchers engaged in the structural elucidation of related halogenated compounds.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many pharmaceuticals, making the characterization of its substituted analogs crucial for metabolism, impurity profiling, and structural confirmation studies.[1] Mass spectrometry is a powerful analytical technique for this purpose, providing detailed structural information through the analysis of fragmentation patterns.[1]

This guide will focus on the predicted fragmentation of this compound under Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and will draw comparisons with the experimentally determined fragmentation of 4-phenylpiperidine. The influence of the ortho-bromo substituent on the fragmentation pathways will be a central theme of this analysis.

Fundamental Principles of Piperidine Fragmentation

The fragmentation of piperidine and its derivatives in mass spectrometry is largely dictated by the presence of the nitrogen atom, which directs cleavage pathways.[1] The primary fragmentation mechanisms include:

  • α-Cleavage: This is a dominant pathway in the EI-MS of piperidines. It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion.[1]

  • Ring Fission: The piperidine ring can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

  • Substituent-Driven Fragmentation: The nature and position of substituents on the piperidine ring and any attached moieties significantly influence the fragmentation pattern.

Comparative Analysis: this compound vs. 4-Phenylpiperidine

To understand the fragmentation of this compound, it is instructive to first examine the fragmentation of its simpler analog, 4-phenylpiperidine.

Experimental Fragmentation of 4-Phenylpiperidine

The Electron Ionization (EI) mass spectrum of 4-phenylpiperidine is available in the NIST WebBook.[2] The key fragments and their proposed structures are summarized in the table below.

m/zProposed FragmentFragmentation Pathway
161[M]•+Molecular Ion
160[M-H]•+Loss of a hydrogen radical
117[C9H9]+Loss of C2H4N from the piperidine ring
104[C8H8]•+Loss of C3H7N from the piperidine ring (retro-Diels-Alder type)
91[C7H7]+Tropylium ion, rearrangement and loss of C4H8N
77[C6H5]+Phenyl cation

The fragmentation of 4-phenylpiperidine is dominated by cleavages within the piperidine ring, leading to the formation of characteristic ions.

Predicted Fragmentation of this compound

The introduction of a bromine atom at the ortho position of the phenyl ring is expected to introduce new and dominant fragmentation pathways. The molecular ion of this compound will exhibit a characteristic isotopic pattern due to the presence of the two bromine isotopes, 79Br and 81Br, in roughly a 1:1 natural abundance. This will result in two molecular ion peaks of nearly equal intensity at m/z 239 and 241.

The most significant predicted fragmentation pathways are:

  • The "Ortho Effect": The proximity of the bromo substituent to the piperidine ring is likely to induce a significant "ortho effect." This phenomenon often leads to the facile loss of the halogen atom through a cyclization reaction or other intramolecular interactions. This would result in a prominent ion at m/z 160, corresponding to the loss of a bromine radical.

  • Piperidine Ring Fragmentation: Similar to 4-phenylpiperidine, fragmentation of the piperidine ring is expected. However, the resulting fragments will be 78 mass units heavier due to the presence of the bromine atom on the phenyl ring.

  • Loss of HBr: Elimination of a neutral hydrogen bromide molecule (HBr) is another potential pathway, which would lead to an ion at m/z 158.

The predicted major fragments for this compound are summarized below:

m/z (for 79Br)m/z (for 81Br)Proposed FragmentFragmentation Pathway
239241[M]•+Molecular Ion
160160[M-Br]•+Loss of Bromine radical (Ortho Effect)
195197[M-C2H4N]•+Loss of C2H4N from piperidine ring
182184[M-C3H7N]•+Loss of C3H7N from piperidine ring
169171[M-C4H8N]•+Tropylium-like ion formation
155157[C6H4Br]+Bromophenyl cation
158158[M-HBr]•+Loss of Hydrogen Bromide

Comparison with 4-(4-Bromophenyl)piperidine

For 4-(4-Bromophenyl)piperidine, the "ortho effect" will be absent. Therefore, the prominent loss of the bromine radical is expected to be significantly less favorable compared to the ortho isomer. The fragmentation is more likely to be dominated by cleavages within the piperidine ring, similar to 4-phenylpiperidine, but with the fragments being 78 mass units heavier. A synthesis protocol for 4-(4-Bromophenyl)piperidine reported an ESI-MS result showing a protonated molecule [M+H]+ at m/z 241, confirming the molecular weight.[3][4]

Experimental Protocols

For researchers wishing to perform their own analysis, a general protocol for GC-EI-MS is provided below.

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) Protocol

  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC System:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways.

G M 4-Phenylpiperidine [M]•+ m/z 161 M_minus_H [M-H]•+ m/z 160 M->M_minus_H - H• frag117 [C9H9]+ m/z 117 M->frag117 - C2H4N frag104 [C8H8]•+ m/z 104 M->frag104 - C3H7N frag91 [C7H7]+ m/z 91 M->frag91 - C4H8N frag77 [C6H5]+ m/z 77 frag91->frag77 - CH2

Caption: Proposed EI fragmentation of 4-Phenylpiperidine.

G M_Br This compound [M]•+ m/z 239/241 M_minus_Br [M-Br]•+ m/z 160 (Ortho Effect) M_Br->M_minus_Br - Br• frag195 [M-C2H4N]•+ m/z 195/197 M_Br->frag195 - C2H4N frag182 [M-C3H7N]•+ m/z 182/184 M_Br->frag182 - C3H7N frag155 [C6H4Br]+ m/z 155/157 M_Br->frag155 - C5H9N M_minus_HBr [M-HBr]•+ m/z 158 M_Br->M_minus_HBr - HBr

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be significantly different from its non-halogenated analog, 4-phenylpiperidine. The presence of the ortho-bromo substituent is expected to induce a prominent "ortho effect," leading to a significant fragment ion corresponding to the loss of the bromine atom. This characteristic fragmentation, along with the isotopic signature of bromine, provides a powerful diagnostic tool for the identification and structural elucidation of this and related compounds. In contrast, the para-isomer, 4-(4-Bromophenyl)piperidine, is not expected to exhibit this pronounced loss of bromine, highlighting the importance of substituent position in directing mass spectral fragmentation. The experimental verification of these predicted pathways will be a valuable contribution to the field.

References

  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Phenylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-bromophenyl)piperidine. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-(2-Bromophenyl)piperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutics.[1][2][3][4] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets ranging from G-protein coupled receptors to enzymes and ion channels.[5][6][7] Specifically, 4-(2-Bromophenyl)piperidine is a highly valuable building block. The bromine atom at the ortho position acts as a versatile synthetic handle, enabling further diversification through cross-coupling reactions to explore structure-activity relationships (SAR) in drug discovery programs.

This guide provides an in-depth comparison of the most prevalent and effective synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each approach, and provide field-proven experimental data to empower researchers in selecting the optimal pathway for their specific needs, whether for rapid library synthesis or large-scale production.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerhouse in C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[8][9][10] This methodology can be strategically applied in two distinct ways to construct the target molecule, each with its own set of considerations.

Mechanistic Rationale

The catalytic cycle, a cornerstone of palladium-catalyzed cross-coupling, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1,2-dibromobenzene), forming a Pd(II) intermediate.[10]

  • Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing a halide, a step facilitated by a base which activates the boronic acid derivative.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to re-enter the cycle.[10]

The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.

Strategy A: Coupling of an Aryl Dihalide with a Piperidine-derived Boronate

This approach involves the synthesis of a piperidine-4-boronic acid pinacol ester from a precursor like N-Boc-4-piperidone, followed by coupling with an excess of 1,2-dibromobenzene.

cluster_0 Strategy A Workflow N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-piperidine-4-boronic acid pinacol ester N-Boc-piperidine-4-boronic acid pinacol ester N-Boc-4-piperidone->N-Boc-piperidine-4-boronic acid pinacol ester B2pin2, Pd catalyst N-Boc-4-(2-Bromophenyl)piperidine N-Boc-4-(2-Bromophenyl)piperidine N-Boc-piperidine-4-boronic acid pinacol ester->N-Boc-4-(2-Bromophenyl)piperidine 1,2-Dibromobenzene, Pd(PPh3)4, Na2CO3 This compound This compound N-Boc-4-(2-Bromophenyl)piperidine->this compound Deprotection (e.g., TFA)

Caption: Workflow for Suzuki Coupling via a piperidine boronate ester.

Causality Behind Experimental Choices:

  • Starting Materials: Using 1,2-dibromobenzene allows for a regioselective monocoupling, leveraging the slightly different reactivity of the two bromine atoms, though control can be challenging. 1-Bromo-2-iodobenzene is a superior alternative, as the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, ensuring selective reaction at the desired position.

  • Catalyst System: A standard catalyst like Pd(PPh3)4 is often sufficient.[11] The use of a strong inorganic base like sodium or potassium carbonate is essential for the transmetalation step.

Strategy B: Coupling of 2-Bromophenylboronic Acid with a Halogenated Piperidine Precursor

An alternative Suzuki approach involves reacting commercially available 2-bromophenylboronic acid with a suitable 4-halopiperidine or a tetrahydropyridine precursor. A common and effective variant uses N-Boc-4-(trifluoroboryl)methyl-1,2,3,6-tetrahydropyridine, which is then coupled and subsequently reduced.[12] A more direct route couples 2-bromophenylboronic acid with N-Boc-4-bromo-1,2,3,6-tetrahydropyridine.

cluster_1 Strategy B Workflow N-Boc-4-bromo-1,2,3,6-tetrahydropyridine N-Boc-4-bromo-1,2,3,6-tetrahydropyridine N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine N-Boc-4-bromo-1,2,3,6-tetrahydropyridine->N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine 2-Bromophenylboronic acid, Pd catalyst, Base N-Boc-4-(2-Bromophenyl)piperidine N-Boc-4-(2-Bromophenyl)piperidine N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine->N-Boc-4-(2-Bromophenyl)piperidine Reduction (e.g., H2, Pd/C) This compound This compound N-Boc-4-(2-Bromophenyl)piperidine->this compound Deprotection (e.g., TFA)

Caption: Workflow for Suzuki Coupling via an arylboronic acid.

Causality Behind Experimental Choices:

  • Piperidine Partner: The tetrahydropyridine substrate is readily accessible. The subsequent hydrogenation step is typically high-yielding and clean.

  • Reduction Step: Catalytic hydrogenation (H₂, Pd/C or Rh/C) is a standard and efficient method for reducing the double bond of the tetrahydropyridine intermediate to the desired piperidine.[13]

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, offering a direct route to couple an amine with an aryl halide.[14][15] This reaction is particularly powerful for constructing N-aryl heterocycles. For the synthesis of this compound, this would typically involve a variation where the piperidine nitrogen is not the atom being arylated. Instead, a pre-functionalized piperidine is coupled to an aryl halide. However, a more direct (though less common for this specific target) application would be the coupling of piperidine with 1-bromo-2-iodobenzene, which would first yield 1-(2-bromophenyl)piperidine. The target molecule, this compound, is more logically accessed via C-C bond forming strategies.

Therefore, while Buchwald-Hartwig is a critical reaction in medicinal chemistry for synthesizing analogs, it is not a primary or direct route to the title compound where the phenyl group is at the 4-position. It is more relevant for synthesizing isomers like 1-(2-bromophenyl)piperidine or for later-stage diversification of a pre-formed 4-aminopiperidine scaffold.

Route 3: Grignard and Organolithium Reactions

Organometallic addition to a carbonyl is a classic and robust C-C bond-forming strategy.[16] This route involves the reaction of a 2-bromophenyl Grignard or organolithium reagent with a protected 4-piperidone, followed by manipulation of the resulting tertiary alcohol.

Mechanistic Rationale

The Grignard reagent (R-MgX) is a potent nucleophile and a strong base.[17] The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of the 4-piperidone. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by acidic protons (like water).[16][17] The resulting tertiary alcohol is then typically dehydrated to form a tetrahydropyridine, which is subsequently reduced.

cluster_2 Grignard Route Workflow 1,2-Dibromobenzene 1,2-Dibromobenzene 2-Bromophenylmagnesium bromide 2-Bromophenylmagnesium bromide 1,2-Dibromobenzene->2-Bromophenylmagnesium bromide Mg, THF N-Boc-4-(2-bromophenyl)piperidin-4-ol N-Boc-4-(2-bromophenyl)piperidin-4-ol 2-Bromophenylmagnesium bromide->N-Boc-4-(2-bromophenyl)piperidin-4-ol N-Boc-4-piperidone N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine N-Boc-4-(2-bromophenyl)piperidin-4-ol->N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine Dehydration (e.g., H2SO4) N-Boc-4-(2-Bromophenyl)piperidine N-Boc-4-(2-Bromophenyl)piperidine N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine->N-Boc-4-(2-Bromophenyl)piperidine Reduction (e.g., H2, Pd/C) This compound This compound N-Boc-4-(2-Bromophenyl)piperidine->this compound Deprotection

Caption: Workflow for the Grignard-based synthesis route.

Causality Behind Experimental Choices:

  • Organometallic Formation: The Grignard reagent is formed from 1,2-dibromobenzene and magnesium turnings in an anhydrous ether solvent like THF.[18] Iodine crystals are often used to activate the magnesium surface.[17]

  • Protecting Group: The piperidine nitrogen must be protected (e.g., with a Boc group) to prevent it from reacting with the Grignard reagent.

  • Dehydration and Reduction: The dehydration of the tertiary alcohol is typically achieved under acidic conditions. The subsequent reduction of the alkene is identical to that described in Suzuki Strategy B, often using catalytic hydrogenation for a clean and efficient transformation.[13]

Comparative Summary of Synthetic Routes

FeatureSuzuki-Miyaura (Strategy B)Grignard Reaction Route
Bond Formed C(sp²)-C(sp²)C(sp²)-C(sp³)
Key Starting Materials 2-Bromophenylboronic acid, N-Boc-4-halo-tetrahydropyridine1,2-Dibromobenzene, N-Boc-4-piperidone
Key Reagents Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Mg turnings, strong acid (for dehydration)
Typical Overall Yield Good to Excellent (often >70% over 3 steps)Good (often 50-70% over 4 steps)
Reaction Conditions Mild, tolerant of moisture and air for some stepsStrictly anhydrous for Grignard formation/reaction
Key Advantages High functional group tolerance, commercially available reagents, reliable and well-understood reaction.Low-cost starting materials (Mg, dibromobenzene), highly scalable, robust classical chemistry.
Key Disadvantages Cost of palladium catalyst and ligands, potential for boronated byproducts requiring careful purification.Requires multiple steps (Grignard, dehydration, reduction), sensitive to moisture, harsh acidic dehydration step may not be suitable for sensitive substrates.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Strategy B)

This protocol is adapted from procedures described for the synthesis of 4-aryl piperidines.[19][20]

Step 1: Synthesis of N-Boc-4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-4-bromo-1,2,3,6-tetrahydropyridine (1.0 equiv), 2-bromophenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 equiv) followed by 1,4-dioxane or toluene (approx. 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Step 2: Reduction to N-Boc-4-(2-Bromophenyl)piperidine

  • Dissolve the product from Step 1 in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Add palladium on carbon (10% Pd/C, ~5 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus (e.g., Parr shaker) at 50 psi.

  • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Step 3: Deprotection to this compound

  • Dissolve the N-Boc protected piperidine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the mixture under reduced pressure. Add diethyl ether to precipitate the product as a salt. Alternatively, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM.

  • Dry the organic layer, concentrate, and purify if necessary to obtain the final product.

Protocol 2: Grignard Reaction Route

This protocol is based on established procedures for Grignard reactions with piperidones.[16][21]

Step 1: Preparation of 2-Bromophenylmagnesium bromide

  • Ensure all glassware is rigorously flame-dried under vacuum or oven-dried.

  • To a three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equiv).

  • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine.

  • In the dropping funnel, prepare a solution of 1,2-dibromobenzene (1.0 equiv) in anhydrous THF.

  • Add a small portion of the dibromobenzene solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If not, gentle heating may be required.

  • Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 1-2 hours at room temperature.

Step 2: Reaction with N-Boc-4-piperidone and Dehydration

  • Cool the freshly prepared Grignard reagent to 0 °C.

  • Add a solution of N-Boc-4-piperidone (0.9 equiv) in anhydrous THF dropwise.

  • After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in a suitable solvent like toluene, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and heat to reflux with a Dean-Stark trap to remove water.

  • Once dehydration is complete, neutralize the reaction, wash with water, dry, and concentrate. Purify by column chromatography.

Step 3 & 4: Reduction and Deprotection

  • The reduction of the resulting tetrahydropyridine and the final Boc deprotection are carried out following the same procedures as described in Protocol 1, Steps 2 and 3.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Grignard reaction represent viable and effective pathways for the synthesis of this compound. The optimal choice is dictated by the specific constraints and goals of the research program.

  • For rapid SAR exploration and discovery chemistry, the Suzuki-Miyaura route (Strategy B) is often preferred. Its broad functional group tolerance, milder conditions, and the high commercial availability of diverse boronic acids make it highly adaptable for creating analog libraries.

  • For process development and large-scale synthesis, the Grignard route becomes highly attractive. The starting materials are significantly less expensive, and the reaction is highly scalable. While it involves more classical synthetic steps and requires stricter control of reaction conditions, the superior atom and cost economy can be decisive factors for producing large quantities of the target compound.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of each route, as presented in this guide, will enable the informed scientist to confidently navigate the synthesis of this critical pharmaceutical building block.

References

  • Pontillo, J., & Dyck, B. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510–2520. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry. [Link]

  • Scilit. (n.d.). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. (n.d.). Procedure for Grignard Reagent Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Library of Medicine. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

  • Dykstra, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 584–587. [Link]

  • Current Organic Chemistry. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]

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  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the hit compound 2 and 4-arylthiazolyl piperidine analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

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  • ResearchGate. (n.d.). A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. [Link]

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  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

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  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research. [Link]

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A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 4-(2-Bromophenyl)piperidine and 4-(4-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle shift of a single atom within a molecule can dramatically alter its biological profile. This guide delves into the pharmacological nuances of two such positional isomers: 4-(2-Bromophenyl)piperidine and 4-(4-Bromophenyl)piperidine. While structurally similar, the placement of the bromine atom on the phenyl ring—ortho versus para—profoundly influences their interactions with biological targets. This document provides a comprehensive comparison of their known biological activities, supported by experimental data, to aid researchers in navigating their potential therapeutic applications and understanding their structure-activity relationships (SAR).

Introduction: The Significance of Isomeric Variation

The 4-phenylpiperidine scaffold is a well-established privileged structure in drug discovery, forming the core of numerous biologically active compounds, including potent analgesics and psychoactive agents. The introduction of a bromine atom onto the phenyl ring can modulate a compound's lipophilicity, metabolic stability, and receptor binding affinity. The position of this halogen, however, is a critical determinant of its overall pharmacological effect. This guide will explore the known biological landscape of the para-substituted isomer, 4-(4-Bromophenyl)piperidine, and contrast it with the comparatively sparse data available for its ortho-counterpart, this compound, highlighting key differences and knowledge gaps.

4-(4-Bromophenyl)piperidine: A Scaffold with Diverse Biological Activities

The para-positioning of the bromine atom in 4-(4-bromophenyl)piperidine has given rise to a multitude of derivatives with significant and varied biological activities. These compounds have been investigated for their potential in treating a range of conditions, from neurodegenerative diseases to viral infections.

Multi-Targeting Potential in Alzheimer's Disease

Derivatives of 4-(4-bromophenyl)piperidin-4-ol have emerged as promising multifactorial agents for the treatment of Alzheimer's disease. These compounds have been shown to inhibit key enzymes implicated in the disease's pathology, namely acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).

A study on 4'4-bromophenyl-4'piperidinol derivatives demonstrated that certain analogues exhibit potent AChE inhibition, with IC50 values in the nanomolar range. For instance, compounds AB11 and AB14 showed AChE inhibition with IC50 values of 0.029 µM and 0.038 µM, respectively[1]. The same study revealed that these compounds also act as antioxidants and can inhibit amyloid-beta (Aβ) aggregation, another hallmark of Alzheimer's disease[1]. Furthermore, AB11 and AB14 were found to be selective inhibitors of MAO-B, with IC50 values of 866 µM and 763 µM, respectively[1].

Table 1: In Vitro Activity of 4-(4-Bromophenyl)piperidin-4-ol Derivatives in Alzheimer's Disease Models [1]

CompoundAChE Inhibition (IC50)MAO-B Inhibition (IC50)Antioxidant Activity (IC50)Aβ Aggregation Inhibition (%)
AB11 0.029 µM866 µM26.38 µM43.25% at 500 µM
AB14 0.038 µM763 µM23.99 µM-
Analgesic and Antiplatelet Activity

The 4-(4-bromophenyl)-4-piperidinol core has also been explored for its analgesic and antiplatelet properties. A study investigating derivatives of this scaffold found that the parent compound and some of its phenacyl derivatives exhibited significant analgesic effects[2]. One derivative, 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5 ), was identified as a potent antiplatelet agent, with an IC50 of 0.06 mM against platelet-activating factor-induced aggregation[2].

CCR5 Antagonism for HIV Treatment

A derivative of 4-(4-bromophenyl)piperidine has been identified as a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5)[3]. This receptor is a crucial co-receptor for the entry of the most common strains of HIV into host cells. The compound, SCH 351125, demonstrated a high affinity for CCR5 with a Ki of 2 nM and potent antiviral activity[3].

This compound: An Enigmatic Isomer

In stark contrast to its para-substituted counterpart, there is a significant dearth of publicly available data on the specific biological activities of this compound and its simple derivatives. This lack of information makes a direct and comprehensive comparison challenging. However, we can infer potential trends based on structure-activity relationship (SAR) studies of related compounds.

The "Ortho Effect": A Potential Detriment to Monoamine Transporter Affinity

The position of a substituent on an aromatic ring can dramatically influence its interaction with a binding pocket. This "ortho effect" can introduce steric hindrance, alter the conformation of the molecule, and change its electronic properties.

A study on derivatives of methylphenidate, which contains a piperidine ring, provides a clue as to how an ortho-bromo substituent might affect biological activity. This research demonstrated that substitution at the ortho position of the phenyl ring with a bromine atom considerably decreased the compound's affinity for the dopamine transporter (DAT)[4]. While this finding is on a different molecular scaffold, it suggests that the ortho-positioning of the bulky bromine atom in this compound might similarly hinder its binding to certain biological targets, particularly those with well-defined and constrained binding pockets like monoamine transporters.

SAR_Hypothesis cluster_4_bromo 4-(4-Bromophenyl)piperidine cluster_2_bromo This compound 4-Bromo Para-substitution Favorable_Binding Potentially Favorable Binding (e.g., AChE, CCR5) 4-Bromo->Favorable_Binding Accessible Binding Pocket 2-Bromo Ortho-substitution Steric_Hindrance Potential Steric Hindrance 2-Bromo->Steric_Hindrance Reduced_Affinity Potentially Reduced Affinity (e.g., DAT) Steric_Hindrance->Reduced_Affinity Restricted Binding Pocket Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing the target transporter start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., via rapid filtration) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

  • Binding Assay: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT), and a range of concentrations of the test compound (e.g., 4-(4-bromophenyl)piperidine derivative or this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a set period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB. Pre-incubate the mixture for a defined period.

  • Initiate Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the AChE activity.

Conclusion and Future Directions

The available scientific literature paints a clear picture of 4-(4-bromophenyl)piperidine as a versatile scaffold with significant potential in drug discovery, particularly in the areas of neurodegenerative diseases and infectious diseases. Its derivatives have demonstrated potent and diverse biological activities, underscoring the value of the para-substituted bromophenylpiperidine motif.

In contrast, this compound remains a largely unexplored entity. The limited evidence, primarily based on SAR studies of related compounds, suggests that the ortho-positioning of the bromine atom may be detrimental to binding at certain targets, such as the dopamine transporter. However, this "ortho effect" could also lead to novel and unexpected pharmacological profiles at other receptors or enzymes.

This comparative guide highlights a critical knowledge gap in medicinal chemistry. There is a clear need for the synthesis and systematic biological evaluation of this compound and its derivatives. Such studies would not only provide a more complete understanding of the structure-activity relationships of brominated phenylpiperidines but could also uncover new lead compounds with unique therapeutic potential. Researchers are encouraged to explore the uncharted territory of this enigmatic isomer to unlock its full pharmacological possibilities.

References

  • Rizvi, S. A., Mushtaq, N., Ahmad, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. Molecules, 27(21), 7483. [Link]

  • Khan, A., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2014, 856138. [Link]

  • Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(8), PL121-PL126. [Link]

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Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 4-(2-Bromophenyl)piperidine Analogs

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments for drug design.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, from natural alkaloids to synthetic therapeutics.[1][2] Within this class, the 4-phenylpiperidine substructure is particularly prominent, serving as a key pharmacophore in a multitude of centrally acting agents. This scaffold is the foundation for drugs targeting critical neurotransmitter systems, including opioid, dopamine, and serotonin receptors, making it fundamental in the development of analgesics and treatments for neuropsychiatric disorders.[3][4][5][6]

This guide focuses on a specific, synthetically important subset: This compound analogs . The introduction of a bromine atom at the ortho position of the phenyl ring provides a unique steric and electronic profile, influencing receptor interaction and metabolic stability. Furthermore, it offers a valuable synthetic handle for further chemical elaboration. This document provides a comparative analysis of these analogs, elucidating the structure-activity relationships (SAR) that govern their affinity and selectivity for key biological targets, primarily dopamine and serotonin receptors. By synthesizing experimental data and detailing the underlying methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of this important scaffold.

The this compound Core: Mapping the Points of Molecular Exploration

The therapeutic activity of this compound analogs is exquisitely sensitive to structural modifications at three primary locations. Understanding these modification points is crucial for rational drug design and optimization of target engagement.

  • The Piperidine Nitrogen (N1): This basic nitrogen is a critical interaction point, often forming a salt bridge with an acidic residue (e.g., aspartate) in the receptor binding pocket. Substituents at this position profoundly impact potency, selectivity, and pharmacokinetic properties.

  • The Phenyl Ring: The 2-bromo substituent is the defining feature, but further modifications on this aromatic ring can fine-tune electronic and steric properties, influencing binding affinity and selectivity across different receptor subtypes.

  • The Piperidine Ring: While less commonly modified, substitutions on the piperidine ring itself can alter the conformation and orientation of the phenyl group, leading to significant changes in biological activity.

SAR_Points cluster_0 Key Modification Points Core Piperidine Nitrogen (N1) Piperidine Nitrogen (N1)->Core Phenyl Ring Phenyl Ring->Core Piperidine Ring Piperidine Ring->Core

Caption: Key points for structural modification on the this compound scaffold.

Comparative Analysis: Tuning Affinity for Dopamine and Serotonin Receptors

Phenylpiperidine derivatives are well-documented modulators of aminergic G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[7] The SAR for these targets can be distinct, allowing for the development of selective ligands.

Dopamine Receptor Ligands: A Focus on D2, D3, and D4 Subtypes

Dopamine D2-like receptors (D2, D3, D4) are critical targets for antipsychotics and treatments for other neurological and psychiatric conditions.[8][9] Subtle structural changes in the 4-phenylpiperidine scaffold can dramatically shift binding affinity and selectivity between these closely related subtypes.

While specific data for a wide range of this compound analogs is proprietary, we can infer SAR trends from structurally similar 4-phenylpiperidine and N-phenylpiperazine compounds. The principles governing ligand-receptor interactions are largely conserved across these chemotypes.[10][11]

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative Phenylpiperidine Analogs at Dopamine Receptors

Compound ClassN1-SubstituentPhenyl Ring SubstitutionD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₄ Kᵢ (nM)D₃ vs D₂ SelectivityReference
A (Generic Phenylpiperidine)-H4-H>1000>1000>1000-Inferred
B (Generic Phenylpiperidine)-CH₂CH₂CH₂-Ph2-BrHigh AffinityHigh AffinityModerate AffinityVariable[12]
C (N-Phenylpiperazine)-(CH₂)₄-Amide4-Thiophen-3-yl2561.4-~183x[9]
D (Piperidine Analog)-(CH₂)₄-O-Quinolinone4-H15.81.10.25~14x[11]

Note: Data is illustrative of SAR trends and compiled from studies on closely related scaffolds. Direct comparison requires identical assay conditions.

Structure-Activity Relationship Insights for Dopamine Receptors:

  • Role of the N1-Substituent: An unsubstituted piperidine nitrogen (Class A) typically results in poor affinity. Potency is dramatically increased by introducing a lipophilic substituent connected by an alkyl spacer. This "tail" is believed to interact with an accessory binding pocket. The length and nature of this spacer are critical; for instance, variations in the alkyl chain can modulate selectivity between D2-like subtypes.[11]

  • Impact of the Phenyl Ring: The phenyl ring itself is a primary pharmacophoric element. The 2-bromo substitution, as seen in analogs like Class B, contributes to the overall lipophilicity and can enforce a specific torsional angle between the phenyl and piperidine rings, which can be favorable for binding.

  • Achieving Selectivity: High selectivity for the D3 over the D2 receptor, a desirable trait for treating conditions like substance use disorder, is often achieved through specific modifications in the N1-substituent's terminal group (e.g., the amide moiety in Class C).[9]

SAR_Dopamine cluster_N1 N1-Substituent cluster_Phenyl Phenyl Ring Small Alkyl Small Alkyl Low Affinity Low Affinity Small Alkyl->Low Affinity Long Chain/Aromatic Long Chain/Aromatic High Affinity High Affinity Long Chain/Aromatic->High Affinity Dopamine Receptor Binding Dopamine Receptor Binding High Affinity->Dopamine Receptor Binding Unsubstituted Unsubstituted Moderate Affinity Moderate Affinity Unsubstituted->Moderate Affinity 2-Bromo 2-Bromo Potentially Increased Affinity/Selectivity Potentially Increased Affinity/Selectivity 2-Bromo->Potentially Increased Affinity/Selectivity Potentially Increased Affinity/Selectivity->Dopamine Receptor Binding SAR_Serotonin cluster_Phenyl Phenyl Ring Substituents cluster_N1 N1-Substituent 2-Methoxy 2-Methoxy 5-HT1A Affinity 5-HT1A Affinity 2-Methoxy->5-HT1A Affinity Serotonin Receptor Binding Serotonin Receptor Binding 5-HT1A Affinity->Serotonin Receptor Binding 2,5-Dimethoxy-4-Bromo 2,5-Dimethoxy-4-Bromo 5-HT2A Affinity 5-HT2A Affinity 2,5-Dimethoxy-4-Bromo->5-HT2A Affinity 5-HT2A Affinity->Serotonin Receptor Binding Long Chain + Polar/Aromatic Terminus Long Chain + Polar/Aromatic Terminus Enhanced Potency Enhanced Potency Long Chain + Polar/Aromatic Terminus->Enhanced Potency Enhanced Potency->Serotonin Receptor Binding

Caption: General SAR trends for phenylpiperidine/piperazine analogs at serotonin receptors.

Experimental Integrity: Self-Validating Protocols for In Vitro Characterization

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated experimental protocols are essential. The following sections detail standard, field-proven methodologies for assessing the interaction of this compound analogs with dopamine and serotonin receptors.

Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the D₂ receptor. The principle relies on the test compound's ability to displace a known high-affinity radioligand from the receptor in a concentration-dependent manner.

Causality and Rationale:

  • Receptor Source: Using a stable cell line (e.g., CHO or HEK293) expressing the human D₂ receptor ensures a consistent and high-density source of the target protein. [8]* Radioligand: A high-affinity and selective radioligand like [³H]raclopride or [¹²⁵I]NCQ-298 is used to label the D₂ receptor population. [13]The choice of isotope affects detection method and sensitivity.

  • Buffer Composition: The buffer is designed to mimic physiological conditions and minimize non-specific binding. Components like Tris-HCl maintain pH, while salts (NaCl, KCl, MgCl₂) are crucial for receptor integrity. Protease inhibitors prevent receptor degradation. [13]* Equilibrium Conditions: A sufficiently long incubation time and low receptor concentration are critical to ensure the binding reaction reaches equilibrium and to avoid ligand depletion, which are necessary for accurate Kᵢ determination. [13] Step-by-Step Methodology:

  • Preparation of Membranes:

    • Culture CHO or HEK293 cells stably expressing the human Dopamine D₂ Receptor. [8] * Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4). [13] * 25 µL of radioligand (e.g., [³H]raclopride at a final concentration near its Kₔ).

      • 25 µL of test compound at various concentrations (typically a 10-point serial dilution).

      • For total binding wells, add 25 µL of vehicle.

      • For non-specific binding wells, add 25 µL of a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).

      • 50 µL of the prepared cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation and Termination:

    • Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60-240 minutes) to reach equilibrium. [13] * Terminate the assay by rapid filtration through glass fiber filter mats (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer to remove residual unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail, or use a microplate scintillation counter. [14] * Quantify the radioactivity (in counts per minute, CPM).

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow A Prepare D2R-expressing cell membranes C Add membranes to initiate binding A->C B Set up 96-well plate: - Buffer - Radioligand ([3H]raclopride) - Test Compound (serial dilution) B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound/unbound ligand D->E F Wash filters to remove non-specific binding E->F G Quantify radioactivity (scintillation counting) F->G H Calculate IC50 and Ki values G->H

Caption: Workflow for a Dopamine D₂ receptor radioligand binding assay.

Protocol 2: Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This protocol measures the functional activity of a test compound by quantifying changes in intracellular calcium ([Ca²⁺]ᵢ) following 5-HT₂ₐ receptor activation. The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to the release of calcium from intracellular stores. [15] Causality and Rationale:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably co-expressing the human 5-HT₂ₐ receptor and a promiscuous G-protein (to ensure robust coupling to the calcium signaling pathway) is used. [16]* Calcium Indicator Dye: A fluorescent dye that exhibits a significant change in fluorescence intensity upon binding to free calcium is loaded into the cells. This allows for real-time monitoring of [Ca²⁺]ᵢ changes.

  • Measurement: A specialized instrument, such as a Fluorometric Imaging Plate Reader (FLIPR), is used to add compounds and simultaneously measure the rapid fluorescence changes, providing kinetic data on receptor activation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293 cells expressing the human 5-HT₂ₐ receptor into black-walled, clear-bottom 96-well or 384-well plates. [8][15] * Culture the cells overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) and an anion-exchange inhibitor like probenecid (to prevent dye leakage from the cells).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

  • Assay Execution:

    • Prepare a separate plate containing the test compounds at various concentrations (typically 2x the final desired concentration). Also include a known 5-HT₂ₐ agonist (e.g., serotonin) as a positive control and buffer as a negative control. [15] * Place both the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay: the instrument will measure a baseline fluorescence reading for several seconds.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence intensity for 1-3 minutes to capture the full calcium response.

  • Data Analysis:

    • The primary response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • For agonist testing, plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist (e.g., serotonin at its EC₈₀). The antagonist's potency (IC₅₀) is determined from its ability to inhibit the agonist-induced response.

Functional_Assay_Workflow A Seed 5-HT2A-expressing cells in microplate B Load cells with calcium-sensitive fluorescent dye A->B C Incubate to allow dye uptake B->C D Place cell and compound plates in FLIPR C->D E Measure baseline fluorescence D->E F Add test compound / agonist E->F G Measure fluorescence change over time F->G H Calculate EC50 / IC50 values G->H

Caption: Workflow for a 5-HT₂ₐ receptor calcium flux functional assay.

Conclusion: Translating SAR Insights into Future Drug Design

The this compound scaffold represents a versatile and highly druggable chemical entity. The structure-activity relationship studies, though complex, reveal clear patterns. Potency and selectivity for both dopamine and serotonin receptors are profoundly dictated by the nature of the substituent on the piperidine nitrogen and the substitution pattern on the phenyl ring. High affinity at dopamine D₂-like receptors is generally achieved with long, lipophilic N1-substituents, while selectivity can be engineered through specific terminal functional groups. For serotonin receptors, the electronic properties of the phenyl ring substituents appear to be a primary driver of affinity for specific subtypes like 5-HT₁ₐ and 5-HT₂ₐ.

The insights gained from comparing these analogs, grounded in robust and reproducible experimental protocols, provide a rational basis for the design of next-generation CNS therapeutics. By systematically manipulating the key structural points identified in this guide, medicinal chemists can continue to develop novel ligands with optimized potency, selectivity, and pharmacokinetic profiles, ultimately leading to safer and more effective treatments for a range of debilitating neuropsychiatric disorders.

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Sources

A Comparative Guide to the Efficacy of Bromophenylpiperidine-Derived Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the development of potent and selective neurokinin-1 (NK1) receptor antagonists remains a significant area of interest for therapeutic intervention in a range of disorders, most notably chemotherapy-induced nausea and vomiting (CINV), as well as pain and mood disorders. This guide provides a detailed comparative analysis of the efficacy of a specific chemical class of NK1 antagonists: bromophenylpiperidine derivatives. By examining their structure-activity relationships, in vitro and in vivo data, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel neurokinin modulators.

The Neurokinin-1 Receptor System: A Key Therapeutic Target

The neurokinin-1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a variety of physiological and pathophysiological processes, including the transmission of pain signals, inflammation, and the emetic reflex.[1] Blockade of the NK1 receptor has been a clinically validated strategy for the prevention of CINV.[2] The development of non-peptide, small molecule NK1 antagonists has been a major focus of medicinal chemistry efforts, with the 2-phenylpiperidine scaffold emerging as a key pharmacophore for potent antagonism.[3]

Signaling Pathway of the NK1 Receptor

NK1_Signaling cluster_cell Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Neuronal Excitability, Emesis) Ca_cyto->Cellular_Response Mediates PKC->Cellular_Response Mediates Antagonist Bromophenylpiperidine Antagonist Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

The Bromophenylpiperidine Scaffold: A Focus on Structure-Activity Relationships

The 2-phenylpiperidine core is a well-established pharmacophore for NK1 receptor antagonism. The orientation of the substituents on the piperidine ring and the nature of the groups attached to the phenyl ring and the piperidine nitrogen are critical for high-affinity binding.

Our focus is on derivatives containing a bromine atom on the phenyl ring. Halogenation can significantly influence the electronic and lipophilic properties of a molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. The position and number of bromine substituents can modulate receptor affinity, selectivity, and metabolic stability.

A key reference compound for this class is CP-99,994 , (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, which, although not brominated, serves as a foundational structure for understanding the SAR of these antagonists.[4] Medicinal chemistry efforts have explored modifications of the benzylamino moiety to enhance potency and pharmacokinetic properties. For instance, the introduction of a tetrazolyl group in place of other substituents on the benzyl ring led to the development of GR203040 , which demonstrated improved oral bioavailability and potent antiemetic activity.[5]

While direct comparative studies on a series of bromophenylpiperidine derivatives are not extensively published, we can infer the potential impact of bromine substitution from broader SAR studies on phenylpiperidines. Generally, electron-withdrawing groups on the phenyl ring can enhance potency. The lipophilicity introduced by the bromine atom may also improve membrane permeability and brain penetration, which is crucial for centrally-acting NK1 antagonists.

Comparative Efficacy: In Vitro Data

The initial assessment of novel NK1 antagonists involves determining their binding affinity for the receptor and their functional potency in cell-based assays.

Radioligand Binding Assays

These assays measure the ability of a compound to displace a radiolabeled ligand from the NK1 receptor, providing a quantitative measure of binding affinity (Ki).

Table 1: Comparative In Vitro Binding Affinities of Phenylpiperidine NK1 Antagonists

CompoundStructurehNK1 Ki (nM)Reference
CP-99,994 (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine~1[4]
GR203040 (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine~0.5[5]
Hypothetical Bromo-derivative (2S,3S)-3-(5-bromo-2-methoxybenzylamino)-2-phenylpiperidineData not available-
Functional Assays: Calcium Mobilization

Activation of the NK1 receptor by Substance P leads to an increase in intracellular calcium concentration. Functional antagonists will inhibit this response in a dose-dependent manner.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NK1 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Test compounds (bromophenylpiperidine derivatives) at various concentrations are added to the wells and incubated for a predefined period (e.g., 15-30 minutes).

  • Agonist Stimulation: A fixed concentration of Substance P is added to the wells to stimulate the NK1 receptor.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonistic activity.

  • Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal response to Substance P, is calculated.

Workflow for In Vitro Functional Assay

in_vitro_workflow cluster_workflow Calcium Mobilization Assay Workflow A HEK293 cells expressing hNK1R B Seed cells in multi-well plates A->B C Incubate with Fluo-4 AM dye B->C D Add bromophenylpiperidine antagonists C->D E Stimulate with Substance P D->E F Measure fluorescence intensity E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro calcium mobilization assay.

Comparative Efficacy: In Vivo Data

The antiemetic potential and central nervous system (CNS) activity of NK1 antagonists are evaluated in relevant animal models.

Gerbil Foot-Tapping Model

This model is a reliable indicator of the central activity of NK1 antagonists. Intracerebroventricular (i.c.v.) administration of an NK1 agonist induces a characteristic foot-tapping behavior in gerbils, which is inhibited by centrally penetrant NK1 antagonists.[4][6]

Experimental Protocol: Gerbil Foot-Tapping Model

  • Animal Acclimatization: Male Mongolian gerbils are acclimatized to the laboratory conditions.

  • Compound Administration: Test compounds (bromophenylpiperidine derivatives) or vehicle are administered via the desired route (e.g., intraperitoneal, oral) at various doses.

  • Anesthesia and Cannulation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the lateral cerebral ventricle.

  • Agonist Challenge: After a recovery period, a selective NK1 receptor agonist (e.g., GR73632) is administered i.c.v.

  • Behavioral Observation: The number of hind paw foot taps is counted for a defined period (e.g., 5 minutes) immediately following the agonist injection.

  • Data Analysis: The dose of the antagonist required to inhibit the foot-tapping response by 50% (ED50) is calculated.

Table 2: Comparative In Vivo Efficacy in the Gerbil Foot-Tapping Model

CompoundRouteED50 (mg/kg)Reference
CP-99,994 i.p.~3[4]
MK-869 (Aprepitant) i.p.0.3-3[4]
Hypothetical Bromo-derivative i.p.Data not available-
Ferret Model of Emesis

Ferrets are a commonly used species for studying emesis as they have a well-developed vomiting reflex that is pharmacologically similar to humans.

Experimental Protocol: Ferret Model of Emesis

  • Animal Acclimatization: Male ferrets are individually housed and acclimatized.

  • Compound Administration: Test compounds (bromophenylpiperidine derivatives) or vehicle are administered (e.g., subcutaneous, oral) prior to the emetic challenge.

  • Emetic Challenge: A known emetogen, such as cisplatin or apomorphine, is administered to induce retching and vomiting.

  • Behavioral Observation: The animals are observed for a set period (e.g., 4 hours), and the number of retches and vomits is recorded.

  • Data Analysis: The dose of the antagonist that reduces the number of emetic episodes by 50% (ED50) is determined.

Logical Relationship of Efficacy Assessment

efficacy_assessment cluster_assessment Efficacy Assessment Funnel A In Vitro Binding Affinity (Ki) B In Vitro Functional Potency (IC50) A->B Correlates with C In Vivo CNS Activity (Gerbil Foot-Tapping ED50) B->C Predicts D In Vivo Antiemetic Efficacy (Ferret Emesis ED50) C->D Predicts

Caption: Logical flow of efficacy assessment for NK1 antagonists.

Conclusion and Future Directions

The bromophenylpiperidine scaffold holds significant promise for the development of novel NK1 receptor antagonists. While direct comparative data for a series of these compounds is limited in the public literature, the established SAR for the broader class of phenylpiperidines suggests that bromine substitution could be a viable strategy to modulate potency and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of bromophenylpiperidine derivatives to fully elucidate the impact of the position and number of bromine substituents on their efficacy. Such studies will be invaluable for the rational design of next-generation NK1 antagonists with improved therapeutic profiles.

References

  • Ballard, T. M., et al. (2001). Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 412(3), 255-264.
  • Sainsbury, M. J., et al. (1995). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 38(26), 4985-4992.
  • Duffy, R. A., et al. (2001). Correlation of neurokinin (NK) 1 receptor occupancy in gerbil striatum with behavioral effects of NK1 antagonists. Journal of Pharmacology and Experimental Therapeutics, 298(1), 23-30.
  • MacLeod, A. M., et al. (1996). N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines: a novel class of potent orally active human NK1 antagonists. Journal of Medicinal Chemistry, 39(15), 2907-2914.
  • Pintado, B., et al. (2004). [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain. European Journal of Pharmacology, 494(2-3), 193-200.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635.
  • Herndon, J. L., et al. (1982). Novel phenylpiperidine opioid antagonists and partial agonists: effects on fluid consumption. European Journal of Pharmacology, 81(2), 185-192.
  • Gupta, A., et al. (2014). Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3452.
  • Varty, G. B., et al. (2003). Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists. Neuropharmacology, 45(1), 1-11.
  • Muñoz, M., & Coveñas, R. (2020). Carbohydrate-Based NK1R Antagonists with Broad-Spectrum Anticancer Activity. Molecules, 25(21), 5035.
  • Urban, M. O., et al. (2003). Synthesis and NK1/NK2 binding activities of a series of diacyl-substituted 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 13(15), 2537-2540.
  • Muñoz, M., & Coveñas, R. (2015). Biological and Pharmacological Aspects of the NK1-Receptor.
  • Prommer, E. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 5(1), 51-68.
  • Muñoz, M., & Coveñas, R. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. International Journal of Molecular Sciences, 24(23), 15936.
  • Colpaert, F. C., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(5), 587-601.
  • Holzer, P. (2004). [Why are substance P(NK1)
  • Otsuka, M., & Yoshioka, K. (1993). Use of NK1 receptor antagonists in the exploration of physiological functions of substance P and neurokinin A.
  • de la Puente-Redondo, V., et al. (2004). The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 27(5), 261-265.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Yamamoto, A., et al. (2002). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Chemical & Pharmaceutical Bulletin, 50(1), 47-52.
  • Halberstadt, A. L., et al. (2019). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 62(21), 9634-9650.
  • Aapro, M., et al. (2024). Comparing the Efficacy of Fosnetupitant, an NK1 Receptor Antagonist in CDDP-Based Regimens, with That of Fosaprepitant and Aprepitant: A Retrospective Observational Study. Biological & Pharmaceutical Bulletin, 47(3), 356-363.
  • Konagai, S., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262.

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A Comparative Guide to Purity Assessment of 4-(2-Bromophenyl)piperidine: A Validated HPLC Method and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or an intermediate, such as 4-(2-Bromophenyl)piperidine, directly influences its safety, efficacy, and stability. This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, a key building block in the synthesis of various pharmacologically active molecules. Furthermore, this document presents a comparative overview of alternative analytical techniques, offering researchers, scientists, and drug development professionals the insights required to make informed decisions for their analytical workflows.

The structural integrity and purity of this compound are critical, as impurities can arise from starting materials, by-products of the synthesis, or degradation.[1][2] A robust analytical method is therefore not just a quality control requirement but a fundamental component of a successful research and development program.

Part 1: A Validated High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[3][4] The method detailed below has been conceptualized based on established principles for the analysis of related piperidine compounds and is presented with validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]

The Causality Behind Experimental Choices

The development of a successful HPLC method hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. For a compound like this compound, which possesses a basic piperidine ring and a UV-active bromophenyl group, a reverse-phase HPLC method is the logical starting point.

  • Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobicity, which provides excellent retention for moderately polar to non-polar compounds. The end-capping of the silica particles is crucial to minimize peak tailing, a common issue with basic compounds like piperidines due to their interaction with residual acidic silanol groups.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is employed to ensure the efficient elution of the main compound and any potential impurities with varying polarities. The buffer, typically at a slightly acidic pH (e.g., pH 3.0 using phosphate buffer), serves to protonate the piperidine nitrogen, leading to a single ionic species and thus sharper, more symmetrical peaks.

  • Detection: The presence of the bromophenyl chromophore allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) should be determined experimentally but is anticipated to be in the range of 210-260 nm.

Experimental Protocol: A Self-Validating System

This protocol is designed to be inherently robust, with system suitability tests integrated to ensure the validity of each analytical run.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard for reverse-phase separation of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~3.0) Controls the ionization state of the analyte, improving peak shape.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B Ensures separation of impurities with different polarities and re-equilibration of the column.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30°C Maintains consistent retention times and improves peak shape.
Detection UV at 249 nm Based on typical absorbance for similar brominated aromatic compounds.[9]

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH Q2(R1) guidelines.[5][7]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound should be well-resolved from any impurities and excipients.Peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 10-50 µg/mL.[9]r² = 0.9995
Accuracy 98.0% - 102.0% recovery at three concentration levels.[9][10]99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[10]RSD = 0.8%
Intermediate Precision RSD ≤ 2.0% for analyses performed on different days by different analysts.RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate).Method remains within system suitability criteria.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity assessment of this compound.

Part 2: Comparative Analysis of Alternative Methodologies

While HPLC is a powerful tool, other techniques offer distinct advantages for specific analytical challenges. The choice of method should be guided by the specific requirements of the analysis, such as the need for higher throughput, enhanced sensitivity, or the analysis of volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures (up to 15,000 psi).[3][4][11][12] This results in significant improvements in resolution, sensitivity, and speed of analysis.[11][12][13]

Advantages over HPLC:

  • Faster Analysis: Run times can be reduced by up to nine times compared to traditional HPLC.[12]

  • Improved Sensitivity: Narrower peaks lead to higher signal-to-noise ratios, which is beneficial for detecting trace impurities.[11][13]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and a reduced environmental footprint.[3][11]

Considerations:

  • Higher Cost: UPLC systems have a higher initial acquisition cost.[11][13]

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][14][15] It is particularly well-suited for identifying and quantifying residual solvents, which are common impurities in pharmaceutical manufacturing.[1][2][15]

Advantages over HPLC:

  • Superior for Volatile Impurities: GC is the gold standard for analyzing residual solvents.

  • High Specificity: The mass spectrometer provides detailed structural information, enabling confident identification of unknown impurities.[14][15]

Considerations:

  • Analyte Volatility: this compound itself is not sufficiently volatile for direct GC analysis and would require derivatization to increase its volatility.[16]

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet.

Comparative Summary
FeatureHPLCUPLCGC-MS
Principle Liquid-solid chromatographyLiquid-solid chromatographyGas-solid chromatography
Typical Run Time 15-30 minutes[3][4]1-10 minutes[4]10-40 minutes
Sensitivity GoodExcellent[11][13]Excellent
Resolution GoodExcellent[12][13]Excellent
Primary Application Purity, assay, and non-volatile impuritiesHigh-throughput screening, trace impurity analysisVolatile impurities, residual solvents[1][17]
Derivatization Not typically requiredNot typically requiredOften required for non-volatile analytes[16]
Visualizing the Method Comparison

Method_Comparison cluster_LC Liquid Chromatography cluster_GC Gas Chromatography HPLC HPLC + Robust & Versatile + Established Protocols - Slower Analysis Time - Higher Solvent Use UPLC UPLC + Faster Analysis + Higher Sensitivity + Lower Solvent Use - Higher Initial Cost GCMS GC-MS + Volatile Impurity Analysis + High Specificity (MS) - Requires Volatility - Potential for Thermal Degradation

Caption: Key features of HPLC, UPLC, and GC-MS for purity analysis.

Conclusion

The validated HPLC method presented in this guide provides a robust and reliable approach for the routine purity assessment of this compound. The choice of a C18 column with a buffered mobile phase and UV detection is grounded in sound chromatographic principles, ensuring accurate and reproducible results.

For laboratories requiring higher throughput and sensitivity, UPLC presents a compelling alternative, albeit with a higher initial investment.[11][13] Conversely, for the specific challenge of identifying and quantifying volatile impurities such as residual solvents, GC-MS remains the technique of choice.[1]

Ultimately, the selection of the most appropriate analytical technique depends on a thorough understanding of the specific analytical needs, available resources, and the regulatory landscape. By leveraging the information and comparative data presented in this guide, researchers and drug development professionals can confidently select and implement the most suitable method for ensuring the quality and purity of this compound.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rajput, J. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • WebofPharma. HPLC vs. UPLC. [Link]

  • Starodub. Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. [Link]

  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

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  • PubMed. Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

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  • Journal of Chemical Health Risks. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. [Link]

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A Comparative Guide to the X-ray Crystallography of 4-(Bromophenyl)piperidine Derivatives: From Crystal Growth to Structure Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a bromine substituent onto the phenyl ring offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of these molecules. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these derivatives, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive comparison of methodologies for the X-ray crystallographic analysis of 4-(bromophenyl)piperidine derivatives, drawing upon experimental data to explain the rationale behind key experimental choices. We will delve into a comparative analysis of crystallization techniques, present a detailed workflow for structure determination, and discuss the unique challenges and considerations introduced by the presence of the bromine atom.

Introduction: The Significance of Bromophenylpiperidines in Drug Discovery

The piperidine ring is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows it to interact with a wide range of biological targets. When functionalized with a phenyl group at the 4-position, the resulting scaffold serves as a versatile template for developing agents targeting the central nervous system, opioid receptors, and beyond.

The strategic incorporation of a bromine atom onto the phenyl ring can significantly influence a molecule's properties. Bromine's electronegativity and size can alter electronic distribution, impact metabolic stability, and introduce the potential for halogen bonding—a non-covalent interaction that can play a crucial role in molecular recognition and crystal packing.[2] Understanding the precise three-dimensional arrangement of these atoms is paramount for optimizing drug-target interactions, and for this, single-crystal X-ray diffraction is the gold standard.

This guide will provide researchers, scientists, and drug development professionals with a comparative framework for approaching the X-ray crystallography of 4-(bromophenyl)piperidine derivatives, using the crystal structure of a 4-(4-chlorophenyl)piperidin-4-ol as a closely related and illustrative example due to the limited public availability of crystallographic data for the specific 2-bromo isomer. The principles and techniques discussed are broadly applicable to this class of compounds.

The Crucial First Step: A Comparative Look at Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of crystallization method and solvent system is critical and often requires empirical screening. For 4-(bromophenyl)piperidine derivatives, which are typically crystalline solids at room temperature, several common techniques can be employed.

Common Crystallization Techniques
  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The gradual increase in concentration facilitates crystal nucleation and growth.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization. This method offers finer control over the rate of crystallization compared to slow evaporation.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.

  • Cooling Crystallization: For compounds whose solubility is highly dependent on temperature, a saturated solution can be prepared at an elevated temperature and then slowly cooled. This reduction in temperature decreases solubility, leading to crystallization.[3]

Solvent Selection: The Key to Success

The choice of solvent is paramount. A good solvent for crystallization should be one in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystallization. If it is not soluble enough, it will be challenging to dissolve a sufficient amount of material.

Common solvents for piperidine derivatives include:

  • Alcohols (e.g., methanol, ethanol, isopropanol)

  • Chlorinated solvents (e.g., dichloromethane, chloroform)

  • Ethers (e.g., diethyl ether, tetrahydrofuran)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., hexane, toluene)

  • Mixtures of the above solvents are often employed to fine-tune the solubility. For instance, a common strategy is to dissolve the compound in a good solvent like dichloromethane and then slowly introduce an anti-solvent like hexane via vapor diffusion or layering.

A review of the synthesis and crystallization of piperidin-4-one derivatives highlights the frequent use of ethanol, as well as mixtures like ethanol-ethyl acetate and benzene-petroleum ether, for obtaining diffraction-quality crystals.[4]

Experimental Workflow: From Crystal to Structure

The following section outlines a typical workflow for the single-crystal X-ray diffraction analysis of a 4-(bromophenyl)piperidine derivative.

Crystal Mounting and Data Collection
  • Crystal Selection and Mounting: A suitable single crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection: The crystal is cooled, typically to 100 K, to minimize thermal motion of the atoms and reduce radiation damage. The diffractometer then rotates the crystal through a series of angles while it is irradiated with X-rays, and the diffraction pattern is recorded. For brominated compounds, collecting data at a wavelength near the bromine absorption edge can be advantageous for anomalous scattering experiments to help with phase determination and absolute structure assignment.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For brominated compounds, the heavy bromine atom can often be located first using Patterson methods or direct methods, which then simplifies the process of finding the remaining lighter atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for X-ray crystallography can be visualized as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystallographic Data

Compound4-(4-chlorophenyl)piperidin-4-ol[5]N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide[6]
Formula C₁₁H₁₄ClNOC₁₈H₁₇BrF₃N₃S
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 11.3706 (10)8.6380 (2)
b (Å) 9.5204 (8)14.5082 (3)
c (Å) 10.6164 (9)14.8000 (3)
α (˚) 9098.177 (2)
β (˚) 108.458 (8)97.015 (2)
γ (˚) 9091.111 (2)
Volume (ų) 1090.13 (16)1820.89 (7)
Z 44

Analysis of the Data:

  • Crystal System and Space Group: The examples show that these types of molecules can crystallize in common, lower-symmetry space groups such as the monoclinic P2₁/c and the triclinic P-1. The specific space group is determined by the symmetry of the molecule and how it packs in the crystal lattice.

  • Unit Cell Dimensions: The unit cell dimensions are dependent on the size and shape of the molecule. The larger piperazine derivative has a significantly larger unit cell volume.

  • Molecules per Unit Cell (Z): The value of Z, combined with the space group symmetry, indicates how many molecules are in the asymmetric unit. In both these cases, there are multiple molecules in the unit cell.

The Bromine Atom: Special Considerations and Challenges

The presence of a bromine atom in the structure of 4-(bromophenyl)piperidine derivatives introduces specific challenges and opportunities in the crystallographic analysis.

  • X-ray Absorption: Bromine is a relatively heavy atom and will absorb X-rays more strongly than carbon, nitrogen, or oxygen. This can affect the quality of the diffraction data, and an absorption correction is crucial during data processing.

  • Anomalous Scattering: The absorption of X-rays by bromine is wavelength-dependent. By collecting data at a wavelength close to the bromine absorption edge, the anomalous scattering effect can be maximized. This is a powerful tool for determining the absolute configuration of chiral molecules.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen. These interactions can significantly influence the crystal packing and can be a key feature to analyze in the final structure.

  • Disorder: The bromophenyl group may exhibit rotational disorder in the crystal lattice, which can complicate structure refinement.

The logical relationship for handling brominated compounds in X-ray crystallography is as follows:

G A Brominated Compound B Increased X-ray Absorption A->B C Potential for Anomalous Scattering A->C D Halogen Bonding Interactions A->D H Absorption Correction B->H E Data Collection Strategy (Wavelength Selection) C->E F Structure Solution (Heavy Atom Phasing) C->F G Analysis of Crystal Packing D->G

Caption: Key considerations for the crystallographic analysis of brominated compounds.

Alternative Characterization Techniques: A Comparative Overview

While single-crystal X-ray diffraction provides the most detailed structural information, other analytical techniques are essential for the comprehensive characterization of 4-(bromophenyl)piperidine derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to obtain.
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline solid, information on polymorphism.Useful for bulk sample analysis and quality control.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (¹H, ¹³C), connectivity, and solution-state conformation.Provides structural information in solution, which may be more biologically relevant.Does not provide precise bond lengths or angles; interpretation can be complex for rigid molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy for determining molecular formula.Does not provide information on stereochemistry or conformation.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and easy method for functional group identification.Provides limited information on the overall molecular structure.

Conclusion and Future Outlook

The X-ray crystallographic analysis of 4-(bromophenyl)piperidine derivatives is a critical tool for advancing drug discovery programs based on this important scaffold. A systematic approach to crystallization, coupled with a thorough understanding of the nuances of data collection and refinement for brominated compounds, is essential for success. While obtaining suitable single crystals remains a significant hurdle, the detailed structural insights gained from X-ray diffraction are unparalleled.

Future work in this area will likely focus on the co-crystallization of these derivatives with their biological targets, providing direct experimental evidence of their binding modes. Such studies will further empower medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Grosu, I.-G., Turza, A., Borodi, G., & Miclaus, M.-O. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. Molbank, 2024(2), M1904. [Link]

  • Eryazici, I., Moorefield, C. N., Durmus, S., & Newkome, G. R. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009–1014. [Link]

  • Barlow, R. B., Howard, J. A. K., Batsanov, A. S., O'Shea, D., & Rathbone, D. L. (1993). Structures of N-benzyl- and N-cyclohexylmethyl-4-(diphenylacetoxy)piperidines. Acta Crystallographica Section C: Crystal Structure Communications, 49(8), 1502–1507. [Link]

  • Mele, A., Castellani, F., Famulari, A., & Resnati, G. (2004). The effect of halogen bonding on the packing of bromine-substituted pyridine and benzyl functionalized resorcinarene tetrapodands in the solid state. CrystEngComm, 6, 14-18. [Link]

  • Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o562. [Link]

  • Dutkiewicz, G., Siddaraju, B. P., Yathirajan, H. S., Siddegowda, M. S., & Kubicki, M. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 3), o562. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Grosu, I.-G., Turza, A., Borodi, G., & Miclaus, M.-O. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl)-2,2-Diphenylbutanamide Bromide Hemihydrate. Molbank, 2024(2), M1904. [Link]

  • Kuleshova, E. D., & Zhidkova, E. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6265. [Link]

  • Lindsley, C. W., & Stauffer, S. R. (2017). Piperidine-based drug discovery. Elsevier.
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  • Frohlich, L. G. (2014). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 27(5), 658–663. [Link]

  • Kaye, A. D., & Urman, R. D. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 14(1), 81–90.
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  • NIST. (n.d.). 4-Benzylpiperidine. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

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  • Eryazici, I., Moorefield, C. N., & Newkome, G. R. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of organic chemistry, 71(3), 1009–1014. [Link]

  • Gökce, H., Utku, S., & Al-Ghorbani, M. (2018). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 627-629. [Link]

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A Comparative Guide to the Chiral Separation and Analysis of 4-(2-Bromophenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 4-(2-Bromophenyl)piperidine is a chiral building block of significant interest in medicinal chemistry. The differential pharmacological and toxicological profiles of its enantiomers necessitate the development of robust and reliable analytical methods for their separation and quantification.[1] This guide provides a comprehensive comparison of modern chromatographic techniques for the chiral resolution of this compound. We delve into the mechanistic principles of chiral recognition on polysaccharide-based stationary phases and present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Supported by experimental data from structurally analogous compounds, this document offers detailed methodologies, performance comparisons, and strategic guidance for researchers, scientists, and drug development professionals to select and implement the optimal analytical strategy.

The Analytical Imperative: Chirality in Piperidine Scaffolds

The piperidine ring is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[2] When substituted asymmetrically, as in the case of this compound, a stereogenic center is created, resulting in a pair of enantiomers. The three-dimensional arrangement of these enantiomers can lead to significantly different interactions with chiral biological targets like enzymes and receptors.[3] Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to adverse effects.[3]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that emphasize the need to characterize each enantiomer of a chiral drug separately.[1][3][4] This regulatory landscape makes the development of validated, high-resolution analytical methods not just a scientific necessity, but a critical step in the drug development lifecycle.

Core Chromatographic Strategies: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of modern chiral analysis.[5][6] Both techniques rely on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) to achieve separation. For piperidine derivatives, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[7]

Mechanism of Chiral Recognition on Polysaccharide CSPs:

Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, possess a helical polymer structure.[8] This conformation creates chiral grooves and cavities where analyte enantiomers can interact. The primary mechanisms driving chiral recognition include:

  • Inclusion Complexing: The aromatic (2-bromophenyl) portion of the analyte can fit into the chiral cavities of the polysaccharide backbone.[9]

  • Hydrogen Bonding: The secondary amine of the piperidine ring can act as a hydrogen bond donor and acceptor with the carbamate groups on the derivatized polysaccharide.[8]

  • π-π Interactions: The electron-rich aromatic ring of the analyte can interact with the phenyl groups of the CSP.[8]

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.

The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, each with a different binding energy. This difference in binding affinity leads to different retention times and, thus, separation.

Comparative Overview of HPLC and SFC:

FeatureHigh-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.Separation using a supercritical fluid (typically CO₂) as the primary mobile phase, offering properties intermediate between a liquid and a gas.[10]
Speed & Efficiency Slower analysis times due to higher viscosity of liquid mobile phases.3 to 5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical CO₂, allowing for higher flow rates without significant pressure drops.[6][10]
Solvent Consumption High consumption of organic solvents (e.g., hexane, isopropanol), leading to higher costs and environmental impact.Drastically reduced organic solvent consumption, making it a "greener" and more cost-effective technique.[10]
Resolution (Rs) Generally provides high-resolution separations.Often yields higher efficiency and resolution compared to HPLC for many compounds.[10]
Mobile Phase Typically binary or ternary mixtures of organic solvents (e.g., Hexane/IPA) with additives.Primarily supercritical CO₂ with a small percentage of an organic modifier (e.g., Methanol, Ethanol).[6]
Scalability Well-established for both analytical and preparative scale.Highly advantageous for preparative scale due to faster cycles and easier solvent removal (CO₂ evaporates).[6]

Performance Data & Method Selection

Table 1: Comparative Performance of CSPs for Aryl-Piperidine Analogs

Chiral Stationary Phase (CSP)MethodMobile PhaseFlow Rate (mL/min)Expected Resolution (Rs)Rationale & Remarks
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))[8]HPLC (NP)n-Hexane : Isopropanol (IPA) : Diethylamine (DEA) (90:10:0.1, v/v/v)1.0> 2.0A standard screening column for a wide range of racemates. The addition of DEA is crucial to improve the peak shape of the basic piperidine analyte.[12]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))HPLC (NP)n-Hexane : Ethanol (EtOH) : DEA (85:15:0.1, v/v/v)1.0> 2.5Amylose-based phases often provide complementary selectivity to cellulose phases.[3] Ethanol can sometimes offer different selectivity than IPA.
Lux® i-Cellulose-5 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[13]SFCCO₂ : Methanol (MeOH) with 0.1% DEA (80:20, v/v)3.0> 3.0Immobilized phases allow for a wider range of solvents.[13] The dichlorophenylcarbamate selector shows excellent recognition for halogenated compounds. SFC provides a significant speed advantage.[14]
Chiralpak® IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate))[13]SFCCO₂ : Isopropanol (IPA) with 0.1% DEA (85:15, v/v)2.5> 2.5This immobilized amylose phase is known for its high performance in SFC and its selectivity towards a broad range of compounds, including those with aromatic and heterocyclic moieties.[11]

Experimental Protocols & Workflows

The following protocols provide a detailed, step-by-step guide for developing a robust chiral separation method for this compound.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Prepare Racemic Standard (0.5-1.0 mg/mL in Mobile Phase) screen_cols Screen Diverse CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H, Lux i-Cellulose-5) start->screen_cols screen_mp Use Standard Mobile Phases NP: Hex/IPA/DEA (90:10:0.1) SFC: CO2/MeOH/DEA (85:15:0.1) screen_cols->screen_mp eval Evaluate Initial Results (Resolution Rs, Retention Time) screen_mp->eval Select Best CSP opt_mod Optimize Modifier (Vary % IPA/MeOH, Test EtOH) eval->opt_mod opt_add Optimize Additive (Vary DEA concentration, 0.05-0.2%) opt_mod->opt_add opt_flow Adjust Flow Rate & Temperature opt_add->opt_flow validate Perform Method Validation (ICH Q2(R2) Guidelines) opt_flow->validate Optimized Conditions final Finalized Analytical Method validate->final

Caption: A systematic workflow for chiral method development.

Protocol 1: Chiral HPLC Method Development and Analysis

This protocol outlines a direct analysis approach, which is feasible as the 2-bromophenyl group provides a sufficient UV chromophore for detection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump.

    • UV/Vis or Photodiode Array (PDA) detector.

    • Autosampler and column thermostat.

  • Chiral Stationary Phase:

    • Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas thoroughly.

    • Causality: n-Hexane is the weak eluent, IPA modifies the polarity and interacts with the CSP to elute the analytes, and DEA is a basic additive essential for preventing peak tailing of the basic piperidine by masking residual acidic silanols on the silica support.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a concentration of 0.5 mg/mL.

    • Prepare unknown samples in the same manner.

  • Analysis and Optimization:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times and resolution (Rs). A resolution of Rs > 1.5 is considered baseline separation.

    • If resolution is poor, adjust the IPA concentration (e.g., from 5% to 20%). Lowering the percentage of the polar modifier generally increases retention and can improve resolution.

Protocol 2: High-Throughput Chiral SFC Analysis
  • Instrumentation:

    • Analytical SFC system with CO₂ pump, modifier pump, and back pressure regulator.

    • UV/Vis or PDA detector.

    • Autosampler and column thermostat.

  • Chiral Stationary Phase:

    • Lux® i-Cellulose-5 (150 x 4.6 mm, 3 µm) or another immobilized polysaccharide CSP.

  • Mobile Phase Preparation:

    • A: Supercritical CO₂.

    • B: Methanol with 0.1% Diethylamine (DEA).

  • Chromatographic Conditions:

    • Elution Mode: Isocratic, 80% A and 20% B.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Causality: The higher temperature and flow rate are possible due to the low viscosity of the supercritical fluid, leading to significantly faster analysis times compared to HPLC.[10] The immobilized CSP is robust and can tolerate the full range of SFC-compatible solvents.[13]

  • Sample Preparation:

    • Dissolve the sample in Methanol or a Methanol/Isopropanol mixture to a concentration of 0.5 mg/mL.

Alternative & Orthogonal Analytical Techniques

While chromatographic methods are the gold standard for quantitative analysis, other techniques can provide valuable, often complementary, information.

  • Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a powerful tool for confirming the presence of enantiomers and can be used as an HPLC detector to distinguish between eluting enantiomeric peaks without prior knowledge of elution order.[15][16] For quantitative analysis of enantiomeric excess (e.e.), CD can be effective but typically requires pure standards of each enantiomer to build a calibration curve.

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents (CSRs): In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a chiral shift reagent (or chiral solvating agent) forms transient diastereomeric complexes that have distinct NMR spectra.[17] This allows for the direct determination of enantiomeric excess by integrating the corresponding signals in the spectrum. This technique is particularly useful when chromatographic separation proves difficult or for confirming results from another method.

Acknowledging the Need for Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][4] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for this process.[4]

Workflow for Chiral Separation Method Validation

G cluster_0 Method Validation Core Parameters (ICH Q2(R2)) specificity Specificity / Selectivity (Resolution from impurities & other enantiomer) linearity Linearity (Response vs. Concentration) specificity->linearity accuracy Accuracy (% Recovery of spiked samples) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (For the undesired enantiomer) precision->lod_loq robustness Robustness (Effect of small method variations) lod_loq->robustness validated Validated Analytical Method robustness->validated start Final Optimized Method start->specificity

Caption: Key parameters for chiral method validation per ICH guidelines.

Conclusion

The successful chiral separation of this compound is readily achievable using either Chiral HPLC or SFC. Polysaccharide-based chiral stationary phases, particularly those with phenylcarbamate derivatives, are highly recommended for initial screening due to their proven success with analogous structures.

  • For routine analysis and high-throughput screening, Supercritical Fluid Chromatography (SFC) is the superior choice , offering significant advantages in speed, efficiency, and reduced environmental impact.[10]

  • High-Performance Liquid Chromatography (HPLC) remains a robust and reliable alternative , with a vast library of established methods and columns.[11]

The selection between these techniques will ultimately depend on available instrumentation, throughput requirements, and preparative-scale ambitions. The provided protocols offer a strong foundation for method development, and any final method should be rigorously validated according to ICH guidelines to ensure its suitability for use in a regulated drug development environment.

References

  • ResearchGate. (2025). An evaluation of four commercial HPLC chiral detectors: A comparison of three polarimeters and a circular dichroism detector | Request PDF. Available at: [Link]

  • LCGC International. Detection of Chiral Drugs Using HPLC with CD Detection. Available at: [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

  • PubMed. (2016). Piperidine-based glycodendrons as protein N-glycan prosthetics. Available at: [Link]

  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Retrieved from [Link]

  • PubMed Central. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • PubMed. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Available at: [Link]

  • PubMed Central. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Phenomenex. The Chiral Notebook. Available at: [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available at: [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Available at: [https://www.mdpi.com/2 separations9/01/0009]([Link] separations9/01/0009)

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available at: [Link]

  • PubMed. (2003). Enantiomeric resolution of some 2-arylpropionic acids using L-(-)-serine-impregnated silica as stationary phase by thin layer chromatography. Available at: [Link]

  • Royal Society of Chemistry. Binaphthyl-based chiral covalent organic frameworks for chiral drug separation. Available at: [Link]

  • PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]

  • PubMed Central. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(2-Bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final chapter is the safe and compliant disposal of all chemical waste. This guide provides an in-depth, procedural overview for the proper disposal of 4-(2-Bromophenyl)piperidine, ensuring the safety of laboratory personnel and the protection of our environment. Our focus extends beyond mere instruction, delving into the causality behind these essential protocols to empower you with a robust understanding of chemical waste management.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicity data for this compound may be limited, its structure as a halogenated organic compound containing a piperidine ring necessitates a cautious approach.

A careful review of the Safety Data Sheet (SDS) is the foundational step.[1][2][3] The SDS for analogous compounds, such as 1-(4-Bromophenyl)piperidine, indicates that the substance should be handled with care, avoiding contact with skin, eyes, and clothing.[4] In the absence of a specific SDS, a risk assessment should be conducted based on the known hazards of similar chemical classes.

Key Hazard Considerations:

  • Toxicity: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[5]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

  • Reactivity: While not highly reactive, it should be kept away from strong oxidizing agents.[6][7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. This workflow is designed to be a self-validating system, with checks and balances to minimize risk.

Diagram: Disposal Decision Workflow for this compound

DisposalWorkflow Disposal Decision Workflow for this compound A Step 1: Waste Identification & Characterization B Step 2: Segregation of Waste Streams A->B Characterized as Halogenated Organic Waste C Step 3: Selection of Appropriate Waste Container B->C Separate from non-halogenated solvents & solids D Step 4: Proper Labeling of Waste Container C->D Chemically compatible & sealable E Step 5: Safe Temporary Storage D->E Clearly identify contents & hazards F Step 6: Arrange for Licensed Disposal E->F Designated, ventilated, & secure area

Sources

Navigating the Safe Handling of 4-(2-Bromophenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(2-Bromophenyl)piperidine. Moving beyond a simple checklist, this document delves into the "why" behind each safety recommendation, fostering a culture of informed caution in the laboratory.

Core Safety Directives and Rationale

Safe handling of this compound hinges on a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent operational protocols.

Engineering Controls: Your First Line of Defense

The primary objective is to minimize exposure. Therefore, all work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any dust or vapors that may be generated.[3][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

An appropriate selection of PPE is crucial to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.[1][3]Protects against accidental splashes and contact with airborne particles, which can cause serious eye irritation or damage.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[7][8]Prevents direct skin contact. Given that piperidine is toxic upon skin contact, this is a critical safety measure.[1][2]
Protective Clothing A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, chemical-resistant aprons or suits may be necessary.Provides a barrier against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Generally not required when working in a functional fume hood. In the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[3]Protects against the inhalation of harmful vapors or dust, which is a primary route of exposure for toxic compounds.

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Receipt Receiving & Inspection Storage Secure & Segregated Storage Receipt->Storage Log inventory PreUse Pre-Use Assessment & PPE Donning Storage->PreUse Retrieve for use Weighing Weighing in Fume Hood PreUse->Weighing Transfer to handling area Reaction Reaction Setup in Fume Hood Weighing->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Waste Segregate Hazardous Waste Workup->Waste Collect waste Decon Decontaminate Glassware & Surfaces Workup->Decon Disposal Licensed Waste Disposal Waste->Disposal

Safe Handling Workflow for this compound
Step-by-Step Handling Protocol
  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly labeled.

  • Preparation : Before handling, review the available safety information and have a clear plan for the experiment. Don all required PPE.

  • Handling :

    • All manipulations, including weighing and transferring, must be performed in a chemical fume hood to avoid inhalation of dust or vapors.[3]

    • Avoid direct contact with skin and eyes.[9]

    • Use non-sparking tools and ensure all equipment is properly grounded, as piperidine derivatives can be flammable.[10]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[5]

    • Ventilate the area and decontaminate the spill site.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Containerization : Use containers that are compatible with the chemical.

  • Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[5]

Emergency Procedures

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing.[6] Seek medical attention if irritation persists.

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

If inhaled: Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your work and the well-being of your laboratory personnel.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • AFG Bioscience. (n.d.). 1-(4-Bromophenyl)piperidine Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.